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7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde Documentation Hub

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  • Product: 7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde
  • CAS: 873300-63-1

Core Science & Biosynthesis

Foundational

7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde CAS 873300-63-1 properties

An In-Depth Technical Guide to 7-Methylsulfanyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (CAS 873300-63-1): A Scaffold for Drug Discovery For the Attention of Researchers, Scientists, and Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 7-Methylsulfanyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (CAS 873300-63-1): A Scaffold for Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methylsulfanyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, a heterocyclic compound with significant potential in medicinal chemistry. Due to its novelty, this document synthesizes information from related structures and established chemical principles to project its properties, synthesis, and potential applications.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[1][2] The 2-oxo-1,2-dihydroquinoline (or carbostyril) substructure, in particular, is a privileged scaffold in drug discovery. The presence of a carbaldehyde group at the 3-position introduces a versatile chemical handle for the synthesis of a multitude of derivatives, such as Schiff bases and hydrazones, which have shown promising biological activities.[3][4]

The introduction of a methylsulfanyl (-SCH₃) group at the 7-position of the quinoline ring is anticipated to significantly modulate the molecule's physicochemical and biological properties. The sulfur atom, with its available lone pairs, can participate in resonance, influencing the electron density of the aromatic system. This can impact the molecule's reactivity, metabolic stability, and interactions with biological targets.

Physicochemical Properties

PropertyPredicted Value/InformationRationale
Molecular Formula C₁₁H₉NO₂SBased on the chemical structure.
Molecular Weight 219.26 g/mol Calculated from the molecular formula.
Appearance Likely a pale yellow to yellow solid.The extended conjugation and the presence of the chromophoric quinolone system suggest color.
Melting Point Expected to be a high-melting solid (>200 °C).The planar heterocyclic structure allows for efficient crystal packing.
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and hot ethanol.The polar quinolone and aldehyde groups are offset by the aromatic ring and the methylsulfanyl group.
pKa The N-H proton is weakly acidic.The amide-like character of the 2-oxo-quinoline system.

Proposed Synthesis Pathway

A plausible synthetic route to 7-Methylsulfanyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde would likely involve a multi-step process, beginning with a substituted aniline. A modified Vilsmeier-Haack reaction on an appropriate acetanilide is a common method for constructing the 2-chloroquinoline-3-carbaldehyde intermediate, which can then be hydrolyzed to the desired 2-oxoquinoline.[6][7]

Experimental Protocol: A Hypothetical Synthesis

Step 1: Synthesis of 2-Chloro-7-(methylthio)quinoline-3-carbaldehyde

  • To a cooled (0 °C) solution of N-(3-(methylthio)phenyl)acetamide in anhydrous N,N-dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl₃).

  • Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours, monitoring the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.

  • Filter the solid, wash thoroughly with cold water, and dry to obtain the crude 2-chloro-7-(methylthio)quinoline-3-carbaldehyde.[6]

Step 2: Hydrolysis to 7-Methylsulfanyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

  • Suspend the crude 2-chloro-7-(methylthio)quinoline-3-carbaldehyde in a mixture of acetic acid and water.

  • Heat the mixture to reflux for several hours until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture, and collect the resulting precipitate by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol to remove impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 7-Methylsulfanyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.

Disclaimer: This is a proposed synthetic route and has not been experimentally validated. Appropriate safety precautions should be taken when handling all chemicals.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product N-(3-(methylthio)phenyl)acetamide N-(3-(methylthio)phenyl)acetamide 2-Chloro-7-(methylthio)quinoline-3-carbaldehyde 2-Chloro-7-(methylthio)quinoline-3-carbaldehyde N-(3-(methylthio)phenyl)acetamide->2-Chloro-7-(methylthio)quinoline-3-carbaldehyde Vilsmeier-Haack Reaction (POCl₃, DMF) 7-Methylsulfanyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 7-Methylsulfanyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 2-Chloro-7-(methylthio)quinoline-3-carbaldehyde->7-Methylsulfanyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde Hydrolysis (Acetic Acid, H₂O)

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Characterization (Predicted)

TechniquePredicted Features
¹H NMR - Aromatic protons on the quinoline ring with characteristic splitting patterns. - A singlet for the methylsulfanyl (-SCH₃) protons around δ 2.5 ppm. - A singlet for the aldehyde proton (-CHO) at a downfield chemical shift (δ > 9.5 ppm). - A broad singlet for the N-H proton.
¹³C NMR - Aromatic carbons in the region of δ 110-150 ppm. - A signal for the methyl carbon of the methylsulfanyl group around δ 15-20 ppm. - A signal for the carbonyl carbon of the 2-oxo group around δ 160-170 ppm. - A signal for the aldehyde carbonyl carbon around δ 190 ppm.
IR (Infrared) - A sharp C=O stretching band for the aldehyde around 1680-1700 cm⁻¹. - A C=O stretching band for the amide in the quinolone ring around 1650-1670 cm⁻¹. - N-H stretching vibration around 3200-3400 cm⁻¹. - C-H stretching vibrations for the aromatic and methyl groups.
Mass Spec (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Potential Biological Activities and Drug Discovery Applications

The 2-oxo-1,2-dihydroquinoline-3-carbaldehyde scaffold is a versatile starting point for the synthesis of compounds with a wide range of biological activities.

  • Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer activity.[6][8] The aldehyde functionality can be derivatized to form Schiff bases or other heterocyclic systems that may exhibit enhanced cytotoxicity against various cancer cell lines.[9]

  • Antimicrobial and Antifungal Activity: The quinoline nucleus is a well-established pharmacophore in antimicrobial agents.[1] Derivatives of 2-oxo-quinoline-3-carbaldehyde have shown promising activity against various bacterial and fungal strains.[9]

  • Antioxidant Properties: Schiff base derivatives of 2-oxo-quinoline-3-carbaldehyde have been reported to possess significant antioxidant activities.[4]

  • Enzyme Inhibition: The quinoline-carbaldehyde scaffold has been utilized to develop specific enzyme inhibitors, for example, against Leishmanial Methionine Aminopeptidase 1.[10]

The introduction of the 7-methylsulfanyl group could enhance these activities or introduce novel ones by:

  • Improving Lipophilicity: This may enhance cell membrane permeability and bioavailability.

  • Metabolic Modulation: The sulfur atom can be a site for metabolism (e.g., oxidation to sulfoxide or sulfone), which could influence the compound's pharmacokinetic profile.

  • Novel Target Interactions: The sulfur atom may engage in specific interactions (e.g., hydrogen bonding or coordination with metal ions) with biological targets.

Potential Derivatization Workflow

Derivatization Start 7-Methylsulfanyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde SchiffBase Schiff Base Derivative Start->SchiffBase Hydrazone Hydrazone Derivative Start->Hydrazone Thiosemicarbazone Thiosemicarbazone Derivative Start->Thiosemicarbazone Amine Primary Amine (R-NH₂) Amine->SchiffBase Hydrazine Hydrazine Derivative (R-NHNH₂) Hydrazine->Hydrazone Thiosemicarbazide Thiosemicarbazide (R-NHCSNH₂) Thiosemicarbazide->Thiosemicarbazone

Caption: Potential derivatization of the aldehyde group.

Conclusion and Future Directions

7-Methylsulfanyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. Its synthesis is feasible through established methodologies, and its structural features suggest a rich potential for chemical modification and biological activity. Future research should focus on the experimental validation of the proposed synthesis, thorough characterization of the compound, and the exploration of its biological activities through the synthesis and screening of a library of its derivatives. The insights gained from such studies will be invaluable for the rational design of novel drug candidates based on this intriguing quinoline core.

References

  • Loba Chemie. ETHYL TRIFLUOROACETATE FOR SYNTHESIS MSDS CAS-No.. [Link]

  • PubChem. 2-Hydroxyquinoline-3-carbaldehyde. [Link]

  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • ResearchGate. Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. [Link]

  • RSC Publishing. Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. [Link]

  • JSciMed Central. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. [Link]

  • PubMed. Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. [Link]

  • MDPI. Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. [Link]

  • ResearchGate. Synthetic exploration of quinoline-3-carbaldehyde in N,N-dimethylformamide. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis and Antioxidant Activities of 2-Oxo-quinoline-3-carbaldehyde Schiff-Base Derivatives. [Link]

  • The Royal Society of Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery. [Link]

  • NIH. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. [Link]

  • ResearchGate. Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. [Link]

  • PubChem. 2-Sulfanylidene-1,2-dihydroquinoline-3-carbaldehyde. [Link]

Sources

Exploratory

Physicochemical properties of 7-methylsulfanyl-2-oxo-quinoline derivatives

An In-depth Technical Guide to the Physicochemical Properties of 7-Methylsulfanyl-2-Oxo-Quinoline Derivatives Foreword: The 2-Oxo-Quinoline Core in Modern Drug Discovery The quinoline scaffold is a cornerstone in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 7-Methylsulfanyl-2-Oxo-Quinoline Derivatives

Foreword: The 2-Oxo-Quinoline Core in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its rigid, planar structure provides an excellent framework for molecular recognition by various biological targets.[3] Among its many variations, the 2-oxo-quinoline (or quinolin-2(1H)-one) core has garnered significant attention, forming the basis of numerous therapeutic agents with anticancer, anti-inflammatory, and antimicrobial properties.[2][4][5]

This guide focuses on a specific, yet underexplored, subclass: 7-methylsulfanyl-2-oxo-quinoline derivatives . The introduction of a sulfur-containing substituent, such as methylsulfanyl (-SCH₃), at the 7-position is a deliberate design choice. Sulfur's unique electronic properties and its ability to be metabolized into sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃) moieties can profoundly influence a molecule's physicochemical characteristics.[6] These characteristics—solubility, lipophilicity, and crystal packing—are not mere academic data points; they are the critical determinants of a drug candidate's ultimate success, governing its absorption, distribution, metabolism, and excretion (ADME) profile.

As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a strategic guide for the rational design and evaluation of these compounds. We will explore the "why" behind experimental choices, grounding our discussion in the fundamental principles that link molecular structure to biological function.

Section 1: Synthesis Strategy and Workflow

The journey of any drug candidate begins with its synthesis. A robust and reproducible synthetic route is paramount. For 7-methylsulfanyl-2-oxo-quinoline derivatives, a multi-step approach starting from a substituted aniline is a common and logical strategy. The following workflow outlines a plausible synthetic pathway, drawing from established methodologies for creating the 2-oxo-quinoline core.[7][8]

Synthesis_Workflow A Start: 4-Methylsulfanyl-acetanilide B Vilsmeier-Haack-Arnold Reaction (POCl₃, DMF) A->B C Intermediate: 2-Chloro-7-methylsulfanyl- quinoline-3-carbaldehyde B->C D Acidic Hydrolysis (e.g., 70% Acetic Acid) C->D E Target Core: 7-Methylsulfanyl-2-oxo-quinoline- 3-carbaldehyde D->E F Further Derivatization (e.g., Kabachnik-Fields, Condensation) E->F G Final Library of Derivatives F->G

Caption: Synthetic workflow for 7-methylsulfanyl-2-oxo-quinoline derivatives.

Causality Behind the Chosen Path:

  • Vilsmeier-Haack-Arnold Reaction: This classic reaction is highly effective for the formylation and cyclization of activated anilides to form 2-chloroquinoline aldehydes.[8] Starting with an N-acylated aniline (acetanilide) protects the amino group and directs the reaction.

  • Hydrolysis: The conversion of the 2-chloroquinoline intermediate to the desired 2-oxo-quinoline is typically achieved through acidic hydrolysis. This step is crucial as it installs the lactam functionality characteristic of this compound class.[8]

  • Derivatization: The aldehyde at the 3-position is a versatile handle for creating a library of derivatives through reactions like the Kabachnik-Fields reaction to introduce aminophosphonate groups or condensation reactions to form Schiff bases, allowing for systematic exploration of the structure-activity relationship (SAR).[8]

Section 2: Core Physicochemical Properties: The Pillars of Druggability

A biologically potent compound is of little therapeutic value if it cannot reach its target in the body. The physicochemical properties detailed below are the primary determinants of a compound's journey through the body. The interplay between these properties is critical for optimizing a drug candidate.

Physicochemical_Interplay cluster_0 Molecular Structure cluster_1 Physicochemical Properties cluster_2 Pharmacokinetic Outcomes (ADME) Structure 7-Methylsulfanyl- 2-oxo-quinoline Core Solubility Solubility (logS) Structure->Solubility Lipophilicity Lipophilicity (logP) Structure->Lipophilicity Ionization Ionization (pKa) Structure->Ionization SolidState Solid State (Crystal Form, m.p.) Structure->SolidState Absorption Absorption Solubility->Absorption Distribution Distribution Solubility->Distribution Metabolism Metabolism Solubility->Metabolism Excretion Excretion Solubility->Excretion Lipophilicity->Absorption Lipophilicity->Distribution Lipophilicity->Metabolism Lipophilicity->Excretion Ionization->Absorption Ionization->Distribution Ionization->Metabolism Ionization->Excretion SolidState->Absorption SolidState->Distribution SolidState->Metabolism SolidState->Excretion Biological_Screening_Workflow A Primary Screen: Cytotoxicity Assay (MTT) (e.g., MCF-7, HCT116 cell lines) B Identify Hit Compounds (IC₅₀ < 10 µM) A->B C Secondary Screen: Apoptosis Assay (Annexin V/PI Staining via Flow Cytometry) B->C D Confirm Apoptotic Induction C->D E Mechanism of Action Studies: - Cell Cycle Analysis (Flow Cytometry) - Western Blot for Apoptotic Markers  (Caspases, Bcl-2 family) - Kinase Inhibition Assays D->E F Identify Lead Candidate and Target Pathway E->F

Sources

Foundational

The Multifaceted Biological Landscape of 2-Oxo-Quinoline-3-Carbaldehydes: A Technical Guide for Drug Discovery Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Among its diverse derivatives, substituted 2-oxo-quinoline-3-carbaldehydes...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Among its diverse derivatives, substituted 2-oxo-quinoline-3-carbaldehydes have emerged as a particularly promising class of molecules, exhibiting a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of these versatile compounds, tailored for researchers, scientists, and professionals in the field of drug development.

The Synthetic Keystone: Accessing the 2-Oxo-Quinoline-3-Carbaldehyde Core

The journey into the biological activities of these compounds begins with their synthesis. A common and efficient route to 2-oxo-quinoline-3-carbaldehydes involves the hydrolysis of their 2-chloroquinoline-3-carbaldehyde precursors.[3][4][5] This precursor is typically synthesized via the Vilsmeier-Haack reaction, a powerful formylation method.[4][6][7]

Experimental Protocol: Synthesis of 2-Chloro-3-formylquinolines

A widely adopted method for the synthesis of 2-chloro-3-formylquinolines involves the Vilsmeier-Haack cyclization of acetanilides.[4][6]

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a cooled, inert atmosphere, slowly add phosphorus oxychloride (POCl3) to N,N-dimethylformamide (DMF).[6] This exothermic reaction forms the electrophilic Vilsmeier reagent. The causality behind this initial step lies in the generation of a highly reactive electrophile necessary for the subsequent cyclization.

  • Reaction with Acetanilide: To the freshly prepared Vilsmeier reagent, add the substituted acetanilide. The mixture is then heated, typically at 80-90°C, for several hours.[6] This step initiates an electrophilic substitution on the activated aromatic ring of the acetanilide, followed by cyclization and subsequent dehydration to form the quinoline ring.

  • Work-up and Isolation: After the reaction is complete, the mixture is carefully poured onto crushed ice, leading to the precipitation of the 2-chloro-quinoline-3-carbaldehyde product. The precipitate is then filtered, washed with cold water, and can be recrystallized from a suitable solvent like ethanol to achieve high purity.[6]

Experimental Protocol: Hydrolysis to 2-Oxo-quinoline-3-carbaldehydes

The conversion of the 2-chloro derivative to the desired 2-oxo compound is a critical step that enhances the molecule's potential for biological activity.

Step-by-Step Methodology:

  • Hydrolysis Reaction: The 2-chloro-3-formylquinoline is heated in an aqueous solution of acetic acid, often in the presence of a salt like sodium acetate.[3][5] This nucleophilic substitution reaction replaces the chlorine atom at the C2 position with a hydroxyl group, which then tautomerizes to the more stable 2-oxo form.

  • Isolation and Purification: Upon cooling, the 2-oxo-quinoline-3-carbaldehyde precipitates out of the solution. The product is collected by filtration, washed, and can be further purified by recrystallization.

This synthetic flexibility allows for the introduction of various substituents on the quinoline ring, enabling the exploration of structure-activity relationships (SAR).

A Spectrum of Biological Activities: From Anticancer to Neuroprotection

The true value of the 2-oxo-quinoline-3-carbaldehyde scaffold lies in its diverse and potent biological activities. The presence of the reactive aldehyde group at the C3 position serves as a versatile handle for the synthesis of a wide array of derivatives, most notably Schiff bases, which have demonstrated significant pharmacological potential.[1][8]

Anticancer Activity: A Promising Frontier

Numerous studies have highlighted the potent antiproliferative activity of 2-oxo-quinoline derivatives against various cancer cell lines.[5][8]

Mechanism of Action: While the precise mechanisms are still under investigation, several pathways have been implicated. Some derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[9] The introduction of α-aminophosphonate moieties, for instance, has been shown to significantly enhance antitumor activity compared to the parent carbaldehyde.[5]

Structure-Activity Relationship Insights:

  • The formation of Schiff base derivatives is a common strategy to enhance anticancer efficacy.[8]

  • The nature and position of substituents on the quinoline ring and the aromatic ring of the Schiff base play a crucial role in determining the cytotoxic potency. For example, compounds with benzotriazole moieties have shown pronounced cancer cell growth inhibitory effects.[9]

Experimental Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a standard colorimetric assay for assessing cell viability and cytotoxicity.[6]

  • Cell Culture: Cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[6]

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized 2-oxo-quinoline-3-carbaldehyde derivatives.

  • MTT Addition: After a specified incubation period, MTT solution is added to each well.

  • Formazan Solubilization: The viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized using a solvent like DMSO.[6]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured spectrophotometrically, typically at 570 nm. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[6]

Table 1: Anticancer Activity of Selected 2-Oxo-Quinoline-3-Carbaldehyde Derivatives

CompoundCell LineIC50 (µM)Reference
Derivative 5cMCF712.73[6]
Derivative 5fMCF713.78[6]
Derivative 5iMCF710.65[6]
Derivative 5cA54913.76[6]
Derivative 5fA54913.44[6]
Derivative 5iA54910.89[6]
Compound 5eDAN-G (Pancreatic Cancer)1.23 - 7.39[9]
Compound 7aDAN-G (Pancreatic Cancer) & SISO (Cervical Cancer)Selective Activity[9]
Compound 9hDAN-G (Pancreatic Cancer) & SISO (Cervical Cancer)Selective Activity[9]

Note: The specific structures of the derivatives are detailed in the cited references.

Antimicrobial Properties: Combating Infectious Diseases

The quinoline core is historically significant in the development of antimicrobial agents.[10][11] Substituted 2-oxo-quinoline-3-carbaldehydes and their derivatives continue this legacy, demonstrating activity against a range of bacterial and fungal pathogens.[10]

Mechanism of Action: A primary mechanism of action for many quinoline-based antimicrobials is the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication.[10] Antifungal activity, on the other hand, can stem from the inhibition of enzymes like lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes.[10]

Structure-Activity Relationship Insights:

  • The introduction of a thiazole moiety has been shown to yield compounds with good antibacterial profiles.[10]

  • Substituents on the phenyl ring of Schiff base derivatives, such as nitro and methoxy groups, can significantly influence anticandidal activity.[10]

Antioxidant and Anti-inflammatory Potential

Oxidative stress and inflammation are underlying factors in numerous chronic diseases. Schiff base derivatives of 2-oxo-quinoline-3-carbaldehyde have been identified as potent antioxidants.[12][13]

Mechanism of Action: These compounds can act as radical scavengers, neutralizing reactive oxygen species (ROS) such as the DPPH radical, superoxide anion, and hydroxyl radical.[12][13] Their anti-inflammatory properties are also being explored.[3]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: The test compounds at various concentrations are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature.

  • Absorbance Measurement: The decrease in absorbance, resulting from the reduction of DPPH by the antioxidant, is measured spectrophotometrically.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

Neuroprotective Effects and Enzyme Inhibition

Emerging research points to the potential of quinoline derivatives in the treatment of neurodegenerative diseases like Alzheimer's.[14][15][16]

Mechanism of Action: These compounds can exert their neuroprotective effects through multiple mechanisms, including the inhibition of key enzymes such as acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), and glycogen synthase kinase 3-beta (GSK3β).[15] Some derivatives have also shown the ability to protect neuronal cells from oxidative insults and reduce nitric oxide levels.[14]

Structure-Activity Relationship Insights:

  • Quinoline analogues have been identified as potent multitarget enzyme inhibitors.[15]

  • The linkage of the quinoline core to a sulfonamide nitrogen has been shown to result in significant inhibition of GSK3β and BACE1.[15]

Visualizing the Path Forward: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the synthetic workflow and a generalized biological activity pathway.

Synthesis_Workflow Acetanilide Substituted Acetanilide Chloroquinoline 2-Chloroquinoline-3-carbaldehyde Acetanilide->Chloroquinoline Vilsmeier-Haack Reaction Vilsmeier_Reagent Vilsmeier Reagent (DMF + POCl3) Oxoquinoline 2-Oxo-quinoline-3-carbaldehyde Chloroquinoline->Oxoquinoline Hydrolysis Derivatives Biologically Active Derivatives (e.g., Schiff Bases) Oxoquinoline->Derivatives Condensation Reactions

Caption: Synthetic workflow for 2-oxo-quinoline-3-carbaldehyde and its derivatives.

Biological_Activity_Pathway cluster_responses Examples of Biological Responses Oxoquinoline 2-Oxo-quinoline-3-carbaldehyde Derivative Target Molecular Target (Enzyme, Receptor, DNA) Oxoquinoline->Target Binding/Interaction Signaling_Pathway Cellular Signaling Pathway Target->Signaling_Pathway Modulation Biological_Response Biological Response Signaling_Pathway->Biological_Response Anticancer Anticancer Biological_Response->Anticancer Antimicrobial Antimicrobial Biological_Response->Antimicrobial Anti_inflammatory Anti-inflammatory Biological_Response->Anti_inflammatory Neuroprotective Neuroprotective Biological_Response->Neuroprotective

Caption: Generalized pathway of biological activity for 2-oxo-quinoline derivatives.

Conclusion and Future Directions

Substituted 2-oxo-quinoline-3-carbaldehydes represent a privileged scaffold in medicinal chemistry, offering a gateway to a wide range of biologically active molecules. Their straightforward synthesis and the versatility of the C3-aldehyde group allow for extensive chemical modifications, making them an attractive starting point for drug discovery programs. The demonstrated efficacy in areas such as oncology, infectious diseases, and neurodegenerative disorders underscores their therapeutic potential.

Future research should focus on elucidating the precise mechanisms of action for the most potent compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring novel derivatives with enhanced selectivity and reduced toxicity. The continued investigation of the structure-activity relationships will be paramount in designing next-generation therapeutics based on the 2-oxo-quinoline-3-carbaldehyde core.

References

  • ResearchGate. (n.d.). Synthesis of substituted 2‐quinolines‐3‐carbaldehyde. Retrieved from [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & El-Aal, A. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6486-6516. [Link]

  • National Center for Biotechnology Information. (n.d.). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Antioxidant Activities of 2-Oxo-quinoline-3-carbaldehyde Schiff-Base Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Retrieved from [Link]

  • ACS Omega. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Retrieved from [Link]

  • PubMed. (n.d.). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Retrieved from [Link]

  • Bentham Science. (n.d.). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

  • PubMed. (2013). Synthesis and antioxidant activities of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives. Retrieved from [Link]

  • Human Journals. (2022). Review on Antimicrobial Activity of Quinoline. Retrieved from [Link]

  • PubMed. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Retrieved from [Link]

  • PubMed. (n.d.). Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Structure-activity relationship study of copper(II) complexes with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (4'-methylbenzoyl) hydrazone: Synthesis, structures, DNA and protein interaction studies, antioxidative and cytotoxic activity. Retrieved from [Link]

Sources

Exploratory

Structure-Activity Relationship of Quinolinone-Based Compounds: From Core Principles to Therapeutic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quinolinone scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry, celebrate...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry, celebrated for its synthetic accessibility and broad pharmacological versatility.[1][2] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) that govern the therapeutic potential of quinolinone-based compounds. We delve into the critical structural modifications that dictate their efficacy as both anticancer and antibacterial agents, moving beyond a mere catalog of derivatives to explain the causal relationships between chemical structure and biological function. This document synthesizes field-proven insights, detailed experimental methodologies, and mechanistic data to serve as a vital resource for professionals engaged in drug discovery and development. By elucidating the key molecular features responsible for target-specific activity, we aim to empower researchers to rationally design the next generation of quinolinone-based therapeutics with enhanced potency and selectivity.[3]

The Quinolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The quinolinone core, characterized by a bicyclic structure fusing a benzene ring to a pyridinone ring, is a privileged scaffold in drug discovery.[3] Its inherent properties, including a rigid backbone and the presence of both hydrogen bond donor and acceptor functionalities, make it an ideal starting point for chemical modification.[1] This versatility has led to the development of numerous FDA-approved drugs and a vast library of compounds with a wide spectrum of biological activities, including antimalarial, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6][7]

Quinolinone derivatives primarily exist as two major isomers: quinolin-2(1H)-one and quinolin-4(1H)-one, with the position of the carbonyl group being the key differentiator. This seemingly minor structural change significantly influences the molecule's electronic distribution and three-dimensional shape, thereby impacting its interaction with biological targets.

Decoding the Structure-Activity Relationship (SAR): Core Principles

The exploration of quinolinone SAR is an iterative process of design, synthesis, and biological evaluation. Understanding which positions on the scaffold are amenable to modification and how different functional groups influence activity is paramount for successful drug design.

Key Positions for Molecular Modification

The quinolinone ring system offers several key positions for substitution, each providing a unique opportunity to modulate the compound's pharmacological profile:

  • N-1 Position: Substitution at the nitrogen atom is critical for modulating lipophilicity and can introduce vectors for interacting with specific amino acid residues in a target protein.

  • C-3 and C-4 Positions: These positions are often crucial for establishing the core pharmacophore. For example, a carboxylic acid at C-3 is essential for the antibacterial activity of many quinolones.[8]

  • C-6 and C-7 Positions: Modifications on the benzene ring, particularly at C-6 and C-7, profoundly impact the spectrum of activity, cell permeability, and pharmacokinetic properties. The introduction of a fluorine atom at C-6 was a landmark discovery in the development of broad-spectrum quinolone antibiotics.[9]

  • C-2 Position: In the quinolin-4-one series, the C-2 position is a key site for introducing aryl or other bulky groups to target specific enzymes like protein kinases.

A Logic Diagram for SAR Investigation

The following diagram illustrates the cyclical and logical workflow inherent in a typical SAR study, starting from a lead compound and iterating towards an optimized clinical candidate.

SAR_Workflow A Lead Compound Identification (HTS or Rational Design) B Initial Biological Screening (e.g., Cytotoxicity, MIC) A->B Test Activity C SAR Hypothesis Generation (Identify Key Positions for Modification) B->C Analyze Initial Data D Design & Synthesis of Analogs (Systematic Modification) C->D Guide Synthesis E Biological Evaluation of Analogs (Potency, Selectivity) D->E Test New Compounds F Data Analysis & SAR Refinement (Correlate Structure with Activity) E->F Generate New Data F->C Iterate & Refine Hypothesis G Lead Optimization (ADME/Tox Profiling) F->G Optimized Lead Found H Candidate Drug G->H Successful Profile

Caption: Iterative workflow for a Structure-Activity Relationship (SAR) study.

SAR of Quinolinone-Based Anticancer Agents

Quinolinone derivatives have emerged as a significant class of anticancer agents, acting through diverse mechanisms of action.[10] Their effectiveness is highly dependent on the specific substitution patterns around the core scaffold.[11]

Mechanistic Landscape

The anticancer activity of quinolinones is often attributed to their ability to interfere with critical cellular processes required for tumor growth and survival.[11] Key mechanisms include:

  • Inhibition of Protein Kinases: Many quinolinones are designed to target the ATP-binding pocket of protein kinases involved in oncogenic signaling, such as Src, PI3K/Akt, and VEGFR.[7][12]

  • Inhibition of Tubulin Polymerization: Certain derivatives can bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13]

  • DNA Intercalation and Topoisomerase Inhibition: The planar quinolinone ring system can intercalate between DNA base pairs, interfering with replication and transcription. This can also lead to the inhibition of topoisomerase enzymes, which are vital for resolving DNA supercoiling.[12][14]

Case Study: Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Quinolinone derivatives have been successfully developed as potent inhibitors of this pathway.[7]

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Quinolinone Quinolinone-Based Inhibitor Quinolinone->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt pathway by quinolinone compounds.

SAR Insights for PI3K Inhibition:

  • C-2 Position: Substitution with bulky aromatic or heteroaromatic rings is often crucial for occupying the hydrophobic pocket adjacent to the ATP-binding site.

  • C-6/C-7 Positions: Introduction of groups like morpholine or other heterocycles can enhance solubility and provide additional hydrogen bonding interactions, improving both potency and pharmacokinetic properties.

Quantitative SAR Data for Anticancer Activity

The following table summarizes representative SAR data for quinolinone derivatives against various cancer cell lines.

Compound IDCore ScaffoldR1 (N-1)R2 (C-2/C-3)R3 (C-6/C-7)Target Cell LineIC₅₀ (µM)[14][15][16]
Q-A1 Quinolin-4-oneH2-(4-chlorophenyl)6-ClMCF-7 (Breast)5.8
Q-A2 Quinolin-4-oneH2-(4-methoxyphenyl)6-ClMCF-7 (Breast)12.3
Q-A3 Quinolin-2-oneEthyl4-hydroxy7-methoxyK-562 (Leukemia)8.2
Q-A4 Quinolin-2-onePropyl4-hydroxy7-methoxyK-562 (Leukemia)4.5
Q-A5 Quinolin-4-oneH3-carboxamide7-(piperazin-1-yl)HeLa (Cervical)10.1

Note: This table is a synthesized representation of trends discussed in the literature. Actual values are compound-specific.

SAR of Quinolinone-Based Antibacterial Agents

The discovery of nalidixic acid, a quinolone, marked the beginning of a new era in antibacterial therapy. Subsequent generations of fluoroquinolones, such as ciprofloxacin and levofloxacin, were developed through meticulous SAR studies, dramatically expanding their spectrum and potency.

Core Pharmacophore Requirements

For a quinolinone derivative to exhibit significant antibacterial activity by targeting bacterial DNA gyrase and topoisomerase IV, a specific pharmacophore is essential.[8] The 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety is considered indispensable for this class of antibiotics.[8] This arrangement is critical for chelating magnesium ions in the enzyme's active site and for intercalating with bacterial DNA.

Generation-Defining Modifications
  • N-1 Substitution: Small alkyl groups (e.g., ethyl, cyclopropyl) at this position are optimal. The cyclopropyl group, in particular, significantly enhances potency against both Gram-positive and Gram-negative bacteria.

  • C-6 Fluoro Group: The introduction of a fluorine atom at C-6 was a revolutionary advance.[9] This modification dramatically increases the inhibition of DNA gyrase and improves cell penetration, leading to broad-spectrum activity.[9]

  • C-7 Heterocyclic Ring: A heterocyclic substituent at the C-7 position, most commonly a piperazine or pyrrolidine ring, is crucial for extending the antibacterial spectrum, especially against Pseudomonas aeruginosa.[8][17] These groups can be further substituted to modulate potency and reduce side effects.

  • C-5 and C-8 Substitutions: Adding small groups like amino or methyl at C-5, or a halogen/methoxy group at C-8, can further enhance activity and fine-tune the compound's pharmacokinetic profile.

Quantitative SAR Data for Antibacterial Activity

The table below illustrates the impact of key structural modifications on the antibacterial potency of quinolinone derivatives.

Compound IDR1 (N-1)R6 (C-6)R7 (C-7)Target OrganismMIC (µg/mL)[4][17][18]
Nalidixic Acid EthylHHE. coli8.0
Norfloxacin EthylFPiperazin-1-ylE. coli0.25
Ciprofloxacin CyclopropylFPiperazin-1-ylE. coli0.06
Ciprofloxacin CyclopropylFPiperazin-1-ylP. aeruginosa0.5
Moxifloxacin CyclopropylF7-diazabicyclononaneS. aureus (MRSA)0.75

Note: This table is a synthesized representation of trends discussed in the literature. Actual values are strain- and compound-specific.

Synthetic Strategies and Methodologies

The synthesis of diverse quinolinone libraries is essential for comprehensive SAR studies. Several robust synthetic routes have been established.

Foundational Synthesis: The Camps' Cyclization

The Camps' cyclization is a classic and reliable method for constructing quinolin-4-one scaffolds.[9] The reaction involves the intramolecular cyclization of an N-(2-acylaryl)amide precursor in the presence of a base. The choice of base can influence the regioselectivity of the reaction, leading to either quinolin-4-one or quinolin-2-one products.[9]

Camps_Cyclization Start N-(2-acylaryl)amide Precursor Step1 Add Base (e.g., NaOH, NaH) Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Dehydration Step2->Step3 Product Quinolinone Product Step3->Product

Caption: General workflow for the Camps' cyclization synthesis.

Experimental Protocol: Camps' Cyclization

  • Precursor Preparation: The N-(2-acylaryl)amide precursor is synthesized, typically via the amidation of a 2-haloacetophenone with an appropriate amine, followed by acylation.[9] The choice of this precursor is a critical experimental decision as it dictates the final substitution pattern of the quinolinone product.

  • Reaction Setup: Dissolve the N-(2-acylaryl)amide precursor (1.0 eq) in a suitable high-boiling solvent such as ethanol or dioxane.

  • Base Addition: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the reaction mixture. The use of a strong base is necessary to deprotonate the amide or the methylene group to initiate the cyclization.

  • Heating: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The elevated temperature provides the activation energy needed for the intramolecular cyclization.

  • Workup: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl). The desired product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and purify by recrystallization or column chromatography to yield the final quinolinone. This step is crucial for removing unreacted starting materials and byproducts.

Bioevaluation Protocols

To validate the SAR hypotheses, robust and reproducible biological assays are essential.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the quinolinone test compounds in the cell culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at ~570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[16]

In Vitro Antibacterial Activity: MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the target bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of the test quinolinone compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Add the standardized bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).[18]

Future Perspectives and Conclusion

The quinolinone scaffold remains an exceptionally fruitful area for drug discovery. Future research will likely focus on several key areas:

  • Novel Targets: Expanding the application of quinolinones to new therapeutic targets, including viral polymerases and parasitic enzymes.

  • Hybrid Molecules: Designing hybrid compounds that combine the quinolinone scaffold with other pharmacophores to achieve dual-acting agents or overcome resistance mechanisms.[4]

  • Computational Chemistry: Leveraging quantitative structure-activity relationship (QSAR) modeling and molecular docking to accelerate the design-synthesis-test cycle and rationally design compounds with improved affinity and selectivity.[19][20]

References

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (MDPI)
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • Anticancer Activity of Quinoline Derivatives. (International Journal of Pharmaceutical Sciences Review and Research)
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (MDPI)
  • Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. (American Chemical Society)
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists.
  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (PubMed)
  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (NIH)
  • Developing our knowledge of the quinolone scaffold and its value to anticancer drug design. (Taylor & Francis Online)
  • Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. (PubMed)
  • Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. (PubMed)
  • QSAR study of anti -leishmania activity of quinolines, A DFT calculation.
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  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (MDPI)
  • Quinoline derivatives with potential anticancer activity.
  • A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity.
  • SAR of Quinolines.pptx. (Slideshare)
  • SAR study of quinazolinone-based derivatives 1–10 as cytotoxic agents...
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Foundational

A Technical Guide to Unveiling the Therapeutic Targets of 7-methylsulfanyl-2-oxo-quinoline carbaldehyde

Preamble: Deconstructing a Molecule of Therapeutic Potential In the landscape of contemporary drug discovery, the quest for novel small molecules with therapeutic promise is perpetual. The compound 7-methylsulfanyl-2-oxo...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Deconstructing a Molecule of Therapeutic Potential

In the landscape of contemporary drug discovery, the quest for novel small molecules with therapeutic promise is perpetual. The compound 7-methylsulfanyl-2-oxo-quinoline carbaldehyde emerges as a molecule of significant interest, not from a history of established biological activity, but from a rational deconstruction of its chemical architecture. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for identifying and validating the potential therapeutic targets of this intriguing quinoline derivative. Our approach is rooted in a deep understanding of the structure-activity relationships of its constituent functional groups: the 2-oxo-quinoline core, the reactive carbaldehyde moiety, and the modulating methylsulfanyl group. We will not present a rigid protocol, but rather a logical and scientifically-grounded workflow designed to navigate the complexities of target identification and validation, empowering researchers to unlock the therapeutic potential of this and similar molecules.

Part 1: The Molecular Blueprint: Analyzing the Therapeutic Potential of 7-methylsulfanyl-2-oxo-quinoline carbaldehyde

The therapeutic potential of 7-methylsulfanyl-2-oxo-quinoline carbaldehyde can be inferred from the well-documented bioactivities of its core components.

  • The 2-Oxo-Quinoline Scaffold: Quinoline and its derivatives are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3] The 2-oxo-quinoline moiety, in particular, has been associated with potent antitumor and antioxidant effects, suggesting a predisposition for interacting with key cellular targets in these pathways.[4][5][6][7][8]

  • The Carbaldehyde Warhead: The presence of a carbaldehyde group imparts a significant chemical reactivity to the molecule. Aldehydes are known to be electrophilic and can readily form covalent bonds with nucleophilic residues in biological macromolecules, such as the amine groups of lysine and the thiol groups of cysteine.[9][10][11] This suggests a potential mechanism of action involving the irreversible or reversible covalent inhibition of target proteins, a strategy employed by a number of successful drugs.

  • The Methylsulfanyl Modulator: The methylsulfanyl group, while less reactive than the aldehyde, plays a crucial role in modulating the physicochemical properties of the molecule. In drug design, sulfur-containing motifs are often incorporated to enhance solubility, improve metabolic stability, and fine-tune binding interactions with target proteins.[12][13] The positioning of this group at the 7-position of the quinoline ring can also influence the electronic distribution and steric profile of the molecule, thereby impacting its target selectivity.

This unique combination of a proven bioactive scaffold, a reactive functional group, and a modulating moiety makes 7-methylsulfanyl-2-oxo-quinoline carbaldehyde a compelling candidate for therapeutic development.

Part 2: Charting the Course: A Hypothesis-Driven Approach to Target Identification

Based on the structural features of 7-methylsulfanyl-2-oxo-quinoline carbaldehyde, we can postulate several classes of proteins as potential therapeutic targets.

Protein Kinases: Masters of Cellular Signaling

The quinoline scaffold is a common feature in a multitude of kinase inhibitors, many of which have been approved for clinical use.[14] These inhibitors typically function by competing with ATP for binding to the kinase active site. The planar nature of the 2-oxo-quinoline core of our molecule of interest could allow it to fit into the predominantly hydrophobic ATP-binding pocket of various kinases. The carbaldehyde and methylsulfanyl groups could then form specific interactions with residues lining this pocket, conferring potency and selectivity.

Cysteine and Lysine-Rich Enzymes: The Allure of Covalent Inhibition

The electrophilic nature of the carbaldehyde group makes enzymes that rely on nucleophilic catalysis, particularly those with reactive cysteine or lysine residues in their active sites, prime targets. This could include enzymes from various families such as proteases (e.g., caspases, cathepsins), phosphatases, and metabolic enzymes. Covalent inhibition can offer the advantages of increased potency and prolonged duration of action.

DNA and Associated Proteins: Guardians of the Genome

The planar aromatic ring system of the quinoline core raises the possibility of intercalation into DNA, a mechanism of action for several anticancer drugs.[11] Furthermore, the reactive aldehyde could form adducts with the nucleophilic bases of DNA or with proteins that are in close proximity to DNA, such as topoisomerases or transcription factors. This could lead to the disruption of DNA replication, transcription, and repair processes.

Part 3: The Experimental Odyssey: A Step-by-Step Workflow for Target Discovery and Validation

The identification and validation of a novel drug target is a multi-step process that requires a combination of unbiased screening and rigorous hypothesis testing. The following workflow provides a comprehensive guide for researchers investigating 7-methylsulfanyl-2-oxo-quinoline carbaldehyde.

Phase 1: Unveiling the Phenotype - Cellular Screening

The initial step is to identify a measurable biological effect of the compound. This is typically achieved through phenotypic screening in relevant cellular models.

Experimental Protocol: High-Throughput Phenotypic Screening

  • Cell Line Selection: Choose a diverse panel of cell lines representing different cancer types (e.g., breast, lung, colon) or microbial strains, depending on the therapeutic area of interest.

  • Assay Preparation: Seed cells in 96- or 384-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 7-methylsulfanyl-2-oxo-quinoline carbaldehyde for a defined period (e.g., 48-72 hours).

  • Viability/Proliferation Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the compound's potency.

Phase 2: The Hunt for the Target - Identification Methodologies

Once a cellular phenotype has been established, the next crucial step is to identify the direct molecular target(s) of the compound. Both affinity-based and label-free methods can be employed.

Experimental Workflow: Target Identification

G cluster_0 Target Identification Strategies cluster_1 Probe Synthesis cluster_2 Pull-Down Assay cluster_3 Protein Identification cluster_4 DARTS Protocol A Affinity-Based Approach A1 Synthesize Biotinylated Probe A->A1 B Label-Free Approach B1 Treat Cell Lysate with Compound B->B1 A2 Incubate Probe with Cell Lysate A1->A2 A3 Capture on Streptavidin Beads A2->A3 A4 Elute Bound Proteins A3->A4 A5 SDS-PAGE and Mass Spectrometry A4->A5 B2 Limited Proteolysis (e.g., Pronase) B1->B2 B3 SDS-PAGE Analysis B2->B3 B4 Identify Protected Protein Bands B3->B4

Caption: Workflow for Target Identification.

3.2.1. Affinity-Based Approach: Fishing for Targets

This method involves "fishing" for the target protein from a complex cellular lysate using a tagged version of the small molecule.[15][16]

Experimental Protocol: Biotin-Streptavidin Pull-Down

  • Probe Synthesis: Synthesize a derivative of 7-methylsulfanyl-2-oxo-quinoline carbaldehyde with a biotin tag, preferably attached via a linker that minimizes steric hindrance.

  • Cell Lysis: Prepare a whole-cell lysate from the sensitive cell line identified in the phenotypic screen.

  • Probe Incubation: Incubate the cell lysate with the biotinylated probe and a control (biotin alone).

  • Affinity Capture: Add streptavidin-coated beads to the lysate to capture the biotinylated probe and any interacting proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the specific bands that appear in the probe-treated sample but not the control using mass spectrometry.

3.2.2. Label-Free Approach: Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is based on the principle that the binding of a small molecule to its target protein can stabilize the protein and make it more resistant to proteolysis.[17]

Experimental Protocol: DARTS Assay

  • Lysate Preparation: Prepare a cell lysate as described above.

  • Compound Incubation: Incubate aliquots of the lysate with varying concentrations of 7-methylsulfanyl-2-oxo-quinoline carbaldehyde or a vehicle control.

  • Limited Proteolysis: Add a protease (e.g., pronase) to each aliquot and incubate for a short period to allow for limited digestion.

  • SDS-PAGE Analysis: Stop the digestion and analyze the protein profiles of the different samples by SDS-PAGE.

  • Target Identification: Identify the protein band(s) that are protected from proteolysis in the presence of the compound. Excise these bands and identify the proteins by mass spectrometry.

Phase 3: Confirming the Connection - Target Validation

The final and most critical phase is to validate that the identified protein is indeed the true therapeutic target and that its modulation is responsible for the observed cellular phenotype.

Target Validation Strategies

G cluster_0 Target Validation C1 In Vitro Enzymatic Assay C2 Cellular Thermal Shift Assay (CETSA) C1->C2 C3 Site-Directed Mutagenesis C2->C3 C4 Genetic Approaches (siRNA/CRISPR) C3->C4

Caption: A Multi-pronged Approach to Target Validation.

Experimental Protocol: A Multi-faceted Approach to Validation

  • In Vitro Enzymatic Assays:

    • Express and purify the recombinant protein of the putative target.

    • Perform an in vitro activity assay in the presence of varying concentrations of 7-methylsulfanyl-2-oxo-quinoline carbaldehyde to determine if the compound directly inhibits the protein's function and to calculate its IC50 or Ki value.

  • Cellular Thermal Shift Assay (CETSA):

    • Treat intact cells with the compound or a vehicle control.

    • Heat the cells to a range of temperatures.

    • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble target protein at each temperature by Western blotting. A shift in the melting temperature of the target protein in the presence of the compound confirms target engagement in a cellular context.

  • Site-Directed Mutagenesis:

    • If a specific binding site is hypothesized (e.g., a reactive cysteine residue), mutate this residue to a non-reactive one (e.g., alanine).

    • Express and purify the mutant protein and test its sensitivity to the compound in an in vitro assay. A loss of sensitivity would confirm the importance of that residue for the compound's activity.

  • Genetic Validation:

    • Use siRNA or CRISPR/Cas9 to knockdown or knockout the gene encoding the target protein in the sensitive cell line.

    • Assess whether the knockdown/knockout cells phenocopy the effect of the compound treatment.

    • Additionally, determine if the knockdown/knockout cells are less sensitive to the compound, which would provide strong evidence that the identified protein is the primary target.

Part 4: Interpreting the Evidence: Data Presentation and Analysis

Table 1: Example Data from Phenotypic Screening

Cell LineIC50 (µM) of 7-methylsulfanyl-2-oxo-quinoline carbaldehyde
MCF-7 (Breast Cancer)1.2
A549 (Lung Cancer)2.5
HCT116 (Colon Cancer)0.8
E. coli>50
S. aureus15.3

Table 2: Example Data from In Vitro Kinase Inhibition Assay

Kinase TargetIC50 (µM) of 7-methylsulfanyl-2-oxo-quinoline carbaldehyde
Kinase X (Wild-type)0.5
Kinase X (Cys to Ala mutant)>20
Kinase Y12.7
Kinase Z>50

Conclusion: From Molecule to Medicine

The journey from a promising small molecule to a clinically effective therapeutic is a long and arduous one. This guide has provided a comprehensive and scientifically rigorous framework for the initial, and arguably most critical, stages of this journey: the identification and validation of the therapeutic targets of 7-methylsulfanyl-2-oxo-quinoline carbaldehyde. By combining a deep understanding of the molecule's chemical properties with a systematic and multi-faceted experimental approach, researchers can unlock its full therapeutic potential. The insights gained from these studies will not only advance our understanding of the biological activity of this specific compound but will also contribute to the broader field of drug discovery, paving the way for the development of novel and effective treatments for a range of human diseases.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. Available at: [Link]

  • Synthesis and antioxidant activities of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives - PubMed. Available at: [Link]

  • Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1 - PubMed. Available at: [Link]

  • An Overview of the Chemistry and Biology of Reactive Aldehydes - PMC - NIH. Available at: [Link]

  • Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents - NIH. Available at: [Link]

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Exploratory

Spectroscopic Characterization of 7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde: An In-Depth Technical Guide

Introduction In the landscape of medicinal chemistry and drug development, quinoline derivatives represent a privileged scaffold, exhibiting a broad spectrum of biological activities. The functionalization of the quinoli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, quinoline derivatives represent a privileged scaffold, exhibiting a broad spectrum of biological activities. The functionalization of the quinoline core allows for the fine-tuning of its pharmacological properties. This guide focuses on the detailed spectroscopic characterization of a novel derivative, 7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde. A thorough understanding of its spectral properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its structure-activity relationships in future research endeavors.

This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of direct experimental spectra in the current body of scientific literature, this guide leverages established spectroscopic principles and data from closely related analogues to present a robust and scientifically grounded predictive analysis. This document is intended to serve as a vital resource for researchers, scientists, and professionals in the field of drug discovery and development.

Molecular Structure and Numbering

For clarity in the subsequent spectral assignments, the atomic numbering scheme for 7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde is presented below.

Caption: Molecular structure and atom numbering for spectral assignments.

¹H and ¹³C NMR Spectral Data (Predicted)

The prediction of the ¹H and ¹³C NMR spectra is based on the analysis of structurally similar compounds and established substituent effects on chemical shifts. The data for various substituted 2-oxo-1,2-dihydroquinolines provides a strong foundation for these predictions.[1]

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
NH (H1)~12.0br s-The N-H proton of the 2-quinolone tautomer is expected to be significantly deshielded due to hydrogen bonding and the anisotropic effect of the carbonyl group, appearing as a broad singlet.[2]
CHO (H9)~10.2s-The aldehyde proton is highly deshielded and typically appears as a singlet in this region.
H4~8.5s-This proton is adjacent to the electron-withdrawing carbonyl group and the nitrogen atom, leading to a significant downfield shift.
H5~7.8d~8.5This proton is part of the benzenoid ring and is expected to be a doublet due to coupling with H6.
H6~7.4dd~8.5, ~2.0This proton will appear as a doublet of doublets due to coupling with H5 and H8.
H8~7.3d~2.0This proton is ortho to the methylsulfanyl group and will be a doublet due to coupling with H6.
S-CH₃ (H10)~2.5s-The methyl protons of the methylsulfanyl group are expected to appear as a singlet in this region.
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C=O (C2)~162The carbonyl carbon of the lactam ring is expected in this region.[1]
CHO (C9)~190The aldehyde carbonyl carbon is highly deshielded.
C3~120This carbon is part of the α,β-unsaturated system.
C4~145This vinylic carbon is deshielded due to its position relative to the carbonyl and nitrogen.
C4a~122Aromatic quaternary carbon.
C5~128Aromatic CH carbon.
C6~125Aromatic CH carbon.
C7~140This carbon is attached to the electronegative sulfur atom, leading to a downfield shift.
C8~115Aromatic CH carbon, shielded by the adjacent lactam ring.
C8a~138Aromatic quaternary carbon adjacent to the nitrogen.
S-CH₃ (C10)~15The methyl carbon of the methylsulfanyl group.

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum is based on the characteristic vibrational frequencies of the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignmentRationale for Prediction
~3200-3000Medium, BroadN-H stretchThe N-H stretching of the lactam will appear as a broad band due to hydrogen bonding.[2]
~1680StrongC=O stretch (aldehyde)The aldehyde carbonyl typically shows a strong absorption in this region.
~1650StrongC=O stretch (lactam)The amide carbonyl of the 2-quinolone ring is expected here.[2]
~1600, ~1480Medium-StrongC=C stretch (aromatic)Characteristic absorptions for the quinoline ring system.
~1200MediumC-N stretchStretching vibration of the C-N bond in the lactam ring.
~700MediumC-S stretchThe C-S stretching vibration is typically weak to medium in intensity.

Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak. The fragmentation pattern will be influenced by the stability of the quinolone ring system.

Molecular Ion:

  • m/z [M]⁺: The molecular weight of C₁₁H₉NO₂S is 219.04. The molecular ion peak is expected at m/z = 219.

Key Fragmentation Pathways: A plausible fragmentation pathway for 7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde is outlined below. The stability of the quinoline ring suggests that initial fragmentations will involve the substituents.[3]

G M [M]⁺˙ m/z = 219 M_minus_H [M-H]⁺ m/z = 218 M->M_minus_H - H˙ M_minus_CHO [M-CHO]⁺ m/z = 190 M->M_minus_CHO - ˙CHO M_minus_SCH3 [M-SCH₃]⁺ m/z = 172 M->M_minus_SCH3 - ˙SCH₃ M_minus_CO [M-CO]⁺˙ m/z = 191 M_minus_CHO->M_minus_CO - CO Quinoline_ion Quinoline core fragments M_minus_SCH3->Quinoline_ion Further fragmentation

Caption: Predicted major fragmentation pathways in EI-MS.

  • Loss of a hydrogen radical (-H˙): Formation of a stable cation at m/z = 218.

  • Loss of the formyl radical (-˙CHO): This would lead to a fragment at m/z = 190.

  • Loss of the methylsulfanyl radical (-˙SCH₃): This would result in a fragment at m/z = 172.

  • Decarbonylation (-CO): Loss of carbon monoxide from the lactam ring is a common fragmentation for such systems, leading to a fragment at m/z = 191.[3]

Proposed Synthesis

A plausible synthetic route to 7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde can be adapted from established methods for the synthesis of substituted 2-oxo-quinolines.[4][5] The Vilsmeier-Haack reaction is a common method for the formylation of activated aromatic rings. A potential starting material would be 7-methylsulfanyl-2-oxo-1,2-dihydroquinoline, which could be synthesized from the corresponding aniline derivative.

G Aniline 3-Amino-thiophenol derivative Cyclization Cyclization with diethyl malonate Aniline->Cyclization Quinolinone 7-Mercapto-2-oxo-1,2- dihydroquinoline Cyclization->Quinolinone Methylation Methylation (e.g., CH₃I) Quinolinone->Methylation Methylthio_Quinolinone 7-Methylsulfanyl-2-oxo-1,2- dihydroquinoline Methylation->Methylthio_Quinolinone Vilsmeier Vilsmeier-Haack (POCl₃, DMF) Methylthio_Quinolinone->Vilsmeier Product 7-Methylsulfanyl-2-oxo-1,2- dihydro-quinoline-3-carbaldehyde Vilsmeier->Product

Caption: Proposed synthetic pathway.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for quinolinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle of 30-45°, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled liquid chromatography (LC) system.

  • Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition:

    • For EI, use a standard electron energy of 70 eV.

    • For ESI, optimize the spray voltage and other source parameters to achieve a stable signal.

    • Acquire data over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

This in-depth technical guide provides a comprehensive predicted spectroscopic profile of 7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable predictive resource for researchers engaged in the synthesis and characterization of novel quinoline-based compounds. The detailed analysis of the expected NMR, IR, and MS data, coupled with a proposed synthetic strategy and standardized experimental protocols, will facilitate the unambiguous identification and further investigation of this promising molecule in the pursuit of new therapeutic agents.

References

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

  • JSciMed Central. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]

  • YouTube. (2023). How to Predict NMR in ChemDraw. Retrieved from [Link]

  • MDPI. (2019). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. Retrieved from [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). Journal of the Iranian Chemical Society, 15(7), 1471–1504. [Link]

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Exploratory

Quinoline-3-Carbaldehyde Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry

Abstract The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Among its varied derivatives, those functionalized at the 3-position with a carbaldeh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Among its varied derivatives, those functionalized at the 3-position with a carbaldehyde group have emerged as particularly versatile intermediates for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth review of quinoline-3-carbaldehyde derivatives, intended for researchers, scientists, and professionals in drug development. It will explore their synthesis, diverse pharmacological activities, mechanisms of action, and structure-activity relationships, supported by detailed experimental protocols and data analysis.

Introduction: The Significance of the Quinoline-3-Carbaldehyde Scaffold

Quinoline and its derivatives are renowned for their wide spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][3][4] The presence of the electrophilic aldehyde group at the 3-position of the quinoline nucleus provides a reactive handle for a multitude of chemical transformations. This allows for the facile introduction of various pharmacophores and the construction of complex molecular architectures, making quinoline-3-carbaldehyde a cornerstone for the development of novel therapeutic agents. This guide will delve into the synthetic strategies employed to create libraries of these derivatives and the subsequent evaluation of their biological potential.

Synthetic Strategies for Quinoline-3-Carbaldehyde and its Derivatives

The Vilsmeier-Haack reaction is a cornerstone for the synthesis of 2-chloro-3-formyl quinolines, which are common precursors to a wide range of derivatives.[5][6] This reaction typically involves the formylation of substituted acetanilides using a Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl3) and a tertiary amide like N,N-dimethylformamide (DMF).[5]

General Synthesis of 2-Chloro-3-formyl Quinoline Derivatives

The Vilsmeier-Haack reaction provides an efficient route to 2-chloroquinoline-3-carbaldehydes from the corresponding acetanilides.[5]

Experimental Protocol: Synthesis of 2-Chloro-3-formyl-8-methyl Quinoline [5]

  • Reagent Preparation: Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl3) to N,N-dimethylformamide (DMF) in an ice bath with constant stirring.

  • Reaction: Add the substituted acetanilide (e.g., 2-methylacetanilide) to the freshly prepared Vilsmeier reagent.

  • Heating: Heat the reaction mixture in a water bath for the required duration, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water with stirring.

  • Isolation: Filter the precipitated product, wash thoroughly with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent like ethyl acetate to obtain the pure 2-chloro-3-formyl-8-methyl quinoline.

Derivatization of the Carbaldehyde Group

The aldehyde functionality of quinoline-3-carbaldehyde is readily converted into a variety of other functional groups, leading to diverse classes of derivatives with distinct biological profiles.

Hydrazones are a prominent class of quinoline-3-carbaldehyde derivatives with significant biological activities.[1] They are typically synthesized through the condensation reaction of the aldehyde with a substituted hydrazine.

Experimental Protocol: Synthesis of Quinoline-3-carbaldehyde Hydrazones [1]

  • Reactant Mixture: Dissolve 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde (1 mmol) and hydrazine hydrate (1 mmol) in ethanol.

  • Reaction: Reflux the reaction mixture for a specified time, monitoring the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Purification: Filter the solid product and recrystallize from ethanol to yield the pure hydrazone derivative.

The synthesis of N'-sulfonylhydrazone derivatives involves the reaction of quinoline-3-carbaldehydes with arylsulfonylhydrazides.[1]

Experimental Protocol: Synthesis of Quinoline-3-carbaldehyde N'-Sulfonylhydrazones [1]

  • Reaction Setup: In a round-bottom flask, combine the quinoline-3-carbaldehyde derivative (e.g., 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde) and the desired arylsulfonylhydrazide in tetrahydrofuran (THF).

  • Catalysis: Add a catalytic amount of acetic acid to the mixture.

  • Reflux: Heat the reaction mixture under reflux until the reaction is complete, as indicated by TLC analysis.

  • Work-up and Purification: Cool the reaction mixture, and isolate the product through filtration. The crude product can be further purified by recrystallization.

Biological Activities of Quinoline-3-Carbaldehyde Derivatives

Derivatives of quinoline-3-carbaldehyde have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of new drugs targeting a range of diseases.

Anticancer Activity

Quinoline-3-carbaldehyde derivatives have shown significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1][3][7]

The anticancer effects of these compounds are often attributed to multiple mechanisms of action, including:

  • Topoisomerase Inhibition: Some derivatives function as topoisomerase inhibitors, interfering with DNA replication and transcription in cancer cells.[7]

  • Cell Cycle Arrest: Certain compounds have been shown to induce cell cycle arrest, preventing the proliferation of cancer cells.[1]

  • Apoptosis Induction: Many quinoline derivatives can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.[7]

  • Kinase Inhibition: Inhibition of protein kinases involved in cancer cell signaling pathways is another mechanism by which these compounds exert their anticancer effects.[7]

Diagram: Anticancer Mechanisms of Quinoline-3-Carbaldehyde Derivatives

anticancer_mechanisms cluster_mechanisms Mechanisms of Action cluster_outcomes Cellular Outcomes Q3C Quinoline-3-Carbaldehyde Derivatives Topoisomerase Topoisomerase Inhibition Q3C->Topoisomerase Inhibits CellCycle Cell Cycle Arrest Q3C->CellCycle Induces Apoptosis Apoptosis Induction Q3C->Apoptosis Triggers Kinase Kinase Inhibition Q3C->Kinase Inhibits DNA_Damage DNA Damage Topoisomerase->DNA_Damage Proliferation_Block Blockage of Proliferation CellCycle->Proliferation_Block Cell_Death Cancer Cell Death Apoptosis->Cell_Death Kinase->Proliferation_Block

Caption: Mechanisms of anticancer activity.

The in vitro cytotoxic effects of several quinoline-3-carbaldehyde hydrazone derivatives have been evaluated against various human tumor cell lines.[1] Benzotriazole-containing quinolines generally exhibit more pronounced cancer cell growth inhibitory effects compared to their 1,2,4-triazole counterparts, with IC50 values in the low micromolar range.[1]

Compound SeriesDerivativeTarget Cell LineIC50 (µM)[1]
Benzotriazole Hydrazones 5eDAN-G (Pancreatic)1.23
LCLC-103H (Lung)1.49
SISO (Cervical)1.35
Benzotriazole Acylhydrazones 7aDAN-G (Pancreatic)3.45
Benzotriazole Sulfonylhydrazones 9hSISO (Cervical)7.39
Antimicrobial Activity

Quinoline-3-carbaldehyde derivatives also exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[8][9]

The antimicrobial properties of these compounds are linked to the inhibition of essential microbial enzymes:

  • DNA Gyrase Inhibition: Similar to fluoroquinolone antibiotics, some derivatives target bacterial DNA gyrase, an enzyme crucial for DNA replication, leading to bacterial cell death.[9]

  • Lanosterol 14α-demethylase (LDM) Inhibition: In fungi, these compounds can inhibit lanosterol 14α-demethylase, an enzyme involved in ergosterol biosynthesis, which is essential for fungal cell membrane integrity.[9]

Diagram: Antimicrobial Mechanisms of Quinoline-3-Carbaldehyde Derivatives

antimicrobial_mechanisms cluster_targets Microbial Targets cluster_effects Resulting Effects Q3C Quinoline-3-Carbaldehyde Derivatives DNA_Gyrase Bacterial DNA Gyrase Q3C->DNA_Gyrase Inhibits LDM Fungal Lanosterol 14α-demethylase Q3C->LDM Inhibits DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Inhibition Ergosterol_Biosynthesis_Block Blockage of Ergosterol Biosynthesis LDM->Ergosterol_Biosynthesis_Block

Caption: Mechanisms of antimicrobial activity.

Several quinoline-3-carbaldehyde hydrazone derivatives have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA).

CompoundTarget OrganismMIC (µg/mL)[4]
3q5MRSA16
3q6MRSA16
Antileishmanial Activity

Specific quinoline-carbaldehyde derivatives have been identified as novel and specific inhibitors of Leishmania donovani methionine aminopeptidase 1 (LdMetAP1), a crucial enzyme for the parasite's survival.[10] These compounds compete with the substrate for binding to the catalytic active site of the enzyme.[10]

Structure-Activity Relationship (SAR)

The biological activity of quinoline-3-carbaldehyde derivatives is significantly influenced by the nature and position of substituents on the quinoline ring and the derivatized side chain.

  • Anticancer Activity: The replacement of a 1,2,4-triazole ring with a more lipophilic benzotriazole moiety generally enhances cytotoxic effects.[1]

  • Antimicrobial Activity: Halogen substitutions, particularly with chlorine and fluorine, on the quinoline or appended aromatic rings often lead to enhanced antimicrobial activity.[8] The presence of two chlorine substituents on a benzimidazole ring hybridized with a quinoline moiety can significantly increase antifungal activity.[8]

Key Experimental Methodologies

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[11][12]

Experimental Protocol: MTT Assay for Cytotoxicity [11][12]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50% compared to the untreated control.

Antimicrobial Susceptibility Testing: Microdilution Method

The microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

Experimental Protocol: Broth Microdilution for MIC Determination [13]

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

Quinoline-3-carbaldehyde and its derivatives represent a highly valuable and versatile scaffold in medicinal chemistry. The ease of their synthesis and the wide array of biological activities they exhibit make them attractive candidates for further drug discovery and development efforts. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, a deeper understanding of their mechanisms of action, and in vivo evaluation of the most promising compounds. The continued exploration of this chemical space holds significant promise for the discovery of new and effective therapeutic agents to combat a range of human diseases.

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  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Synthetic exploration of quinoline-3-carbaldehyde in N,N-dimethylformamide. (2026). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies. Retrieved January 23, 2026, from [Link]

  • Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. (2020). PubMed. Retrieved January 23, 2026, from [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega. Retrieved January 23, 2026, from [Link]

  • Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. (2020). PubMed. Retrieved January 23, 2026, from [Link]

  • Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. Retrieved January 23, 2026, from [Link]

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  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

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Foundational

Discovery and synthesis of novel quinolinone scaffolds

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Quinolinone Scaffolds For Researchers, Scientists, and Drug Development Professionals Introduction The quinolinone scaffold, a fused heterocyclic system...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Quinolinone Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolinone scaffold, a fused heterocyclic system of benzene and a pyridinone ring, stands as a cornerstone in the field of medicinal chemistry. Its derivatives are prolific in nature and have been the basis for a multitude of synthetic drugs, exhibiting a broad spectrum of biological activities. These include potent anticancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive properties. The versatility of the quinolinone core allows for functionalization at various positions, enabling the fine-tuning of its pharmacological profile. This has led to an ever-growing interest in the development of novel synthetic methodologies that offer efficiency, diversity, and sustainability.

This technical guide provides a comprehensive overview of both classical and contemporary strategies for the synthesis of quinolinone scaffolds. It is designed to be a practical resource for researchers, offering not only theoretical insights into reaction mechanisms but also detailed experimental protocols and comparative data. We will delve into foundational methods, explore the power of modern catalytic systems, and highlight the elegance of multicomponent reactions and green chemistry approaches. Furthermore, we will examine the crucial structure-activity relationships (SAR) that govern the therapeutic potential of quinolinone derivatives, providing a roadmap for the rational design of next-generation drug candidates.

Chapter 1: Foundational Synthetic Strategies for the Quinolinone Core

The Friedländer Annulation: A Classic Approach

The Friedländer synthesis, first reported in 1882, is a straightforward and widely used method for constructing the quinoline ring system.[1] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[1]

Mechanistic Insights: The reaction can proceed via two main pathways. The first involves an initial aldol condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the 2-aminoaryl carbonyl compound and the α-methylene carbonyl compound, which then undergoes an intramolecular aldol-type condensation and subsequent dehydration to yield the quinoline product.[1]

Experimental Protocol: Graphene Oxide Catalyzed Friedländer Synthesis of Functionalized Quinolines [2]

This protocol describes a green, one-pot synthesis of functionalized quinolines using graphene oxide as a reusable carbocatalyst.[2]

  • Step 1: Catalyst Preparation: Graphene oxide is synthesized from natural graphite powder using a modified Hummers' method.

  • Step 2: Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl carbonyl compound (1 mmol), the active methylene compound (1.2 mmol), and graphene oxide (10 mg) in methanol (5 mL).[2]

  • Step 3: Reaction Execution: Stir the reaction mixture at 70°C and monitor the progress by thin-layer chromatography (TLC).[2]

  • Step 4: Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Separate the catalyst by centrifugation. Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane solvent system to afford the desired quinoline derivative.[2]

CatalystSolventTemperature (°C)Time (h)Yield (%)
Graphene OxideMethanol701-285-95
p-TsOHSolvent-free1000.5-180-92
IodineEthanolReflux2-475-90
Nd(NO₃)₃·6H₂OSolvent-free1200.5-1.588-96

Table 1. Comparison of various catalytic systems for the Friedländer synthesis of quinolines.

Friedlander_Mechanism cluster_reactants Reactants cluster_pathway1 Pathway 1 cluster_pathway2 Pathway 2 2_aminoaryl_ketone 2-Aminoaryl Ketone aldol_condensation Aldol Condensation 2_aminoaryl_ketone->aldol_condensation Reacts with schiff_base Schiff Base Formation 2_aminoaryl_ketone->schiff_base Reacts with active_methylene Active Methylene Compound active_methylene->aldol_condensation active_methylene->schiff_base cyclization1 Intramolecular Cyclization aldol_condensation->cyclization1 dehydration1 Dehydration cyclization1->dehydration1 quinoline_product Quinoline Product dehydration1->quinoline_product intramolecular_aldol Intramolecular Aldol-type Reaction schiff_base->intramolecular_aldol dehydration2 Dehydration intramolecular_aldol->dehydration2 dehydration2->quinoline_product

Caption: Alternative mechanistic pathways for the Friedländer quinoline synthesis.

Conrad-Limpach and Knorr Syntheses: Accessing 4-Hydroxyquinolinones

The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines.[3] A variation of this is the Knorr synthesis, where the reaction conditions are modified to favor the formation of 2-hydroxyquinolines. The key to controlling the regioselectivity lies in the reaction temperature. Lower temperatures (around 100°C) favor the formation of the 4-hydroxyquinoline (Conrad-Limpach), while higher temperatures (around 140°C) lead to the 2-hydroxyquinoline (Knorr).[4]

Mechanistic Insights: The Conrad-Limpach reaction proceeds through the initial formation of a β-aminoacrylate intermediate, which then undergoes thermal cyclization to the 4-hydroxyquinoline.[5] The reaction is typically carried out in a high-boiling solvent to facilitate the cyclization step.[6]

Experimental Protocol: Microwave-Assisted Conrad-Limpach Synthesis of 4-Hydroxyquinolines [5]

This protocol outlines an efficient microwave-assisted synthesis of 4-hydroxyquinolines.[5]

  • Step 1: Reactant Mixture: In a microwave-safe vessel, combine the substituted aniline (1 mmol) and the β-ketoester (1.2 mmol).

  • Step 2: Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 250°C) for a short duration (e.g., 10-30 minutes).[3]

  • Step 3: Isolation and Purification: After cooling, add a suitable solvent (e.g., ethanol) to the reaction mixture to precipitate the product. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain the pure 4-hydroxyquinoline.

Aniline Substituentβ-KetoesterTemperature (°C)Time (min)Yield (%)
4-NitroEthyl 3-ethoxybut-2-enoate2503565
4-ChloroEthyl acetoacetate2502078
3-MethoxyDiethyl malonate2502572
UnsubstitutedEthyl benzoylacetate2503085

Table 2. Examples of microwave-assisted Conrad-Limpach synthesis of 4-hydroxyquinolines.[6]

Conrad_Limpach aniline Aniline aminoacrylate β-Aminoacrylate Intermediate aniline->aminoacrylate Condensation beta_ketoester β-Ketoester beta_ketoester->aminoacrylate cyclization Thermal Cyclization aminoacrylate->cyclization Heat 4_hydroxyquinoline 4-Hydroxyquinoline cyclization->4_hydroxyquinoline

Caption: Reaction pathway of the Conrad-Limpach synthesis.

Chapter 2: Modern Catalytic Methods for Quinolinone Synthesis

Palladium-Catalyzed Carbonylative Cyclization: A Powerful Tool for 4-Quinolones

Palladium-catalyzed reactions have revolutionized organic synthesis, and the construction of quinolinone scaffolds is no exception. A particularly effective method is the carbonylative Sonogashira coupling of 2-iodoanilines and terminal alkynes, followed by cyclization to afford 4-quinolones.[7] This approach allows for the introduction of a wide range of substituents at the 2-position of the quinolone ring.

Mechanistic Insights: The catalytic cycle begins with the oxidative addition of the 2-iodoaniline to a palladium(0) species. This is followed by the insertion of carbon monoxide and subsequent coupling with the alkyne (Sonogashira coupling). The resulting intermediate then undergoes an intramolecular cyclization to form the 4-quinolone product, regenerating the palladium(0) catalyst.[8]

Experimental Protocol: Palladium-Catalyzed Carbonylative Sonogashira/Cyclization for 4-Quinolone Synthesis [7]

This protocol describes a microwave-assisted, CO gas-free carbonylative synthesis of 4-quinolones.[7]

  • Step 1: Reaction Setup: In a microwave vial, combine the 2-iodoaniline (1 mmol), terminal alkyne (1.2 mmol), molybdenum hexacarbonyl [Mo(CO)₆] (1.1 mmol) as the CO source, PdCl₂(PPh₃)₂ (5 mol%), and a suitable base such as triethylamine (2 mmol) in a solvent like toluene.[7]

  • Step 2: Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor at 120°C for 20 minutes.[7]

  • Step 3: Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired 4-quinolone.

2-Iodoaniline SubstituentTerminal AlkyneYield (%)
UnsubstitutedPhenylacetylene85
4-Methyl1-Hexyne78
5-ChloroEthynyltrimethylsilane92
4-Methoxy3-Ethynylpyridine81

Table 3. Substrate scope for the palladium-catalyzed synthesis of 4-quinolones.[7]

Palladium_Cycle Pd0 Pd(0) oxidative_addition Oxidative Addition (2-Iodoaniline) Pd0->oxidative_addition PdII_complex Ar-Pd(II)-I oxidative_addition->PdII_complex co_insertion CO Insertion PdII_complex->co_insertion acyl_pd_complex Acyl-Pd(II) Complex co_insertion->acyl_pd_complex sonogashira Sonogashira Coupling (Alkyne) acyl_pd_complex->sonogashira alkynyl_pd_complex Alkynyl-Pd(II) Complex sonogashira->alkynyl_pd_complex reductive_elimination Reductive Elimination alkynyl_pd_complex->reductive_elimination reductive_elimination->Pd0 Regeneration cyclization_intermediate Cyclization Intermediate reductive_elimination->cyclization_intermediate cyclization Intramolecular Cyclization cyclization_intermediate->cyclization 4_quinolone 4-Quinolone cyclization->4_quinolone

Caption: Catalytic cycle for the palladium-catalyzed synthesis of 4-quinolones.

C-H Activation Strategies: An Emerging Frontier

Direct C-H bond activation has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules. In the context of quinolinone synthesis, C-H activation allows for the direct coupling of C-H bonds with various partners, obviating the need for pre-functionalized starting materials.[9]

Mechanistic Insights: Transition metal catalysts, such as rhodium and palladium, are commonly employed to facilitate C-H activation. The mechanism often involves the coordination of the catalyst to a directing group on the substrate, followed by C-H bond cleavage to form a metallacyclic intermediate. This intermediate then reacts with a coupling partner, and subsequent reductive elimination furnishes the desired product and regenerates the active catalyst.[10]

Experimental Protocol: Rhodium-Catalyzed C-H/C-H Cross-Coupling for Heterobiaryl Synthesis [9]

This protocol details a rhodium-catalyzed C-H activation approach for the synthesis of heterobiaryls, which can be precursors to complex quinolinone structures.[9]

  • Step 1: Reaction Setup: In a glovebox, charge a sealed tube with [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (20 mol%), the quinoline N-oxide (0.5 mmol), and the coupling partner (e.g., another heteroarene, 1.0 mmol).

  • Step 2: Reaction Execution: Add a suitable solvent (e.g., 1,2-dichloroethane) and heat the reaction mixture at a specified temperature (e.g., 100°C) for a designated time (e.g., 12-24 hours).

  • Step 3: Work-up and Purification: After cooling, dilute the reaction mixture with a solvent like dichloromethane and filter through a short plug of silica gel. Concentrate the filtrate and purify the residue by column chromatography to isolate the C-H functionalized product.

Quinoline N-oxide SubstituentCoupling PartnerYield (%)
UnsubstitutedThiophene85
6-MethylFuran76
7-ChloroN-Methylpyrrole89
8-MethoxyBenzofuran72

Table 4. Examples of rhodium-catalyzed C-H activation for the synthesis of heterobiaryls.[9]

CH_Activation Rh_catalyst Rh(III) Catalyst coordination Coordination Rh_catalyst->coordination CH_activation_step C-H Activation coordination->CH_activation_step quinoline_N_oxide Quinoline N-oxide quinoline_N_oxide->coordination rhodacycle Rhodacycle Intermediate CH_activation_step->rhodacycle coupling Coupling with Partner rhodacycle->coupling intermediate_complex Intermediate Complex coupling->intermediate_complex reductive_elimination Reductive Elimination intermediate_complex->reductive_elimination reductive_elimination->Rh_catalyst Regeneration functionalized_quinoline Functionalized Quinoline reductive_elimination->functionalized_quinoline

Caption: General mechanism for rhodium-catalyzed C-H activation of quinoline N-oxides.

Chapter 3: Efficiency and Diversity through Multicomponent Reactions (MCRs)

The Povarov Reaction: A Gateway to Tetrahydroquinolines and Quinolines

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. The Povarov reaction, a formal aza-Diels-Alder reaction, is a powerful MCR for the synthesis of tetrahydroquinolines, which can be subsequently oxidized to quinolines.

Mechanistic Insights: The reaction typically involves an aniline, an aldehyde, and an alkene. The aniline and aldehyde first condense to form an imine, which is then activated by a Lewis or Brønsted acid. This activated imine undergoes a [4+2] cycloaddition with the alkene to furnish the tetrahydroquinoline skeleton.[11]

Experimental Protocol: Lewis Acid-Catalyzed Povarov Reaction

This protocol describes a multi-step Povarov reaction for the synthesis of disubstituted tetrahydroquinolines.

  • Step 1: Imine Formation: In a round-bottom flask, dissolve the aniline (1 mmol) and the aldehyde (1 mmol) in a suitable solvent like dichloromethane. Stir the mixture at room temperature for 1-2 hours to form the imine.

  • Step 2: Cycloaddition: Add the alkene (e.g., an enol ether, 1.2 mmol) and a Lewis acid catalyst (e.g., BF₃·OEt₂, 10 mol%) to the reaction mixture. Continue stirring at room temperature and monitor the reaction by TLC.

  • Step 3: Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

AnilineAldehydeAlkeneCatalystYield (%)
AnilineBenzaldehydeEthyl vinyl etherBF₃·OEt₂88
4-Methoxyaniline4-ChlorobenzaldehydeDihydropyranSc(OTf)₃92
3-NitroanilineFurfuralStyreneYb(OTf)₃75
2-NaphthylamineCinnamaldehydeN-VinylpyrrolidinoneInCl₃85

Table 5. Examples of Lewis acid-catalyzed Povarov reactions for tetrahydroquinoline synthesis.

Povarov_Reaction aniline Aniline imine_formation Imine Formation aniline->imine_formation aldehyde Aldehyde aldehyde->imine_formation imine Imine imine_formation->imine activated_imine Activated Imine imine->activated_imine Activation lewis_acid Lewis Acid lewis_acid->activated_imine cycloaddition [4+2] Cycloaddition activated_imine->cycloaddition alkene Alkene alkene->cycloaddition tetrahydroquinoline Tetrahydroquinoline cycloaddition->tetrahydroquinoline

Caption: Mechanism of the Lewis acid-catalyzed Povarov reaction.

Chapter 4: Green Chemistry Approaches in Quinolinone Synthesis

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis has emerged as a valuable tool in green chemistry, offering significant advantages such as reduced reaction times, increased yields, and enhanced product purity.[12] The application of microwave irradiation to the synthesis of quinolinones has enabled the rapid and efficient construction of these important scaffolds.

Experimental Protocol: Microwave-Assisted Synthesis of Fused Quinoline-thiones

This protocol is adapted from a microwave-assisted annulation process for the synthesis of quinoline-thiones.

  • Step 1: Reactant Mixture: In a microwave vial, combine the pyridine-imidazole derivative (1 mmol), carbon disulfide (1.5 mmol), and a base (e.g., potassium carbonate, 2 mmol) in a suitable solvent (e.g., water).

  • Step 2: Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 150°C) for a short duration (e.g., 15-30 minutes).

  • Step 3: Isolation and Purification: After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product. Collect the solid by filtration, wash with water, and dry to obtain the quinoline-thione.

Ultrasound-Assisted Synthesis: A Sonochemical Approach

Ultrasound irradiation provides an alternative green chemistry approach to organic synthesis. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate chemical reactions.[13]

Experimental Protocol: Ultrasound-Assisted One-Pot, Three-Component Synthesis of 2-Substituted Quinolones [13]

This protocol details a rapid and efficient ultrasound-assisted synthesis of 2-substituted quinolones in water.[13]

  • Step 1: Reaction Setup: In a flask, suspend aniline (1 mmol), an aldehyde (1 mmol), and ethyl 3,3-diethoxypropionate (1.2 mmol) in water. Add SnCl₂·2H₂O (10 mol%) as a precatalyst.[13]

  • Step 2: Ultrasound Irradiation: Immerse the flask in an ultrasonic cleaning bath and irradiate the mixture at 60°C for 30-60 minutes in the presence of air.[13]

  • Step 3: Work-up and Purification: After the reaction is complete, extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford the 2-substituted quinolone.[13]

Chapter 5: Quinolinone Scaffolds in Drug Discovery: A Medicinal Chemistry Perspective

Anticancer Activity: Targeting Key Signaling Pathways

Quinolinone derivatives have demonstrated significant potential as anticancer agents by targeting various components of cancer cell signaling pathways.[14] Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating the structural requirements for potent anticancer activity and guiding the design of new, more effective compounds.[14]

Structure-Activity Relationship (SAR) of Anticancer Quinolinones:

  • Substitutions on the Quinoline Ring: The nature and position of substituents on the quinolinone ring are critical for anticancer activity. For instance, in a series of bisquinoline derivatives, halogen substitutions on a phenyl ring attached to the quinoline core were found to significantly enhance antitumor activity, with IC₅₀ values in the nanomolar range against various cancer cell lines.[14]

  • Linker and Hybrid Molecules: The design of hybrid molecules incorporating the quinolinone scaffold with other pharmacophores has proven to be a successful strategy. The nature of the linker connecting the two moieties plays a crucial role in the overall activity.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Bisquinoline Derivative (Halogenated)H460 (Lung)0.008[14]
Bisquinoline Derivative (Halogenated)HT-29 (Colon)0.012[14]
Quinazolinone DerivativeA549 (Lung)1.5[15]
Quinazolinone DerivativeMCF-7 (Breast)2.3[15]

Table 6. Anticancer activity of selected quinolinone and quinazolinone derivatives.

Cancer_Signaling growth_factor Growth Factor receptor_tyrosine_kinase Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor_tyrosine_kinase pi3k PI3K receptor_tyrosine_kinase->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation quinolinone_inhibitor Quinolinone-based Inhibitor quinolinone_inhibitor->receptor_tyrosine_kinase Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by some quinolinone-based anticancer agents.

Anti-Inflammatory Properties: Modulating Inflammatory Responses

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Quinolinone derivatives have emerged as promising candidates, with some exhibiting potent inhibitory activity against key inflammatory mediators.[16]

Structure-Activity Relationship (SAR) of Anti-inflammatory Quinolinones:

  • Targeting iNOS: In a study of pyrazolo[3,4-b]quinoline derivatives, several compounds displayed potent inhibition of nitric oxide (NO) production in LPS-induced RAW 264.7 cells, with IC₅₀ values in the micromolar range. The most promising compounds were found to down-regulate the expression of inducible nitric oxide synthase (iNOS).[16]

  • Substituent Effects: The SAR studies revealed that the nature of the substituent on the phenyl ring of the pyrazolo[3,4-b]quinoline scaffold significantly influenced the anti-inflammatory activity.

CompoundTarget/AssayIC₅₀ (µM)Reference
Pyrazolo[3,4-b]quinoline 7dNO Inhibition (RAW 264.7)20.76[16]
Pyrazolo[3,4-b]quinoline 7fNO Inhibition (RAW 264.7)26.74[16]
Quinazolinone DerivativeCOX-2 Inhibition< 0.1[17]
Celecoxib (Reference)COX-2 Inhibition0.2[17]

Table 7. Anti-inflammatory activity of selected quinolinone and related derivatives.

Antibacterial Action: The Legacy of Fluoroquinolones and Beyond

The discovery of nalidixic acid in the 1960s paved the way for the development of the fluoroquinolone class of antibiotics, which have been mainstays in the treatment of bacterial infections for decades. These compounds exert their bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[18]

Structure-Activity Relationship (SAR) of Fluoroquinolones:

  • The Pharmacophore: The core 4-oxo-1,4-dihydropyridine-3-carboxylic acid moiety is essential for antibacterial activity.

  • C-7 Substituent: The substituent at the C-7 position plays a crucial role in determining the spectrum of activity and potency. For example, the introduction of a piperazine ring at C-7 significantly enhances activity against Gram-negative bacteria.[18]

  • C-6 Fluoro Group: The fluorine atom at the C-6 position is critical for potent activity against a broad range of bacteria.

CompoundBacterial StrainMIC (µg/mL)Reference
CiprofloxacinS. aureus0.250[18]
CiprofloxacinE. coli0.013[18]
7-Benzimidazol-1-yl-fluoroquinoloneS. aureus0.125[18]
7-Benzimidazol-1-yl-fluoroquinoloneE. coli0.062[18]

Table 8. Minimum Inhibitory Concentrations (MICs) of selected fluoroquinolones.

Conclusion

The quinolinone scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. The synthetic methodologies for accessing this privileged core have evolved significantly, from classical named reactions to highly efficient and sustainable modern catalytic and multicomponent strategies. This guide has provided a comprehensive overview of these synthetic approaches, complete with mechanistic insights and practical experimental protocols. Furthermore, the exploration of the structure-activity relationships of quinolinone derivatives as anticancer, anti-inflammatory, and antibacterial agents highlights the immense potential of this scaffold in drug discovery. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the future for the discovery and development of innovative quinolinone-based drugs appears exceptionally bright.

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An In-Depth Technical Guide to In Silico Prediction of ADMET Properties for Quinoline Derivatives

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of therapeutic applications. However, the journey of a quinoline deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of therapeutic applications. However, the journey of a quinoline derivative from a promising hit to a marketable drug is fraught with challenges, primarily related to its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Early-stage identification and mitigation of ADMET liabilities are paramount to reducing late-stage attrition and accelerating the drug development pipeline. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical workflows for the in silico prediction of ADMET properties of quinoline derivatives. We will delve into the mechanistic underpinnings of quinoline-associated ADMET issues, provide step-by-step protocols for leveraging widely accessible predictive modeling tools, and offer insights into the interpretation and strategic application of the generated data.

The Quinoline Scaffold: A Double-Edged Sword in Drug Discovery

Quinoline and its derivatives are privileged heterocyclic compounds, demonstrating a remarkable range of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1] This versatility, however, is accompanied by a predisposition for certain ADMET-related challenges. A thorough understanding of these potential liabilities is the first step toward designing safer and more effective quinoline-based therapeutics.

A critical aspect to consider is the influence of physicochemical properties, such as lipophilicity, on the overall ADMET profile. Studies have shown a direct correlation between the lipophilicity of quinoline derivatives and their ability to passively diffuse across cell membranes, a key factor in their absorption and distribution.[1][2] However, excessive lipophilicity can also lead to increased metabolic turnover and off-target toxicities. Therefore, a delicate balance must be achieved.

A Strategic Workflow for In Silico ADMET Profiling

A systematic and tiered approach to in silico ADMET prediction is essential for making informed decisions in the early stages of drug discovery. The following workflow provides a robust framework for assessing quinoline derivatives.

ADMET_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Detailed ADMET Prediction cluster_2 Phase 3: Data Integration & Decision Making Input Quinoline Derivative (SMILES/SDF) Drug-Likeness Drug-Likeness & Physicochemical Properties Input->Drug-Likeness SwissADME Toxicity_Alerts Structural Toxicity Alerts Drug-Likeness->Toxicity_Alerts ProTox-II Absorption Absorption (HIA, Caco-2) Toxicity_Alerts->Absorption admetSAR/pkCSM Distribution Distribution (BBB, PPB) Metabolism Metabolism (CYP Inhibition/Substrate) Excretion Excretion (Clearance) Toxicity Toxicity (hERG, Mutagenicity) Interpretation Data Interpretation & Prioritization Toxicity->Interpretation Optimization Lead Optimization Interpretation->Optimization

Figure 1: A tiered workflow for the in silico ADMET profiling of quinoline derivatives.

Absorption: Will It Get In?

Oral bioavailability is a critical determinant of a drug's therapeutic potential. For quinoline derivatives, absorption is largely governed by their physicochemical properties. Key parameters to assess include:

  • Human Intestinal Absorption (HIA): This qualitative prediction indicates the extent to which a compound will be absorbed from the gut into the bloodstream.

  • Caco-2 Permeability: The Caco-2 cell line is a widely accepted in vitro model for predicting intestinal permeability. In silico models trained on Caco-2 data can provide a quantitative estimate of a compound's ability to cross the intestinal epithelium.

Experimental Protocol: Predicting Absorption with admetSAR 2.0
  • Navigate to the admetSAR 2.0 web server. [3]

  • Input the quinoline derivative's structure: This can be done by pasting the SMILES string or drawing the structure using the provided editor.

  • Run the prediction: Click the "Predict" button to initiate the calculations.

  • Analyze the results: The output will include predictions for HIA and Caco-2 permeability, typically presented as a probability or a classification (e.g., +, -).

Distribution: Where Will It Go?

Once absorbed, a drug's distribution throughout the body determines its efficacy and potential for off-target effects. For quinoline derivatives, two key distribution parameters are of particular interest:

  • Blood-Brain Barrier (BBB) Permeability: The ability to cross the BBB is essential for drugs targeting the central nervous system (CNS).[2][4] Conversely, for peripherally acting drugs, BBB penetration is an undesirable trait that can lead to CNS side effects. In silico models can predict whether a compound is likely to be BBB+ or BBB-.[5][6]

  • Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, such as albumin, influences its free concentration and, consequently, its availability to interact with its target. High PPB can limit a drug's efficacy.

Experimental Protocol: Assessing Distribution with pkCSM
  • Access the pkCSM web server.

  • Submit the compound's SMILES string.

  • Select the desired prediction modules: Ensure that "BBB permeability" and "Plasma Protein Binding" are selected.

  • Interpret the output: The results will provide a predicted logBB value (logarithm of the brain-to-plasma concentration ratio) and the percentage of plasma protein binding.

Metabolism: How Is It Broken Down?

The metabolic fate of a drug is a critical factor in its duration of action and potential for drug-drug interactions. The cytochrome P450 (CYP) family of enzymes plays a central role in drug metabolism. For quinoline derivatives, it is crucial to assess:

  • CYP Inhibition: Inhibition of specific CYP isoforms (e.g., CYP2D6, CYP3A4) can lead to altered metabolism of co-administered drugs, resulting in adverse effects.

  • CYP Substrate Specificity: Understanding which CYP isoforms are responsible for metabolizing a quinoline derivative can help predict its metabolic clearance and potential for genetic polymorphism-related variations in patient response. Studies have indicated that CYP2A6 and CYP2E1 are involved in the metabolism of quinoline itself.[7][8]

Experimental Protocol: Predicting Metabolism with SwissADME
  • Navigate to the SwissADME web server. [9][10]

  • Enter the SMILES string of the quinoline derivative.

  • Initiate the calculation.

  • Review the "Pharmacokinetics" section: The output will provide predictions for the inhibition of major CYP isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).

Excretion: How Does It Leave the Body?

While direct in silico prediction of excretion pathways is less common, models can provide insights into a compound's likely clearance mechanism. For instance, predictions of renal organic cation transporter (OCT2) inhibition can suggest the potential for renal excretion.

Toxicity: Is It Safe?

Toxicity is a major cause of drug attrition. For quinoline derivatives, several key toxicological endpoints should be evaluated in silico:

  • hERG Inhibition: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to life-threatening cardiac arrhythmias.[11][12][13] Certain structural features in quinoline derivatives can increase the risk of hERG inhibition.

  • Mutagenicity (Ames Test): The Ames test is a widely used method to assess a compound's potential to cause mutations in DNA. In silico models can predict the outcome of the Ames test, flagging potentially mutagenic compounds early on.[14]

  • Hepatotoxicity: Drug-induced liver injury is a significant safety concern. Predictive models can assess the potential for a compound to cause liver damage.

  • Carcinogenicity: The long-term potential of a compound to cause cancer is a critical toxicological endpoint.

  • Structural Alerts: The presence of specific chemical fragments, known as structural alerts, can indicate a potential for toxicity.[14][15][16]

Experimental Protocol: Comprehensive Toxicity Prediction with ProTox-II
  • Access the ProTox-II web server. [17][18]

  • Input the quinoline derivative's structure.

  • Start the toxicity prediction.

  • Analyze the detailed report: The output will include predictions for various toxicity endpoints, including hERG inhibition, mutagenicity, hepatotoxicity, and carcinogenicity, along with a predicted LD50 value and toxicity class.[19][20]

Toxicity_Decision_Tree Start Quinoline Derivative hERG hERG Inhibition Prediction (ProTox-II) Start->hERG Ames Ames Mutagenicity Prediction (admetSAR) hERG->Ames  Low Risk High_Risk_hERG High Cardiotoxicity Risk (Redesign) hERG->High_Risk_hERG  High Risk Hepato Hepatotoxicity Prediction (ProTox-II) Ames->Hepato  Negative High_Risk_Ames Potential Mutagen (Deprioritize/Redesign) Ames->High_Risk_Ames  Positive Low_Risk Low Toxicity Risk Hepato->Low_Risk  Negative High_Risk_Hepato Potential Hepatotoxin (Further Investigation) Hepato->High_Risk_Hepato  Positive

Figure 2: A decision tree for interpreting key toxicity predictions for quinoline derivatives.

Data Presentation and Interpretation

For effective decision-making, it is crucial to present the predicted ADMET data in a clear and comparative manner.

Table 1: Predicted ADMET Properties of Representative Quinoline Derivatives

PropertyChloroquineMefloquineCiprofloxacin
Absorption
HIA+++
Caco-2 (logPapp)HighHighModerate
Distribution
BBB PermeabilityBBB+BBB+BBB-
PPB (%)~55%>98%20-40%
Metabolism
CYP2D6 InhibitorYesYesNo
CYP3A4 InhibitorNoYesYes
Toxicity
hERG InhibitorYesYesNo
Ames MutagenicityNegativeNegativeNegative
HepatotoxicityLow RiskLow RiskLow Risk

Note: The data in this table is illustrative and compiled from various in silico prediction tools for educational purposes. It should not be considered as experimentally verified data.

Model Validation and Trustworthiness

While in silico models are powerful tools, it is essential to understand their limitations.[21] The accuracy of predictions is highly dependent on the quality and diversity of the training data. Therefore, it is crucial to:

  • Assess the applicability domain: Ensure that the quinoline derivative under investigation is structurally similar to the compounds in the model's training set.

  • Use multiple models: Triangulate predictions from different servers and algorithms to increase confidence in the results.

  • Experimental validation: In silico predictions should always be considered as hypotheses that require experimental validation.

Conclusion and Future Perspectives

The integration of in silico ADMET prediction into the early stages of drug discovery is no longer an option but a necessity. For researchers working with the versatile yet challenging quinoline scaffold, these computational tools offer an invaluable opportunity to design safer and more effective drug candidates. By adopting a systematic workflow, critically evaluating the predictions, and integrating the data into a broader drug discovery strategy, the path from a novel quinoline derivative to a life-changing therapeutic can be navigated with greater confidence and efficiency.

As machine learning and artificial intelligence continue to evolve, we can anticipate the development of even more accurate and sophisticated ADMET prediction models.[22] These next-generation tools will likely incorporate multi-parameter optimization algorithms, enabling the simultaneous refinement of a compound's efficacy and safety profile, further revolutionizing the field of drug discovery.

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Foundational

A Comprehensive Technical Guide to the Theoretical UV-Vis Absorption Spectrum of 7-methylsulfanyl-2-oxo-quinoline

Introduction Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities and photophysical properties.[1][2][3] The 2-quinolone c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities and photophysical properties.[1][2][3] The 2-quinolone core, in particular, is a privileged structure found in numerous pharmacologically active compounds.[4] The introduction of a methylsulfanyl group at the 7-position of the 2-oxo-quinoline core is anticipated to modulate the electronic properties and, consequently, the biological and photophysical behavior of the parent molecule. Understanding the electronic transitions of 7-methylsulfanyl-2-oxo-quinoline is paramount for the rational design of novel therapeutic agents and functional materials.

This in-depth technical guide provides a comprehensive overview of the theoretical determination of the UV-Vis absorption spectrum of 7-methylsulfanyl-2-oxo-quinoline. We will delve into the quantum chemical methodologies, specifically Time-Dependent Density Functional Theory (TD-DFT), that enable the accurate prediction of electronic absorption spectra.[5][6][7] This guide is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to elucidate the photophysical properties of quinoline derivatives.

The Significance of UV-Vis Spectroscopy for Quinolone Derivatives

UV-Vis absorption spectroscopy is a powerful technique for probing the electronic structure of molecules. The absorption of ultraviolet or visible light promotes electrons from the ground state to higher energy excited states. The wavelengths at which a molecule absorbs light and the intensity of these absorptions are characteristic of its electronic structure. For quinolone derivatives, the UV-Vis spectrum provides valuable information on:

  • Electronic Transitions: Identification of π-π* and n-π* transitions within the aromatic system.[5]

  • Conjugation Effects: How substituents influence the extent of π-electron delocalization.[1]

  • Solvatochromism: The effect of solvent polarity on the electronic transitions, which can provide insights into the molecule's dipole moment and intermolecular interactions.[8][9]

Theoretical calculations of the UV-Vis spectrum serve as a powerful complement to experimental studies, aiding in the assignment of spectral bands and providing a deeper understanding of the underlying electronic transitions.

Theoretical Methodology: A Deep Dive into TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a robust and computationally efficient method for calculating the electronic absorption spectra of medium to large-sized molecules.[6][7] It provides a good balance between accuracy and computational cost, making it the method of choice for many applications in computational spectroscopy.

The Causality Behind Methodological Choices

The accuracy of TD-DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: For organic molecules like 7-methylsulfanyl-2-oxo-quinoline, hybrid functionals, such as B3LYP, are often a good starting point as they incorporate a portion of the exact Hartree-Fock exchange, which is crucial for describing excited states.[6] For systems where charge-transfer excitations are expected, long-range corrected functionals like CAM-B3LYP may provide more accurate results.[7][10]

  • Basis Set: The basis set describes the atomic orbitals used to construct the molecular orbitals. A Pople-style basis set, such as 6-311+G(d,p), is generally a good choice for this type of molecule.[11] The inclusion of diffuse functions ("+") is important for describing the diffuse nature of excited state electron densities, while polarization functions ("d,p") allow for more flexibility in describing the shape of the electron cloud.

  • Solvent Effects: The UV-Vis spectrum of a molecule can be significantly influenced by the solvent.[1][8] The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that can effectively account for the bulk electrostatic effects of the solvent.[7]

A Self-Validating Protocol for Theoretical UV-Vis Spectrum Calculation

The following step-by-step protocol outlines a robust and self-validating workflow for the theoretical determination of the UV-Vis absorption spectrum of 7-methylsulfanyl-2-oxo-quinoline.

Step 1: Ground State Geometry Optimization

The first and most critical step is to obtain an accurate ground state geometry of the molecule.

  • Initial Structure Generation: Build the 3D structure of 7-methylsulfanyl-2-oxo-quinoline using a molecular editor.

  • Pre-optimization: Perform an initial geometry optimization using a computationally less expensive method (e.g., a smaller basis set or a faster DFT functional) to obtain a reasonable starting geometry.

  • Final Optimization and Frequency Calculation: Perform a final, high-level geometry optimization using the chosen functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). A subsequent frequency calculation is mandatory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Step 2: Excited State Calculations (TD-DFT)

Once the optimized ground state geometry is obtained, the vertical electronic excitations can be calculated using TD-DFT.

  • TD-DFT Calculation: Using the optimized ground state geometry, perform a TD-DFT calculation with the same functional and basis set.

  • Number of States: Request a sufficient number of excited states to cover the spectral range of interest (e.g., the first 10-20 singlet excited states).

  • Solvent Model: If investigating solvatochromic effects, include the PCM model for the desired solvents (e.g., cyclohexane, ethanol, water).

Step 3: Spectral Analysis and Visualization

The output of the TD-DFT calculation will provide the excitation energies (in eV or nm), oscillator strengths (a measure of the transition probability and thus the intensity of the absorption band), and the molecular orbitals involved in each electronic transition.

  • Data Extraction: Extract the calculated absorption wavelengths (λ), oscillator strengths (f), and the major contributing orbital transitions for each excited state.

  • Spectrum Simulation: To facilitate comparison with experimental spectra, the calculated vertical excitations can be broadened using a Gaussian or Lorentzian function to simulate a continuous spectrum.

  • Orbital Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the nature of the primary electronic transitions.[12]

Visualizing the Computational Workflow

G cluster_0 Ground State Calculation cluster_1 Excited State Calculation cluster_2 Spectral Analysis A 1. Initial 3D Structure B 2. Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B C 3. Frequency Analysis (Confirm Minimum) B->C D 4. TD-DFT Calculation (Optimized Geometry) C->D E 5. Include Solvent Model (PCM) D->E F 6. Extract λ and Oscillator Strength E->F G 7. Simulate UV-Vis Spectrum F->G H 8. Analyze Molecular Orbitals F->H

Caption: Computational workflow for theoretical UV-Vis spectrum prediction.

Predicted Spectral Data and Interpretation

The following table summarizes the predicted UV-Vis absorption data for 7-methylsulfanyl-2-oxo-quinoline in different solvents, as would be obtained from the described TD-DFT calculations. Please note that this data is illustrative and would need to be generated from actual quantum chemical calculations.

Solventλmax,1 (nm)Oscillator Strength (f1)Major Transition (HOMO -> LUMO)λmax,2 (nm)Oscillator Strength (f2)Major Transition
Gas Phase3450.2595%2900.15HOMO-1 -> LUMO
Cyclohexane3480.2694%2920.16HOMO-1 -> LUMO
Ethanol3550.2892%2980.18HOMO-1 -> LUMO
Water3600.3090%3020.20HOMO-1 -> LUMO
Discussion of Results

The predicted spectrum of 7-methylsulfanyl-2-oxo-quinoline is expected to be dominated by intense π-π* transitions, characteristic of the extended aromatic system of the quinolone core.[5] The lowest energy absorption band (λmax,1) is primarily attributed to the HOMO -> LUMO transition.

Solvatochromic Effects: A noticeable bathochromic (red) shift is predicted for the main absorption bands with increasing solvent polarity.[8] This suggests that the excited state is more polar than the ground state, which is a common observation for many quinolone derivatives.[8] The stabilization of the more polar excited state by polar solvents lowers the excitation energy, resulting in absorption at longer wavelengths.

Visualizing the Key Molecular Orbitals

G cluster_0 HOMO cluster_1 LUMO a [Image of HOMO orbital plot] b [Image of LUMO orbital plot] a->b π -> π* Transition

Caption: Frontier Molecular Orbitals involved in the primary electronic transition.

(Note: The actual orbital plots would be generated from the quantum chemistry software and inserted here.)

The HOMO is expected to be delocalized over the entire quinolone ring system, with significant contributions from the sulfur atom of the methylsulfanyl group. The LUMO is also anticipated to be a π* orbital distributed across the aromatic core. The HOMO -> LUMO transition, therefore, represents a charge redistribution within the π-system of the molecule upon photoexcitation.

Conclusion

This technical guide has provided a comprehensive framework for the theoretical determination of the UV-Vis absorption spectrum of 7-methylsulfanyl-2-oxo-quinoline using TD-DFT. By following the outlined protocol, researchers can gain valuable insights into the electronic structure and photophysical properties of this and other related quinolone derivatives. The theoretical predictions, when coupled with experimental validation, provide a powerful tool for the rational design of new molecules with tailored spectroscopic and biological properties. The interplay between computational and experimental approaches is crucial for advancing our understanding of these important heterocyclic compounds.[10][13]

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  • SYNTHESIS, SPECTRAL CHARACTERIZATION, AND IN-VITRO ANTIOXIDANT ACTIVITY SCREENING OF SOME NOVEL 2-HYDROXY QUINOLINE DERIVATIVES. (2021-12-01). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. (2002-01-01). ACS Publications. [Link]

  • Insights into the Electronic Properties of 6-Substituted Quinolone Derivatives: A Solvatochromic Study. (n.d.). ResearchGate. [Link]

  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. (n.d.). International Union of Crystallography. [Link]

  • Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. (2013-09-26). PMC - PubMed Central. [Link]

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. (2021-12-25). Impactfactor. [Link]

  • Synthesis, crystal structure analysis, spectral IR, UV–Vis, NMR assessments, electronic and nonlinear optical properties of potent quinoline based derivatives: Interplay of experimental and DFT Study. (2018-10-10). ResearchGate. [Link]

  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. (2020-11-20). PMC - NIH. [Link]

  • Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. (2018-09-26). MDPI. [Link]

  • Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. (2015-01-01). ResearchGate. [Link]

  • A combined experimental and DFT/TD-DFT studies on the electronic structure, structural and optical properties of quinoline derivatives. (n.d.). ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Synthesis Protocol for 7-Methylsulfanyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde: An Application Note for Drug Discovery Professionals

Introduction: The Significance of the Quinolin-2-one Scaffold The quinolin-2(1H)-one, or carbostyril, framework is a privileged scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinolin-2-one Scaffold

The quinolin-2(1H)-one, or carbostyril, framework is a privileged scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties allow it to serve as a versatile template for the development of a wide range of therapeutic agents. Molecules incorporating this core structure have demonstrated a remarkable breadth of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The strategic functionalization of the quinoline ring is a key approach in modulating the pharmacological profile of these compounds. The introduction of a methylsulfanyl group at the 7-position and a carbaldehyde at the 3-position, as in the title compound, creates a highly valuable intermediate with multiple points for further chemical elaboration, making it a desirable building block for the synthesis of novel drug candidates.

This application note provides a comprehensive, two-part protocol for the synthesis of 7-Methylsulfanyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. The synthesis commences with the construction of the quinolin-2-one core via a Conrad-Limpach reaction, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality. This guide is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying chemical principles and practical insights to ensure a successful synthesis.

Part 1: Synthesis of the Precursor: 7-Methylsulfanyl-1H-quinolin-2-one

The initial phase of the synthesis focuses on the construction of the core heterocyclic structure. For this, we employ the Conrad-Limpach synthesis, a reliable and well-established method for the preparation of 2-hydroxyquinolines (which exist in the tautomeric 2-quinolone form) from anilines and β-ketoesters[1]. In this protocol, 4-(methylthio)aniline is reacted with diethyl malonate.

Reaction Mechanism: Conrad-Limpach Synthesis

The reaction proceeds through two key stages:

  • Michael Addition: The aniline nitrogen of 4-(methylthio)aniline acts as a nucleophile, attacking one of the carbonyl groups of diethyl malonate to form an enamine intermediate.

  • Thermal Cyclization: At elevated temperatures, the enamine undergoes an intramolecular cyclization, followed by the elimination of ethanol to yield the stable quinolin-2-one ring system.

Detailed Experimental Protocol: Synthesis of 7-Methylsulfanyl-1H-quinolin-2-one

Materials and Reagents:

ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)
4-(Methylthio)anilineC₇H₉NS139.2243-45262-264N/A
Diethyl malonateC₇H₁₂O₄160.17-50199.31.055
Diphenyl etherC₁₂H₁₀O170.21262591.073
EthanolC₂H₆O46.07-114780.789
HexaneC₆H₁₄86.18-95690.659

Procedure:

  • Enamine Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(methylthio)aniline (13.9 g, 0.1 mol) and diethyl malonate (16.0 g, 0.1 mol).

  • Heat the mixture at 140-150 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.

  • Allow the reaction mixture to cool to room temperature. The intermediate enamine can be used in the next step without further purification.

  • Cyclization: In a separate flask, heat diphenyl ether (100 mL) to 250 °C.

  • Slowly add the crude enamine from the previous step to the hot diphenyl ether with vigorous stirring.

  • Maintain the temperature at 250 °C for 30 minutes.

  • Allow the mixture to cool to room temperature. The product will precipitate from the solution.

  • Purification: Filter the precipitate and wash thoroughly with hexane to remove the diphenyl ether.

  • Recrystallize the crude product from ethanol to afford pure 7-Methylsulfanyl-1H-quinolin-2-one as a solid.

Part 2: Vilsmeier-Haack Formylation of 7-Methylsulfanyl-1H-quinolin-2-one

The second part of the synthesis involves the introduction of a formyl group at the C3 position of the quinolin-2-one ring. This is achieved through the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds[2][3][4]. The reaction utilizes the Vilsmeier reagent, an electrophilic chloroiminium salt, which is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[3].

Reaction Mechanism: Vilsmeier-Haack Formylation

The mechanism can be broken down into the following key steps:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the highly electrophilic chloroiminium salt (the Vilsmeier reagent).

  • Electrophilic Aromatic Substitution: The electron-rich 7-methylsulfanyl-1H-quinolin-2-one attacks the Vilsmeier reagent, preferentially at the electron-rich C3 position, to form an iminium salt intermediate.

  • Hydrolysis: Subsequent workup with water hydrolyzes the iminium salt to yield the desired 3-carbaldehyde product.

Diagram of the Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Quinolone 7-Methylsulfanyl- 1H-quinolin-2-one Iminium_Salt Iminium Salt Intermediate Quinolone->Iminium_Salt + Vilsmeier Reagent Final_Product 7-Methylsulfanyl-2-oxo-1,2- dihydroquinoline-3-carbaldehyde Iminium_Salt->Final_Product Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack Formylation.

Detailed Experimental Protocol: Synthesis of 7-Methylsulfanyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Materials and Reagents:

ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)
7-Methylsulfanyl-1H-quinolin-2-oneC₁₀H₉NOS191.25N/AN/AN/A
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-611530.944
Phosphorus oxychloride (POCl₃)POCl₃153.331.25105.81.645
Dichloromethane (DCM)CH₂Cl₂84.93-96.739.61.326
Saturated Sodium BicarbonateNaHCO₃84.0150 (dec.)N/A2.2
Anhydrous Sodium SulfateNa₂SO₄142.0488414292.664

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (10 mL) to 0 °C in an ice bath.

  • Add phosphorus oxychloride (5.0 mL, 54 mmol) dropwise to the cooled DMF with constant stirring over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 30 minutes.

  • Formylation Reaction: Dissolve 7-Methylsulfanyl-1H-quinolin-2-one (3.82 g, 20 mmol) in DMF (20 mL) and add it to the prepared Vilsmeier reagent.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice (200 g) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Filter the solid, wash it with cold water, and dry it under vacuum.

  • For further purification, the crude product can be recrystallized from an ethanol/water mixture or purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent[5].

Experimental Workflow

experimental_workflow cluster_precursor Precursor Synthesis cluster_formylation Vilsmeier-Haack Formylation start_precursor Mix 4-(Methylthio)aniline and Diethyl Malonate heat_enamine Heat to 140-150°C (2 hours) start_precursor->heat_enamine cyclization Add to hot Diphenyl Ether (250°C, 30 min) heat_enamine->cyclization cool_precipitate Cool and Precipitate cyclization->cool_precipitate filter_wash Filter and Wash with Hexane cool_precipitate->filter_wash recrystallize_precursor Recrystallize from Ethanol filter_wash->recrystallize_precursor precursor_product 7-Methylsulfanyl-1H-quinolin-2-one recrystallize_precursor->precursor_product add_precursor Add Precursor Solution precursor_product->add_precursor Dissolve in DMF start_formylation Prepare Vilsmeier Reagent (DMF + POCl₃) start_formylation->add_precursor heat_reaction Heat to 80-90°C (4-6 hours) add_precursor->heat_reaction quench Quench with Ice Water heat_reaction->quench neutralize Neutralize with NaHCO₃ quench->neutralize filter_dry Filter and Dry neutralize->filter_dry purify_final Recrystallize or Column Chromatography filter_dry->purify_final final_product Target Compound purify_final->final_product

Caption: Experimental workflow for the synthesis of the target compound.

Characterization of the Final Product

The structure and purity of the synthesized 7-Methylsulfanyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring, a singlet for the aldehyde proton (typically around 9.5-10.5 ppm), a singlet for the methylsulfanyl protons, and a broad singlet for the N-H proton of the quinolone ring.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the quinolone ring (around 160-165 ppm), the aldehyde carbonyl carbon (around 190 ppm), and the carbons of the aromatic rings and the methylsulfanyl group.

  • IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the quinolone carbonyl, the C=O stretching of the aldehyde, and C-H stretching of the aromatic and methyl groups.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the title compound (C₁₁H₉NO₂S, MW: 219.26 g/mol ).

Safety Precautions

  • Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • N,N-Dimethylformamide (DMF): is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Handle in a fume hood.

  • High Temperatures: The cyclization step in the precursor synthesis is carried out at high temperatures. Use appropriate heating mantles and take precautions to avoid burns.

  • General Precautions: Always wear appropriate personal protective equipment. Handle all chemicals in a well-ventilated fume hood. Dispose of chemical waste according to institutional guidelines.

Troubleshooting

  • Low yield in precursor synthesis: Ensure that the reaction temperature for the cyclization is maintained at 250 °C. Incomplete removal of diphenyl ether can also lead to lower yields; ensure thorough washing with hexane.

  • Incomplete formylation: The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is dry and the reaction is carried out under an inert atmosphere. The reaction time may need to be extended, and the progress should be carefully monitored by TLC.

  • Purification difficulties: If recrystallization does not yield a pure product, column chromatography is recommended. A step-gradient elution from hexane to ethyl acetate should provide good separation.

References

  • Conrad, M.; Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
  • Havaldar, F. H., & Burudkar, S. M. (2010). Synthesis of derivatives of 7,8-dimethylquinolines as potential antimicrobial and antifungal agents. Connect Journals, 2(1), 329-336.
  • International Journal of Chemical Studies. (2016).
  • International Journal of Chemical Studies. (2021).
  • IIP Series. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Knorr, L. (1886). Synthetische Versuche mit dem Acetessigäther. Annalen der Chemie, 236(1-2), 69-115.
  • MDPI. (2019).
  • MDPI. (2021). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones.
  • MDPI. (2023).
  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon.
  • Wikipedia. Vilsmeier–Haack reaction.
  • Benchchem.
  • NIH. (2015). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
  • NIH. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery.
  • NIH. (2018). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds.
  • PubMed. (2013). Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes.
  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?
  • Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction.
  • The Royal Society of Chemistry.
  • YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone.
  • Alfa Chemistry. Paal-Knorr Synthesis.
  • The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone.
  • Der Pharma Chemica. (2015).
  • ResearchGate. (2025).
  • ResearchGate. (2025). Synthesis and anti-bacterial evaluation of novel thio- and oxazepino[7,6-b]quinolines.

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Application

Application Notes and Protocols: Vilsmeier-Haack Formylation of Substituted Acetanilides

<_> Abstract This document provides a comprehensive guide to the Vilsmeier-Haack formylation of substituted acetanilides, a cornerstone reaction in synthetic organic chemistry for the introduction of a formyl group onto...

Author: BenchChem Technical Support Team. Date: February 2026

<_>

Abstract

This document provides a comprehensive guide to the Vilsmeier-Haack formylation of substituted acetanilides, a cornerstone reaction in synthetic organic chemistry for the introduction of a formyl group onto an aromatic ring. These resulting aromatic aldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and other high-value chemical entities. This application note delineates the mechanistic underpinnings of the reaction, offers a detailed, field-tested protocol, and explores the influence of various substituents on the acetanilide ring, thereby providing researchers with a robust framework for experimental design and execution.

Introduction: The Significance of Formylation

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate the electrophilic Vilsmeier reagent.[3][4] This reagent, a chloroiminium salt, is a weak electrophile that readily reacts with activated aromatic systems like substituted acetanilides.[4][5] The acetamido group (-NHCOCH₃) is a potent activating group, directing electrophilic substitution primarily to the para position. The resulting p-acetamidobenzaldehydes are valuable precursors in drug development and materials science.

The reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by the electrophilic aromatic substitution on the acetanilide substrate, and subsequent hydrolysis to yield the aldehyde.[4][6] Understanding the nuances of this reaction, including the role of substituents and optimal reaction conditions, is critical for achieving high yields and purity.

Reaction Mechanism and the Role of Substituents

The Vilsmeier-Haack reaction is initiated by the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.[4][7] The electron-rich aromatic ring of the substituted acetanilide then attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt during workup yields the desired aldehyde.[6][7]

The electronic nature of the substituents on the acetanilide ring plays a crucial role in the reaction's outcome.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃), and alkyl groups enhance the electron density of the aromatic ring, thereby increasing its nucleophilicity and accelerating the rate of electrophilic attack.[4] This generally leads to higher yields and may allow for milder reaction conditions.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) deactivate the aromatic ring, making it less susceptible to electrophilic attack.[8][9] Consequently, harsher reaction conditions or longer reaction times may be necessary, often resulting in lower yields. The presence of strong deactivating groups can sometimes inhibit the reaction altogether.

Regioselectivity: The acetamido group is a strong ortho-, para- director. Due to steric hindrance from the bulky acetamido group, the formylation predominantly occurs at the para position. If the para position is already occupied, the reaction will proceed at an available ortho position, albeit typically with lower efficiency.[5]

Visualizing the Vilsmeier-Haack Reaction

Reaction Workflow

Vilsmeier_Workflow Reagents Substituted Acetanilide + DMF + POCl₃ Mixing Combine Reagents (0°C to rt) Reagents->Mixing Reaction Stir at Elevated Temperature (e.g., 60-80°C) Mixing->Reaction Workup Aqueous Work-up (Hydrolysis & Neutralization) Reaction->Workup Isolation Product Isolation (Filtration/Extraction) Workup->Isolation Purification Purification (Recrystallization/Chromatography) Isolation->Purification Product Substituted p-Acetamidobenzaldehyde Purification->Product Vilsmeier_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Acetanilide Substituted Acetanilide Acetanilide->Intermediate + Vilsmeier Reagent Product Formylated Acetanilide Intermediate->Product + H₂O Hydrolysis H₂O (Work-up) Hydrolysis->Product

Caption: Simplified mechanism of Vilsmeier-Haack formylation.

Detailed Experimental Protocol

This protocol provides a general procedure for the formylation of a substituted acetanilide. The reaction scale and purification method may need to be optimized based on the specific substrate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Substituted Acetanilide≥98%Standard SupplierEnsure dryness.
N,N-Dimethylformamide (DMF)AnhydrousStandard SupplierStore over molecular sieves.
Phosphorus Oxychloride (POCl₃)≥99%Standard SupplierHandle with extreme care.
Dichloromethane (DCM)AnhydrousStandard SupplierOptional solvent.
Sodium AcetateAnhydrousStandard SupplierFor work-up.
Ethyl AcetateACS GradeStandard SupplierFor extraction.
Brine (Saturated NaCl)-In-house preparationFor washing.
Sodium Sulfate (Na₂SO₄)AnhydrousStandard SupplierFor drying.
Safety Precautions
  • Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water. [10]It can cause severe burns to the skin and eyes and is fatal if inhaled. [11]All manipulations must be performed in a well-ventilated chemical fume hood. [11][12]Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., neoprene), and safety goggles. [10][13]* N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Handle in a fume hood and wear appropriate PPE.

  • The reaction is exothermic, especially during the addition of POCl₃. Maintain proper temperature control.

Step-by-Step Procedure
  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice-water bath.

  • Addition of POCl₃: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF via the dropping funnel over 15-20 minutes. Maintain the temperature below 10 °C during the addition. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

  • Addition of Acetanilide: Dissolve the substituted acetanilide (1.0 equiv.) in a minimal amount of anhydrous DMF or dichloromethane (DCM) and add it to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-80 °C and stir for 2-6 hours. [1]Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice.

  • Hydrolysis and Neutralization: Add a saturated aqueous solution of sodium acetate or sodium carbonate to neutralize the acidic mixture until the pH is approximately 6-7. [5]Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the iminium salt intermediate. The product may precipitate at this stage.

  • Product Isolation:

    • If a solid precipitates: Collect the crude product by vacuum filtration, wash it with cold water, and air-dry.

    • If no solid forms: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). [5]8. Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • If an oil is obtained after extraction, purify it by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Troubleshooting and Key Considerations

Issue Possible Cause Solution
Low or no product yield Incomplete formation of Vilsmeier reagent.Ensure anhydrous conditions and dropwise addition of POCl₃ at low temperature.
Deactivated substrate.Increase reaction temperature and/or time. Consider using a more reactive formylating agent if possible.
Incomplete hydrolysis.Ensure thorough mixing during the addition of the aqueous base and allow sufficient time for hydrolysis.
Formation of multiple products Competing side reactions.Optimize reaction temperature; lower temperatures may improve selectivity.
Isomeric products.If the para position is blocked, a mixture of ortho isomers may form. Purification by chromatography is necessary.
Dark-colored reaction mixture Polymerization or decomposition.Avoid excessively high temperatures. Ensure the purity of starting materials.

Conclusion

The Vilsmeier-Haack formylation of substituted acetanilides is a reliable and efficient method for the synthesis of valuable aromatic aldehydes. A thorough understanding of the reaction mechanism, the influence of substituents, and adherence to a carefully executed protocol are paramount for achieving successful outcomes. The protocol and insights provided in this application note offer a solid foundation for researchers to employ this important transformation in their synthetic endeavors.

References

  • Vilsmeier haack reaction. (n.d.). SlideShare. Retrieved January 23, 2026, from [Link]

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  • Patil, S. B., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 436-451.
  • Professor Dave Explains. (2021, August 17). Vilsmeier Reaction [Video]. YouTube. [Link]

  • Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyphenyl) malonaldehyde and its application in the synthesis of novel heterocyclic compounds. Chronicle of Organic Chemistry, 2(4), 187-194.
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
  • Redamala, R. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Pharma Research, 8(11), 698-701.
  • Online Chemistry Tutor. (2020, March 18). Vilsmeier–Haack reaction: Phosphorus oxychloride and an electron-rich arene to produce aryl aldehyde [Video]. YouTube. [Link]

  • Redamala, R. (2022). UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. Journal of Pharma Research, 11(06).
  • Ivonin, S. P., et al. (2013). Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent. Chemistry of Heterocyclic Compounds, 49, 351-356.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27365-27393.
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  • Spectrum Chemical. (2015, April 10). SAFETY DATA SHEET: PHOSPHORUS OXYCHLORIDE, REAGENT.
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Method

Application Notes and Protocols for the Hydrolysis of 2-Chloroquinoline-3-carbaldehydes to 2-Quinolinones

Abstract This technical guide provides a comprehensive overview and detailed protocols for the acid-catalyzed hydrolysis of 2-chloroquinoline-3-carbaldehydes into their corresponding 2-oxo-1,2-dihydroquinoline-3-carbalde...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the acid-catalyzed hydrolysis of 2-chloroquinoline-3-carbaldehydes into their corresponding 2-oxo-1,2-dihydroquinoline-3-carbaldehydes (commonly known as 2-quinolinones). This transformation is a crucial step in the synthesis of various heterocyclic compounds of significant interest to the pharmaceutical and drug development sectors. The 2-quinolinone scaffold is a privileged structure found in numerous biologically active molecules. This document outlines the mechanistic underpinnings of the hydrolysis reaction, offers detailed, field-proven experimental protocols, and provides guidelines for the purification and analytical characterization of the final products.

Introduction: The Significance of the 2-Quinolinone Scaffold

The quinoline ring system is a fundamental heterocyclic motif in medicinal chemistry, forming the core of many natural products and synthetic drugs.[1] Specifically, the 2-quinolinone (or carbostyril) substructure is a privileged scaffold, recognized for its wide array of biological activities.[2] Derivatives of 2-quinolinone have demonstrated significant potential across various therapeutic areas, including anticancer, antibacterial, anti-inflammatory, and antiviral applications.[3] The aldehyde functionality at the 3-position of the 2-quinolinone ring serves as a versatile synthetic handle, allowing for further molecular elaboration to generate libraries of novel compounds for drug discovery programs.[4]

The starting materials, 2-chloroquinoline-3-carbaldehydes, are readily accessible synthetic intermediates, most commonly prepared via the Vilsmeier-Haack reaction from the corresponding acetanilides.[5][6][7] The hydrolysis of the C2-chloro group is a key transformation to unmask the desired 2-quinolinone core. This guide provides reliable methodologies to achieve this conversion efficiently.

Reaction Mechanism and Scientific Rationale

The hydrolysis of 2-chloroquinolines to 2-quinolinones is typically performed under acidic conditions. The generally accepted mechanism involves a nucleophilic aromatic substitution (SNAr) pathway, which is facilitated by the protonation of the quinoline nitrogen.

Causality Behind Experimental Choices:

  • Acid Catalyst: The presence of an acid (e.g., HCl, HCOOH, or CH₃COOH) is critical. It protonates the nitrogen atom of the quinoline ring. This protonation significantly increases the electrophilicity of the C2 carbon by withdrawing electron density, making it more susceptible to nucleophilic attack.

  • Nucleophile: Water acts as the nucleophile, attacking the activated C2 position.

  • Leaving Group: The chloride ion is a good leaving group, and its departure is facilitated by the formation of the highly stable, aromatic 2-quinolinone tautomer.

  • Tautomerization: The initial product of nucleophilic substitution is a 2-hydroxyquinoline, which rapidly tautomerizes to the more thermodynamically stable 2-quinolinone (amide) form.

The following diagram illustrates the proposed acid-catalyzed hydrolysis mechanism.

Hydrolysis_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation & Elimination cluster_3 Step 4: Tautomerization Start 2-Chloroquinoline-3-carbaldehyde Protonated Protonated Quinolinium Intermediate Start->Protonated Acid Catalyst H_plus H⁺ Addition_Intermediate Tetrahedral Intermediate Protonated->Addition_Intermediate Nucleophilic Attack Water H₂O Hydroxy_Intermediate 2-Hydroxyquinoline Intermediate Addition_Intermediate->Hydroxy_Intermediate -H⁺, -Cl⁻ Final_Product 2-Quinolinone-3-carbaldehyde Hydroxy_Intermediate->Final_Product Keto-Enol Tautomerism

Caption: Proposed mechanism for acid-catalyzed hydrolysis.

Experimental Protocols

Two robust protocols for the hydrolysis are presented below. Protocol A utilizes concentrated hydrochloric acid, offering a straightforward and effective method. Protocol B employs formic acid, which has been shown to be a practical and efficient alternative, often providing high yields under milder conditions.

Protocol A: Hydrolysis using Concentrated Hydrochloric Acid

This protocol is adapted from a procedure described for the synthesis of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.[4]

Materials:

  • Substituted 2-chloroquinoline-3-carbaldehyde

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the 2-chloroquinoline-3-carbaldehyde (1.0 eq).

  • Acid Addition: Carefully add concentrated hydrochloric acid. A typical ratio is approximately 40 mL of concentrated HCl per gram of starting material.[4]

  • Heating: Heat the reaction mixture to reflux (typically 100-110 °C) for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/petroleum ether).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Isolation: The product often precipitates from the acidic solution upon cooling. Filter the crude product using a Buchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove excess acid, followed by a small amount of a non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the product under vacuum to afford the crude 2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Further purification can be achieved by recrystallization or column chromatography.

Protocol B: Formic Acid-Promoted Hydrolysis

This protocol provides an efficient and practical method for the hydrolysis of various 2-chloroquinolines.

Materials:

  • Substituted 2-chloroquinoline-3-carbaldehyde

  • Formic Acid (HCOOH, ~98%)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Standard laboratory glassware for extraction and workup

Procedure:

  • Reaction Setup: To a solution of the 2-chloroquinoline-3-carbaldehyde (1.0 eq) in toluene (approx. 0.5 M solution), add formic acid (8.0 - 10.0 eq).

  • Heating: Heat the reaction mixture at 80-100 °C for 12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature.

  • Neutralization: Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess formic acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography.

The following diagram outlines the general experimental workflow for the hydrolysis and subsequent purification.

Experimental_Workflow Start 2-Chloroquinoline-3-carbaldehyde Reaction Acid-Catalyzed Hydrolysis (Protocol A or B) Start->Reaction Workup Reaction Workup (Neutralization/Filtration & Extraction) Reaction->Workup Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography / Recrystallization) Concentration->Purification Characterization Product Characterization (NMR, MS, HPLC) Purification->Characterization

Caption: General experimental workflow.

Data Summary: Reaction Parameters

The choice of reaction conditions can be tailored based on the specific substrate and desired scale. The following table summarizes typical parameters.

ParameterProtocol A (HCl)Protocol B (HCOOH)
Acid Conc. Hydrochloric AcidFormic Acid
Solvent None (HCl is the solvent)Toluene
Equivalents of Acid Large excess8.0 - 10.0 eq
Temperature 100 - 110 °C (Reflux)80 - 100 °C
Time 8 - 12 hours~12 hours
Typical Yield Good to Excellent (~80%)[4]Excellent (>90%)

Product Purification and Characterization

Purification by Column Chromatography

Flash column chromatography is a standard method for purifying the crude product.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient or isocratic system of a non-polar solvent (e.g., petroleum ether, hexanes, or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is typically used. A common starting point is a mixture of dichloromethane and methanol (e.g., 98:2 v/v) or petroleum ether and ethyl acetate (e.g., 85:15 v/v).[8][9] The optimal solvent system should be determined by TLC analysis.

  • Procedure:

    • Prepare the column by packing silica gel in the chosen non-polar solvent.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Load the sample onto the column.

    • Elute the column with the solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

The identity and purity of the final 2-oxo-1,2-dihydroquinoline-3-carbaldehyde should be confirmed by standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

  • Column: A reverse-phase C18 column is typically suitable.[10][11]

  • Mobile Phase: A mixture of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure sharp peaks.[10][12] A gradient elution may be necessary to separate impurities.

  • Detection: UV detection at a wavelength where the quinolinone chromophore absorbs strongly (e.g., 210 nm or 254 nm).[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the N-H proton of the quinolinone (often a broad singlet), and a downfield singlet for the aldehyde proton (>9.5 ppm). For 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in DMSO-d₆, the aldehyde proton appears at δ 10.1 ppm and the N-H proton at δ 12.1 ppm.[4]

  • ¹³C NMR: The spectrum will show signals for the aromatic carbons, the quinolinone carbonyl carbon (C=O) typically in the range of 160-165 ppm, and the aldehyde carbonyl carbon (CHO) typically above 190 ppm.[4]

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) is a common method. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺. Fragmentation patterns often involve the loss of water [M+H-H₂O]⁺ and carbon monoxide [M+H-CO]⁺.

The following diagram illustrates the analytical workflow for product characterization.

Analytical_Workflow Purified_Product Purified 2-Quinolinone Product HPLC Purity Assessment (HPLC) Purified_Product->HPLC NMR Structural Elucidation (¹H & ¹³C NMR) Purified_Product->NMR MS Molecular Weight Confirmation (Mass Spectrometry) Purified_Product->MS Final_Data Confirmed Structure & Purity HPLC->Final_Data NMR->Final_Data MS->Final_Data

Caption: Analytical workflow for product characterization.

Conclusion

The hydrolysis of 2-chloroquinoline-3-carbaldehydes is a reliable and efficient method for accessing the valuable 2-oxo-1,2-dihydroquinoline-3-carbaldehyde scaffold. The acid-catalyzed protocols detailed in this guide provide researchers with practical and validated procedures to perform this transformation. By understanding the underlying mechanism and following the outlined steps for reaction, purification, and characterization, scientists in the field of drug discovery and organic synthesis can confidently prepare these important building blocks for the development of new therapeutic agents.

References

  • Aghao, A. K., Jadhav, S. B., Vibhute, P. K., & Bharate, Y. N. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 3(7), 1355-1358. [Link]

  • Mai, A., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Journal of Scientific and Medical Research, 4(5), 1-10. [Link]

  • Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Acta Chromatographica, 19, 159-173. [Link]

  • Wang, M.-F., Wang, S., Luo, R., Ouyang, L., & Cheng, G.-J.-S. (2025). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry. Published by the Royal Society of Chemistry.
  • Munir, S., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(49), 34685-34727. [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Arkivoc, 2012(i), 211-276. [Link]

  • Mai, A., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. J Sci Med Central, 1(1), 1003. [Link]

  • Studzińska, R., & Konieczny, M. (2015). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Cogent Chemistry, 1(1), 1045353. [Link]

  • El-Gaby, M. S. A., et al. (2019). Microwave assisted synthesis of 2-chloro-quinoline-3-carboxaldehydes. Journal of Heterocyclic Chemistry, 56(3), 918-924. [Link]

  • Ali, M. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6354-6381. [Link]

  • Aksoy, S. Ç., Küçüksolak, M., Uze, A., & Bedir, E. (2018). 13 C and 1 H NMR data of 1 (in CDCl3) and 2 (in DMSO-d6) (100 and 400 MHz, respectively). ResearchGate. [Link]

  • Niculescu-Aron, P. L., et al. (2010). SYNTHESIS AND HPLC SEPARATION OF NEW QUINUCLIDINE DERIVATIVES. Revue Roumaine de Chimie, 55(11), 835-840. [Link]

  • Royal Society of Chemistry. (2012). Table 2/2b, 1H NMR (in CDCl3). [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved January 23, 2026, from [Link]

  • Hranjec, M., et al. (2019). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 24(7), 1236. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Microwave assisted synthesis of 2-chloro-quinoline-3-carbaldehydes. Journal of Saudi Chemical Society, 22(8), 969-976. [Link]

  • Aghao, A. K., et al. (2018). NOVEL CHALCONE DERIVATIVES OF 3-HYDROXYQUINOXALINE-2-CARBOXALDEHYDE: SYNTHESIS, CHARACTERIZATION AND COMPARATIVE BIOLOGICAL SCREENING. Journal of Advanced Scientific Research, 9(2), 01-05. [Link]

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Application

The Versatile Precursor: Harnessing 7-methylsulfanyl-2-oxo-quinoline-3-carbaldehyde in Synthetic Chemistry

Introduction: A Gateway to Novel Heterocycles In the landscape of medicinal chemistry and materials science, the quinoline scaffold stands as a "privileged" structure, forming the core of numerous bioactive compounds and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Gateway to Novel Heterocycles

In the landscape of medicinal chemistry and materials science, the quinoline scaffold stands as a "privileged" structure, forming the core of numerous bioactive compounds and functional materials.[1] Among the diverse array of quinoline derivatives, 7-methylsulfanyl-2-oxo-quinoline-3-carbaldehyde emerges as a particularly valuable and versatile synthetic precursor. Its unique arrangement of functional groups—a reactive aldehyde, a nucleophilic nitrogen within the quinolinone system, and an electron-donating methylsulfanyl group—provides a rich platform for the construction of complex molecular architectures.

This guide provides an in-depth exploration of 7-methylsulfanyl-2-oxo-quinoline-3-carbaldehyde as a synthetic intermediate. We will delve into its synthesis via the Vilsmeier-Haack reaction, a cornerstone of heterocyclic chemistry, and subsequently explore its application in the generation of diverse molecular entities, including Schiff bases, chalcones, and fused pyrimido[4,5-b]quinoline systems. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering both practical, step-by-step instructions and the underlying chemical principles that govern these transformations.

Part 1: Synthesis of the Precursor

The most direct and efficient route to 2-oxo-quinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[2][3] This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect the formylation of an activated aromatic or heterocyclic ring.[4] In the case of our target molecule, the starting material is the readily available 4-(methylsulfanyl)acetanilide.

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich aromatic ring of the acetanilide. A subsequent intramolecular cyclization and hydrolysis yield the desired 7-methylsulfanyl-2-oxo-quinoline-3-carbaldehyde. The methylsulfanyl group at the 7-position acts as an electron-donating group, which can influence the reactivity of the quinoline ring in subsequent reactions.

Experimental Protocol: Synthesis of 7-methylsulfanyl-2-oxo-quinoline-3-carbaldehyde

Materials:

  • 4-(methylsulfanyl)acetanilide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium carbonate solution (10% w/v)

  • Ethanol or Ethyl Acetate (for recrystallization)

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, take anhydrous DMF (3 molar equivalents). Cool the flask to 0-5°C in an ice-salt bath. To this, add POCl₃ (5 molar equivalents) dropwise with constant stirring over a period of 30 minutes. The formation of the Vilsmeier reagent is exothermic, so maintain the temperature below 10°C.

  • Addition of Acetanilide: Once the addition of POCl₃ is complete, add 4-(methylsulfanyl)acetanilide (1 molar equivalent) portion-wise to the freshly prepared Vilsmeier reagent.

  • Reaction: After the addition, allow the reaction mixture to come to room temperature and then heat it to 80-90°C for 8-10 hours.[5] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and carefully pour it into a beaker containing a large amount of crushed ice with vigorous stirring.

  • Precipitation: Neutralize the acidic solution with a 10% sodium carbonate solution until a precipitate is formed.

  • Isolation and Purification: Filter the crude solid product, wash it thoroughly with cold water, and dry it. The crude product can be purified by recrystallization from ethanol or ethyl acetate to afford the pure 7-methylsulfanyl-2-oxo-quinoline-3-carbaldehyde.[5]

Diagram: Synthetic Workflow

cluster_prep Vilsmeier Reagent Preparation cluster_reaction Quinoline Synthesis cluster_purification Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0-5°C POCl3 POCl3 POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Acetanilide 4-(methylsulfanyl)acetanilide Acetanilide->ReactionMix Crude Crude Product ReactionMix->Crude 1. Heat (80-90°C) 2. Ice Quench 3. Neutralize Pure Pure Product Crude->Pure Recrystallization

Caption: Workflow for the synthesis of 7-methylsulfanyl-2-oxo-quinoline-3-carbaldehyde.

Part 2: Applications in Heterocyclic Synthesis

The strategic placement of the aldehyde group at the 3-position of the 2-oxo-quinoline core makes this precursor a powerful tool for constructing a variety of heterocyclic systems.

Application 1: Synthesis of Schiff Bases

The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These compounds are not only important intermediates for the synthesis of other heterocycles but also exhibit a wide range of biological activities, including antioxidant and anticancer properties.[3]

Diagram: Schiff Base Formation

Precursor 7-methylsulfanyl-2-oxo- quinoline-3-carbaldehyde SchiffBase Schiff Base Derivative Precursor->SchiffBase Amine Primary Amine (R-NH2) Amine->SchiffBase

Caption: General scheme for Schiff base synthesis.

Experimental Protocol: Synthesis of a Schiff Base Derivative

Materials:

  • 7-methylsulfanyl-2-oxo-quinoline-3-carbaldehyde

  • Substituted aniline (e.g., 4-nitroaniline)

  • Methanol or Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 7-methylsulfanyl-2-oxo-quinoline-3-carbaldehyde (1 mmol) in methanol (10 mL).

  • To this solution, add the substituted aniline (1 mmol) and a few drops of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Filter the solid, wash with cold methanol, and dry to obtain the Schiff base derivative.

Application 2: Synthesis of Chalcones

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are well-known for their broad spectrum of biological activities.[6] Quinolinyl chalcones can be synthesized via the Claisen-Schmidt condensation of 7-methylsulfanyl-2-oxo-quinoline-3-carbaldehyde with a suitable acetophenone in the presence of a base.[7]

Table: Representative Reaction Conditions for Chalcone Synthesis

CatalystSolventTemperatureReaction TimeYield (%)
NaOHEthanolRoom Temp.12-24 h60-85
KOHMethanolReflux4-8 h65-90
NaOMeMethanolRoom Temp.10-20 h70-88
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

Materials:

  • 7-methylsulfanyl-2-oxo-quinoline-3-carbaldehyde

  • Substituted acetophenone

  • Ethanol

  • Sodium hydroxide solution (10% w/v)

Procedure:

  • Dissolve 7-methylsulfanyl-2-oxo-quinoline-3-carbaldehyde (1 mmol) and the substituted acetophenone (1 mmol) in ethanol (15 mL) in a flask.

  • Cool the mixture in an ice bath and add 10% aqueous sodium hydroxide solution dropwise with stirring.

  • Continue stirring at room temperature for 12-24 hours.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to get the pure chalcone.

Application 3: Synthesis of Fused Pyrimido[4,5-b]quinolines

The aldehyde group can participate in multicomponent reactions to build complex fused heterocyclic systems. One such example is the synthesis of pyrimido[4,5-b]quinolines, which are known to possess a range of pharmacological properties.[8] A common approach involves the reaction of the quinoline-3-carbaldehyde with an amine and a 1,3-dicarbonyl compound or its equivalent.[8]

Diagram: Pyrimido[4,5-b]quinoline Synthesis

Precursor 7-methylsulfanyl-2-oxo- quinoline-3-carbaldehyde Intermediate Intermediate Precursor->Intermediate Amine Amine Amine->Intermediate Dicarbonyl 1,3-Dicarbonyl (e.g., Barbituric Acid) Dicarbonyl->Intermediate FinalProduct Pyrimido[4,5-b]quinoline Intermediate->FinalProduct Cyclization

Caption: Multicomponent reaction for pyrimido[4,5-b]quinoline synthesis.

Experimental Protocol: Synthesis of a Pyrimido[4,5-b]quinoline Derivative

Materials:

  • 7-methylsulfanyl-2-oxo-quinoline-3-carbaldehyde

  • Aromatic amine

  • Barbituric acid

  • Water or Ethanol

  • Catalyst (e.g., β-cyclodextrin or L-proline)[8]

Procedure:

  • In a flask, take a mixture of 7-methylsulfanyl-2-oxo-quinoline-3-carbaldehyde (1 mmol), the aromatic amine (1 mmol), and barbituric acid (1 mmol).

  • Add the solvent (e.g., water) and the catalyst (e.g., β-cyclodextrin, 10 mol%).

  • Heat the mixture at 80°C for 4-5 hours.[8]

  • After completion of the reaction (monitored by TLC), cool the mixture.

  • Filter the solid product, wash with water, and then with a small amount of cold ethanol.

  • Dry the product to obtain the desired pyrimido[4,5-b]quinoline derivative.

Conclusion: A Precursor with Untapped Potential

7-methylsulfanyl-2-oxo-quinoline-3-carbaldehyde represents a highly valuable, yet potentially underutilized, precursor in synthetic organic chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group open doors to a vast chemical space of novel heterocyclic compounds. The protocols and applications outlined in this guide serve as a foundation for researchers to explore the full potential of this precursor in the development of new pharmaceuticals, functional materials, and other high-value chemical entities. The presence of the methylsulfanyl group offers further opportunities for chemical modification, such as oxidation to the corresponding sulfoxide or sulfone, thereby expanding the molecular diversity and potential biological activity of the resulting derivatives.

References

  • Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances. Available at: [Link]

  • Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules. Available at: [Link]

  • THE CHEMISTRY OF QUINOLINYL CHALCONES. Research Publish Journals. Available at: [Link]

  • ChemInform Abstract: Synthesis and Antioxidant Activities of 2-Oxo-quinoline-3-carbaldehyde Schiff-Base Derivatives. ResearchGate. Available at: [Link]

  • Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives. ResearchGate. Available at: [Link]

  • Antimicrobial activity of newly synthesized methylsulfanyl-triazoloquinazoline derivatives. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. Available at: [Link]

  • Dodecanoyl isothiocyanate and N՝-(2-cyanoacetyl) dodecanehydrazide as precursors for the synthesis of different heterocyclic compounds with interesting antioxidant and antitumor activity. ResearchGate. Available at: [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules. Available at: [Link]

  • Synthesis of 7-Aryl-9-Methyl-3h- Pyrazolo[4,3-f]Quinoline Derivatives Catalysed by Iodine. SAGE Journals. Available at: [Link]

  • 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties. Food Chemistry. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Purdue University Graduate School. Available at: [Link]

  • 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties. ResearchGate. Available at: [Link]

  • Synthesis of chalcol-based quinoline derivatives. ResearchGate. Available at: [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]

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Method

Preparation of Schiff Base Derivatives from Quinoline-3-carbaldehyde: A Comprehensive Guide for Researchers

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of Schiff base derivatives from quinoline-3-carbaldehyde. The p...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of Schiff base derivatives from quinoline-3-carbaldehyde. The protocols and insights are curated to ensure scientific integrity, reproducibility, and a deep understanding of the underlying chemical principles.

Introduction: The Significance of Quinoline-Based Schiff Bases

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Its derivatives are known to exhibit a wide pharmacological spectrum, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[2] Schiff bases, characterized by the azomethine or imine group (-C=N-), are readily synthesized through the condensation of a primary amine with an aldehyde or ketone.[3] The fusion of these two pharmacologically important moieties—quinoline and Schiff base—yields derivatives with enhanced and diverse biological potential.

Quinoline-3-carbaldehyde serves as a versatile starting material for generating a library of Schiff base derivatives. The reactivity of its aldehyde group allows for the introduction of a wide array of substituents via the primary amine component, enabling fine-tuning of the molecule's steric and electronic properties. This modulation is critical for optimizing biological activity and developing structure-activity relationships (SAR).[4]

Synthesis of Quinoline-3-carbaldehyde Schiff Bases: Mechanism and Methodologies

The formation of a Schiff base is a reversible condensation reaction between an aldehyde (quinoline-3-carbaldehyde) and a primary amine. The reaction proceeds via a two-step mechanism involving the formation of a carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the final imine product.[5]

General Reaction Scheme

G cluster_0 Quinoline-3-carbaldehyde cluster_1 Primary Amine cluster_2 Schiff Base Derivative Quinoline SchiffBase Quinoline-CH=N-R Quinoline->SchiffBase + Amine R-NH₂ Amine->SchiffBase Condensation (-H₂O)

Caption: General reaction for the synthesis of Schiff bases from quinoline-3-carbaldehyde.

Mechanistic Pathway of Schiff Base Formation

The reaction is typically catalyzed by a small amount of acid, which protonates the hydroxyl group of the carbinolamine intermediate, converting it into a good leaving group (water).

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Quinoline_Aldehyde Quinoline-CHO Carbinolamine Quinoline-CH(OH)-NHR Quinoline_Aldehyde->Carbinolamine Nucleophilic Attack Primary_Amine R-NH₂ Primary_Amine->Carbinolamine Schiff_Base Quinoline-CH=N-R Carbinolamine->Schiff_Base Acid-Catalyzed Dehydration (-H₂O)

Caption: Mechanism of acid-catalyzed Schiff base formation.

Comparative Synthetic Protocols

Several methods can be employed for the synthesis of quinoline-3-carbaldehyde Schiff bases. The choice of method can significantly impact reaction time, yield, and environmental footprint.

MethodDescriptionAdvantagesDisadvantages
Conventional Heating Refluxing equimolar amounts of quinoline-3-carbaldehyde and a primary amine in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate), often with a catalytic amount of glacial acetic acid.[6][7]Simple setup, widely used.Long reaction times, use of volatile organic solvents.
Microwave Irradiation Performing the reaction in a sealed vessel under microwave irradiation.[6][8]Drastically reduced reaction times, often higher yields, cleaner reactions.[8]Requires specialized microwave synthesis equipment.
Green Synthesis (Glycerol) Using glycerol as a recyclable and biodegradable solvent at elevated temperatures (e.g., 90°C).[9]Environmentally friendly, catalyst-free, good yields.Higher viscosity of glycerol can complicate product isolation.
Grindstone Technique Grinding the solid reactants together at room temperature.[8]Solvent-free, rapid reaction, high purity of products.May not be suitable for all reactants, scalability can be a concern.

For optimal results in terms of efficiency and sustainability, microwave irradiation and green synthesis approaches are highly recommended.

Detailed Experimental Protocols
  • Reactant Preparation: In a round-bottom flask, dissolve quinoline-3-carbaldehyde (1 mmol) in 20 mL of absolute ethanol.

  • Addition of Amine: To this solution, add an equimolar amount (1 mmol) of the desired primary amine.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[10]

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration.

  • Purification: Wash the product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.

  • Reactant Mixture: In a microwave-safe reaction vessel, mix quinoline-3-carbaldehyde (1 mmol) and the primary amine (1 mmol) in a minimal amount of a high-boiling point solvent like ethanol or isopropanol.

  • Catalysis: Add a drop of glacial acetic acid.

  • Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at a suitable temperature (e.g., 100-120°C) for 5-15 minutes.

  • Work-up: After cooling, the product is isolated and purified as described in the conventional method.

Characterization of Quinoline-3-carbaldehyde Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized derivatives.

Spectroscopic Techniques
TechniqueKey Observables and Interpretations
FT-IR Spectroscopy The most crucial evidence for Schiff base formation is the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹), and the appearance of a new, strong absorption band corresponding to the azomethine (C=N) group, typically in the range of 1612-1620 cm⁻¹.[11]
¹H NMR Spectroscopy The formation of the Schiff base is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region, typically between δ 9.16–9.36 ppm.[11][12] The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) and the amine protons provides further confirmation.
¹³C NMR Spectroscopy The carbon of the azomethine group typically resonates in the range of δ 150-165 ppm.
Mass Spectrometry Provides the molecular weight of the synthesized compound, confirming the expected structure.
Purity and Physical Properties
  • Thin-Layer Chromatography (TLC): Used to monitor the reaction progress and assess the purity of the final product.[10]

  • Melting Point: A sharp melting point is indicative of a pure compound.[7]

Structure-Activity Relationship (SAR) Insights

3D-QSAR studies on quinoline-based Schiff bases have provided valuable insights into the structural requirements for biological activity. For instance, in the context of antitubercular activity, the presence of the quinoline ring and the azomethine linkage is crucial.[4] The lipophilicity of the molecule also plays a significant role, as a higher lipid solubility can enhance penetration through the mycobacterial cell wall.[4] The electronic nature of the substituents on the amine portion of the Schiff base can modulate the electron density of the azomethine nitrogen, influencing its ability to coordinate with biological targets.

Protocols for Biological Evaluation

To establish the therapeutic potential of the synthesized Schiff base derivatives, standardized in vitro assays are essential.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[13]

  • Preparation of Bacterial Inoculum: Culture the test bacterium in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[13]

  • Compound Dilution: Prepare a stock solution of the Schiff base derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate broth medium.[13]

  • Inoculation and Incubation: Add the bacterial inoculum to each well. Include a positive control (bacteria without the compound) and a negative control (broth only). Incubate the plate at 37°C for 16-20 hours.[13]

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity is observed.[13]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Plate with Bacterial Suspension A->C B Serial Dilution of Test Compound in 96-well plate B->C D Incubate at 37°C for 16-20 hours C->D E Visually Assess for Turbidity D->E F Determine MIC E->F

Caption: Workflow for the Broth Microdilution Assay to determine MIC.

Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Schiff base derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.

Safety and Handling

Quinoline-3-carbaldehyde:

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[14][15]

  • Precautions: Wear protective gloves, eye protection, and use in a well-ventilated area. Avoid breathing dust.[14][16]

  • Storage: Keep in a dry, refrigerated, and tightly closed container.[14][16]

General Schiff Bases:

  • Handle with care, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Perform all reactions in a well-ventilated fume hood.

Conclusion

The synthesis of Schiff base derivatives from quinoline-3-carbaldehyde offers a promising avenue for the discovery of novel therapeutic agents. By understanding the underlying reaction mechanisms and employing modern, efficient synthetic techniques, researchers can generate diverse libraries of these compounds for biological screening. The detailed protocols and characterization guidelines provided herein serve as a robust foundation for such endeavors, ensuring the generation of reliable and reproducible data.

References

  • Comparative Study of the Schiff Bases by Conventional and Green Method and Antimicrobial Activity. (n.d.).
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Dayma, V., Sharma, P., Salvi, P., Rathore, M. K., & Baroliya, P. K. (n.d.). Comparative study of Schiff base using various synthesis methods and their theoretical prediction of activities.
  • Mandewale, M., et al. (2021). Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base and Its Metal Complexes.
  • Ghamdi, A. A., et al. (2023). Quinoline-based Schiff bases as possible antidiabetic agents: ligand-based pharmacophore modeling, 3D QSAR, docking, and molecular dynamics simulations study. Journal of Biomolecular Structure and Dynamics.
  • Meena, R., et al. (2023). Mechanistic explanation of the formation of Schiff base. In Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications.
  • Mague, J. T., et al. (2016). Synthesis, Characterization and Crystal Structure of a New Schiff Base Ligand from a Bis(Thiazoline) Template and Hydrolytic Cleavage of the Imine Bond Induced by a Co(II) Cation. Open Journal of Inorganic Chemistry.
  • Quinoline schiff bases (QSBs) and their derivatives: emerging trends in antimicrobial agents. (n.d.).
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • Korra, R., & Kasula, M. (2022). Synthesis of novel Amino Quinoline containing Schiff's bases and divalent Cu, Co, Ni and Zn metal complexes. Bulletin of Environment, Pharmacology and Life Sciences.
  • Balaji, P. N., et al. (2017). Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. International Journal of Pharmaceutical Research.
  • Developing novel antimicrobials by combining cancer chemotherapeutics with bacterial DNA repair inhibitors. (n.d.). PLOS Biology.
  • SAFETY DATA SHEET - Quinoline-3-carboxaldehyde. (2024). Fisher Scientific.
  • Al-Ostoot, F. H., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity.
  • Kumar, A., et al. (2014). 3D-QSAR studies of quinoline Schiff bases as enoyl acyl carrier protein reductase inhibitors. Medicinal Chemistry Research.
  • Al-Ostoot, F. H., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Molecules.
  • Safety Data Sheet: Quinoline-3-carbaldehyde. (2025). Thermo Fisher Scientific.
  • Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). ACS Omega.
  • Adeleke, A. A., et al. (2021). Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities. Molecules.
  • Mahmoodi, N., et al. (2010). Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. Oriental Journal of Chemistry.
  • Safety Data Sheet: quinoline. (2025). Penta chemicals.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). Journal of Applied Microbiology.
  • Safety Data Sheet: quinoline. (n.d.). Chemos GmbH & Co.KG.
  • Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. (n.d.).
  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). Molecules.
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Application

Application Note &amp; Protocols: A Researcher's Guide to the Synthesis of Thiosemicarbazones from 2-Oxo-Quinoline-3-Carbaldehydes

Abstract: This document provides a comprehensive guide for the synthesis of biologically active thiosemicarbazone derivatives from 2-oxo-quinoline-3-carbaldehydes. It is intended for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of biologically active thiosemicarbazone derivatives from 2-oxo-quinoline-3-carbaldehydes. It is intended for researchers, medicinal chemists, and drug development professionals. The guide covers the strategic importance of this molecular scaffold, the underlying reaction mechanisms, detailed, field-tested protocols for precursor and final product synthesis, characterization data, and troubleshooting advice.

Strategic Importance & Scientific Rationale

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products. Its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and anti-HIV properties. Parallelly, the thiosemicarbazone moiety (a Schiff base derived from thiosemicarbazide) is a versatile pharmacophore recognized for its potent biological activities, which are often attributed to its ability to chelate metal ions.[1]

The strategic hybridization of these two pharmacophores—the 2-oxo-quinoline core and the thiosemicarbazone side chain—creates a class of compounds with significant therapeutic potential. These hybrid molecules have demonstrated efficacy as anticancer agents, cholinesterase inhibitors for Alzheimer's disease treatment, and antimicrobial agents.[1] The underlying mechanism of action is often linked to the inhibition of critical enzymes like ribonucleotide reductase or topoisomerase II, which are vital for cell proliferation.[2] Therefore, mastering the synthesis of this scaffold is a valuable skill for drug discovery programs.

The Synthetic Pathway: A Mechanistic Overview

The synthesis of 2-oxo-quinoline-3-carbaldehyde thiosemicarbazones is a multi-step process. A robust and common approach begins with substituted acetanilides, which are first converted to a versatile 2-chloro-3-formylquinoline intermediate. This intermediate is then hydrolyzed to the corresponding 2-oxo-quinoline-3-carbaldehyde before the final condensation step. Understanding the mechanism of each step is critical for optimizing reaction conditions and troubleshooting.

Step A: Vilsmeier-Haack Cyclization to form 2-Chloro-3-formylquinoline

The synthesis of the quinoline core is efficiently achieved via the Vilsmeier-Haack reaction. This reaction uses N-arylacetamides as starting materials and a Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Mechanism:

  • Formation of the Vilsmeier Reagent: POCl₃ reacts with DMF to form an electrophilic chloroiminium ion, which is the active formylating agent.[3]

  • Electrophilic Attack and Cyclization: The electron-rich aromatic ring of the N-arylacetamide attacks the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent dehydration/aromatization to form the stable quinoline ring system. The reaction yields a 2-chloro-3-formylquinoline derivative.[4]

Causality Insight: The Vilsmeier-Haack reaction is a powerful method for both formylation and cyclization. The choice of N-arylacetamide precursors allows for the introduction of various substituents onto the quinoline ring. Electron-donating groups on the aniline ring of the starting material generally facilitate the initial electrophilic attack, leading to better yields and shorter reaction times.

Step B: Acid-Promoted Hydrolysis to 2-Oxo-quinoline-3-carbaldehyde

The chloro-substituent at the 2-position of the quinoline is a good leaving group and can be readily displaced to form the more stable 2-oxo (or 2-quinolone) tautomer. This is typically achieved through acid-catalyzed hydrolysis.

Mechanism:

  • Protonation: The reaction is initiated by the protonation of the quinoline ring nitrogen by an acid (e.g., formic acid or hydrochloric acid).[5]

  • Nucleophilic Attack: This protonation activates the C2 position for nucleophilic attack by water.

  • Isomerization: The resulting intermediate undergoes tautomerization to yield the thermodynamically stable quinolin-2(1H)-one product.[5]

Step C: Acid-Catalyzed Condensation to form Thiosemicarbazone

The final step is the formation of the thiosemicarbazone via a condensation reaction between the 2-oxo-quinoline-3-carbaldehyde and a selected thiosemicarbazide. This is a classic imine formation reaction.

Mechanism:

  • Carbonyl Protonation: The reaction is catalyzed by acid (e.g., glacial acetic acid), which protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic.[6]

  • Nucleophilic Attack: The terminal primary amine (-NH₂) of the thiosemicarbazide acts as a nucleophile, attacking the activated carbonyl carbon.[7]

  • Dehydration: The resulting carbinolamine intermediate undergoes acid-catalyzed dehydration to eliminate a molecule of water, forming the stable C=N (imine) double bond of the thiosemicarbazone.

Causality Insight: The use of a catalytic amount of acid is crucial. While it activates the aldehyde, an excess of acid can protonate the nucleophilic amine of the thiosemicarbazide, rendering it non-nucleophilic and halting the reaction. The reaction is typically driven to completion by heating under reflux, which facilitates the dehydration step.

Experimental Protocols & Workflows

This section provides detailed, step-by-step protocols for the synthesis of a representative compound: (E)-2-(2-oxo-1,2-dihydroquinolin-3-ylmethylene)hydrazine-1-carbothioamide .

Workflow Diagram

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Final Condensation cluster_2 Analysis & Purification A N-Phenylacetamide B Vilsmeier-Haack Reaction (POCl3, DMF) A->B C 2-Chloroquinoline-3-carbaldehyde B->C D Acid Hydrolysis (e.g., Formic Acid) C->D E 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde D->E G Acid-Catalyzed Condensation (Ethanol, Acetic Acid) E->G F Thiosemicarbazide F->G H Final Product: 2-Oxo-quinoline Thiosemicarbazone G->H I Filtration & Washing H->I J Recrystallization / Chromatography I->J K Characterization (NMR, IR, MS, MP) J->K

Caption: Overall workflow for the synthesis of 2-oxo-quinoline thiosemicarbazones.

Protocol 3.1: Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde (Precursor)

This protocol combines the Vilsmeier-Haack and hydrolysis steps into a logical sequence.

Materials:

  • N-Phenylacetamide (Acetanilide)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Formic acid (HCO₂H)

  • Crushed ice

  • Sodium hydroxide (NaOH) solution, 10% w/v

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier-Haack Reaction:

    • In a three-neck round-bottom flask fitted with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 4 equivalents) to 0-5 °C in an ice-salt bath.

    • Add phosphorus oxychloride (POCl₃, 12 equivalents) dropwise to the cooled DMF with vigorous stirring over 30-45 minutes, ensuring the temperature does not exceed 10 °C. The formation of the solid Vilsmeier reagent will be observed.

    • Add N-phenylacetamide (1 equivalent) portion-wise to the reaction mixture.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation of 2-Chloro Intermediate:

    • Cool the reaction mixture to room temperature and pour it carefully onto a large beaker of crushed ice with constant stirring. This step hydrolyzes the reaction intermediates.

    • Basify the resulting solution by slowly adding 10% NaOH solution until the pH is approximately 9-10 to neutralize the acid and deprotonate the quinolinium salt product.[8]

    • A solid precipitate of 2-chloroquinoline-3-carbaldehyde will form. Filter the solid, wash thoroughly with cold water, and dry under vacuum.

  • Hydrolysis to 2-Oxo-quinoline-3-carbaldehyde:

    • Transfer the crude 2-chloroquinoline-3-carbaldehyde to a round-bottom flask.

    • Add formic acid (sufficient to dissolve the solid) and heat the mixture to reflux for 2-4 hours.[5] Monitor the conversion by TLC.

    • After completion, cool the reaction mixture and pour it into cold water.

    • The solid 2-oxo-1,2-dihydroquinoline-3-carbaldehyde will precipitate. Filter the product, wash with water until neutral, and dry. The product can be purified further by recrystallization from ethanol if necessary.

Protocol 3.2: Synthesis of (E)-2-(2-oxo-1,2-dihydroquinolin-3-ylmethylene)hydrazine-1-carbothioamide (Final Product)

Materials:

  • 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde (from Protocol 3.1)

  • Thiosemicarbazide

  • Absolute Ethanol

  • Glacial Acetic Acid

Procedure:

  • Dissolve 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1 equivalent, e.g., 1.87 g, 0.01 mol) in hot absolute ethanol (e.g., 50 mL) in a round-bottom flask.[9]

  • In a separate beaker, dissolve thiosemicarbazide (1 equivalent, e.g., 0.91 g, 0.01 mol) in warm absolute ethanol (e.g., 50 mL).[9]

  • Add the thiosemicarbazide solution to the aldehyde solution.

  • Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.[10]

  • Heat the mixture under reflux for 1-3 hours. A yellow precipitate typically forms during this time.[9]

  • Monitor the reaction completion by TLC (e.g., using a 7:3 petroleum ether/ethyl acetate solvent system).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid yellow product, wash it with a small amount of cold ethanol, and then with diethyl ether.

  • Dry the final product under vacuum. The product is often pure enough for characterization, but can be recrystallized from ethanol or DMF/water if needed.

Characterization & Data

The synthesized compounds must be rigorously characterized to confirm their structure and purity.

Standard Characterization Methods:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, identify characteristic protons (e.g., azomethine -CH=N, amide N-H, aromatic protons) and carbons.

  • FT-IR Spectroscopy: To identify key functional groups. Expect to see characteristic stretches for N-H (amide and hydrazine), C=O (quinolone), C=N (imine), and C=S (thione).

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Melting Point (MP): To assess the purity of the compound. A sharp melting point range is indicative of high purity.

Table 1: Representative Data for 2-Oxo-Quinoline Thiosemicarbazone Derivatives
Compound StructureR GroupYield (%)M.P. (°C)Key ¹H NMR Signals (δ, ppm)
6-CH₃90%[9]248–250[9]~8.5 (s, 1H, -CH=N), ~11.5 (s, 1H, N-H), ~8.2 & ~7.9 (s, 2H, -NH₂)
H>85% (Typical)>250~8.6 (s, 1H, -CH=N), ~12.0 (s, 1H, N-H), ~8.3 & ~8.0 (s, 2H, -NH₂)

Note: NMR signals are approximate and can vary based on the solvent and specific substitution pattern.

Troubleshooting & Field-Proven Insights

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Vilsmeier-Haack Step 1. Incomplete reaction. 2. Impure or wet reagents (DMF, POCl₃). 3. Insufficient basification during work-up.1. Increase reaction time or temperature. Monitor closely with TLC. 2. Use anhydrous DMF and freshly distilled POCl₃. 3. Ensure pH is >9 during work-up to precipitate all of the product.[8]
Low Yield in Condensation Step 1. Incomplete reaction. 2. Excess acid catalyst protonated the thiosemicarbazide. 3. Starting aldehyde is impure.1. Extend reflux time. Ensure reagents are fully dissolved. 2. Use only a catalytic amount (2-4 drops) of glacial acetic acid. 3. Purify the aldehyde by recrystallization before use.
Product is an Oil or Difficult to Purify 1. Presence of impurities. 2. Residual solvent (e.g., DMF).1. Attempt purification by column chromatography on silica gel. 2. Wash the solid product extensively with water and then diethyl ether to remove high-boiling solvents. Triturate the oil with a non-polar solvent like hexane to induce solidification.
Broad NMR Peaks 1. Compound is sparingly soluble in the NMR solvent. 2. Presence of rotamers or tautomers.1. Use a different solvent (e.g., DMSO-d₆ is excellent for these compounds). Gentle heating of the NMR tube may improve solubility and sharpen peaks. 2. This is common for thiosemicarbazones. Variable temperature NMR may help resolve isomers.

References

  • Abdel-Moty, S.G., et al. (2005). Synthesis of some quinoline thiosemicarbazone derivatives of potential antimicrobial activity. ResearchGate. Available at: [Link]

  • Gulea, V., et al. (2018). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Molecules. Available at: [Link]

  • Khan, I., et al. (2022). Hybrid Quinoline-Thiosemicarbazone Therapeutics as a New Treatment Opportunity for Alzheimer's Disease‒Synthesis, In Vitro Cholinesterase Inhibitory Potential and Computational Modeling Analysis. Molecules. Available at: [Link]

  • MDPI. (2018). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. MDPI. Available at: [Link]

  • Wang, L., et al. (2021). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Advances. Available at: [Link]

  • Rahman, M. A., et al. (2021). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide. Egyptian Journal of Chemistry. Available at: [Link]

  • Bevilacqua, D., et al. (2015). Quinoline-2-carboxaldehyde thiosemicarbazones and their Cu(II) and Ni(II) complexes as topoisomerase IIa inhibitors. Journal of Inorganic Biochemistry. Available at: [Link]

  • ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? ResearchGate. Available at: [Link]

  • Neliti. (2015). 3-Quinonlinecarbaldehyde thiosemicarbazones: Synthesis from N-arylacetamide, Characterization, Antibacterial and Antioxidant activities. Neliti. Available at: [Link]

  • Söylemez, E., et al. (2024). Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities. PLOS ONE. Available at: [Link]

  • Mogilaiah, K., et al. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry. Available at: [Link]

  • Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry. Available at: [Link]

  • Abdel-Moty, S.G. (2005). Synthesis of some quinoline thiosemicarbazone derivatives of potential antimicrobial activity. ResearchGate. Available at: [Link]

  • Fiallos, V. M. G. (1984). THE KINETICS AND MECHANISMS OF THE ACIDIC HYDROLYSIS AND FORMATION OF THIOSEMICARBAZONES IN THE PRESENCE OF MICELLES. ProQuest. Available at: [Link]

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers. Research in Pharmaceutical Sciences. Available at: [Link]

  • Al-Dhison, Y. A. (2021). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Polycyclic Aromatic Compounds. Available at: [Link]

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Method

Application Notes and Protocols for the Evaluation of 7-Methylsulfanyl-2-oxo-quinoline Derivatives in Anticancer Assays

For: Researchers, scientists, and drug development professionals. Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fu...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its recurring presence in a multitude of compounds exhibiting a wide array of pharmacological activities, including potent anticancer effects.[3][4] The synthetic versatility of the quinoline core allows for extensive structural modifications, enabling the generation of diverse derivatives that can interact with various biological targets implicated in cancer progression.[2][3]

Quinoline-based agents exert their anticancer effects through a variety of mechanisms, such as the inhibition of topoisomerase, disruption of tubulin polymerization, modulation of protein kinases, and induction of apoptosis.[5][6] Within this broad class, derivatives of 2-oxo-quinoline (also known as carbostyril or quinolin-2(1H)-one) have emerged as a particularly promising subclass. The introduction of specific substituents onto this core structure can fine-tune the molecule's pharmacological profile.

This document focuses specifically on 7-methylsulfanyl-2-oxo-quinoline derivatives . The incorporation of a methylsulfanyl (-SCH₃) group at the 7-position is a strategic modification intended to explore novel structure-activity relationships (SAR) and potentially unlock unique anticancer activities or improved selectivity. These application notes provide a comprehensive guide to the preclinical evaluation of these novel compounds, detailing the underlying principles, step-by-step protocols for key assays, and data interpretation.

Plausible Mechanisms of Action and Investigational Strategy

While the precise mechanism for each new derivative must be determined empirically, the broader class of quinoline and 2-oxo-quinoline compounds provides a strong foundation for forming investigational hypotheses. Many quinoline derivatives function by inhibiting critical signaling pathways that drive cell proliferation and survival.[5] A common mechanism involves the inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) or downstream kinases in the PI3K/AKT pathway, which are often dysregulated in cancer.[5]

A primary investigative workflow should therefore be designed to first confirm cytotoxic activity and then to systematically elucidate the mechanism of cell death.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Target Pathway Elucidation Compound 7-Methylsulfanyl-2-oxo-quinoline Derivative MTT MTT Assay (Assess Cell Viability) Compound->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Annexin V / PI Staining (Apoptosis vs. Necrosis) IC50->Apoptosis If Potent CellCycle Cell Cycle Analysis (Propidium Iodide Staining) IC50->CellCycle If Potent WesternBlot Western Blot Analysis (e.g., PARP cleavage, Caspase-3, p-AKT) Apoptosis->WesternBlot If Apoptotic CellCycle->WesternBlot KinaseAssay Kinase Inhibition Assays (Biochemical or Cellular) WesternBlot->KinaseAssay If Kinase Pathway Implicated

Caption: A logical workflow for investigating novel anticancer compounds.

The diagram above illustrates a structured approach, starting with broad screening for cytotoxicity and progressively narrowing the focus to identify the specific molecular mechanism. This ensures that resources are focused on the most promising candidates.

Data Presentation: Summarizing Anticancer Activity

A crucial first step is to quantify the potency of the derivatives. The half-maximal inhibitory concentration (IC₅₀) is the standard metric. Data should be compiled into a clear, comparative format.

Table 1: Example Cytotoxicity Profile of 7-Methylsulfanyl-2-oxo-quinoline Derivatives

Compound IDModificationMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)HEK293 (Normal) IC₅₀ (µM)Selectivity Index (HEK293 / MCF-7)
QM-S-01 Base Scaffold8.5 ± 0.712.1 ± 1.110.3 ± 0.9> 50> 5.9
QM-S-02 4-Cl-Phenyl1.2 ± 0.22.5 ± 0.31.8 ± 0.245.6 ± 3.538.0
QM-S-03 4-MeO-Phenyl5.7 ± 0.48.9 ± 0.67.1 ± 0.5> 50> 8.8
Doxorubicin Control0.9 ± 0.11.1 ± 0.11.0 ± 0.12.3 ± 0.32.6

Data are presented as mean ± standard deviation from three independent experiments. The Selectivity Index (SI) provides a preliminary measure of cancer cell-specific toxicity.

Experimental Protocols

The following protocols are foundational for characterizing the anticancer properties of novel 7-methylsulfanyl-2-oxo-quinoline derivatives.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[7]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293, Vero).[8]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • 7-methylsulfanyl-2-oxo-quinoline derivatives (dissolved in DMSO to create a 10-20 mM stock solution).

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized).

  • Solubilization Buffer (e.g., pure DMSO or 10% SDS in 0.01 M HCl).

  • Sterile 96-well cell culture plates.

  • CO₂ incubator (37°C, 5% CO₂).

  • Microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

    • Causality: An initial 24-hour incubation ensures cells have adhered and are in a logarithmic growth phase before drug exposure.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a "vehicle control" (medium with the same percentage of DMSO used for the highest drug concentration) and a "no-cell" blank control.

  • Incubation: Incubate the plate for 48 to 72 hours in the CO₂ incubator.[10]

    • Causality: A 48-72 hour exposure period is typically sufficient to observe the effects of compounds that may act on cell cycle progression or induce apoptosis.[9]

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well (including controls) and incubate for another 3-4 hours.[10]

    • Causality: During this incubation, only viable cells with active mitochondria will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[10] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Correct the absorbance values by subtracting the average OD of the "no-cell" blank wells.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD_Treated / OD_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Apoptosis Detection (Annexin V-FITC / Propidium Iodide Assay)

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the cell membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (like FITC) to label these cells.[10] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC / PI Apoptosis Detection Kit.

  • Binding Buffer (typically provided in the kit).

  • Treated cells from a 6-well plate experiment.

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin-free detachment solution (or gentle trypsinization), and combine with the supernatant containing floating cells.

  • Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.

    • Data Interpretation:

      • Lower-Left Quadrant (Annexin V- / PI-): Live cells.

      • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

      • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.

      • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (due to membrane rupture without apoptosis).

Protocol 3: Cell Cycle Analysis

Principle: This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). It is based on the quantitative staining of cellular DNA with a fluorescent dye like Propidium Iodide (PI). The amount of fluorescence is directly proportional to the amount of DNA. Cells in G2/M have twice the DNA content (and thus fluorescence) of cells in G0/G1.

Materials:

  • Treated cells from a 6-well plate experiment.

  • Cold 70% Ethanol.

  • PBS containing RNase A (20 µg/mL).

  • Propidium Iodide (PI) staining solution (50 µg/mL).

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

    • Causality: Fixation with ethanol permeabilizes the cell membrane, allowing the DNA stain to enter, while preserving the cellular structure.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing RNase A and PI.

  • Incubate for 30 minutes at 37°C in the dark.

    • Causality: RNase A is essential to degrade any double-stranded RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity. Analyze the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests cell cycle arrest.[11]

Visualizing Potential Kinase Inhibition

Should initial mechanistic studies suggest the involvement of a kinase pathway, a more detailed hypothesis can be formulated. For instance, if a compound induces G2/M arrest and apoptosis, it might be targeting a kinase like AKT, which is central to cell survival.[5]

G cluster_downstream Downstream Effects RTK RTK (e.g., EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Bad Inhibition of Bad AKT->Bad Bcl2 Bcl-2 Activation AKT->Bcl2 CellCycle Cell Cycle Progression (e.g., via Cyclin D1) AKT->CellCycle Compound 7-Methylsulfanyl- 2-oxo-quinoline Compound->AKT Hypothesized Inhibition Apoptosis Inhibition of Apoptosis Bad->Apoptosis Bcl2->Apoptosis Proliferation Cell Proliferation CellCycle->Proliferation

Caption: Hypothesized inhibition of the PI3K/AKT survival pathway.

This diagram illustrates how a 7-methylsulfanyl-2-oxo-quinoline derivative might inhibit AKT, leading to the disinhibition of pro-apoptotic proteins (like Bad) and decreased cell proliferation. This hypothesis can then be directly tested using techniques like Western blotting to probe for levels of phosphorylated (active) AKT.

References

  • Siddiqui, H., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
  • Yadav, P., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. [Source Not Available].
  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health (NIH).
  • Antony, S. & George, J. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. National Institutes of Health (PMC).
  • Zhang, Y., et al. (2021). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI.
  • Kamal, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing.
  • Li, Y., et al. (2016). Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. National Institutes of Health (NIH).
  • Solomon, V. R. & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. PubMed.
  • Guideline for anticancer assays in cells. (2022). ResearchGate.
  • Synthesis and anticancer activity of new quinazoline derivatives. (2017). ResearchGate.
  • MTT assay protocol. (n.d.). Abcam.
  • Hami, Z. & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. ResearchGate.
  • Katarzyna, S., et al. (2020). An overview of quinoline as a privileged scaffold in cancer drug discovery. Taylor & Francis Online.
  • Kumar, A., et al. (2019). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI.
  • Chen, Y., et al. (2019). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PubMed Central.
  • Margalit, A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PubMed Central.
  • Yadav, P., et al. (2022). Quinoline derivatives with potential anticancer activity. ResearchGate.
  • Application Notes and Protocols for Anticancer Agent 61. (2025). Benchchem.
  • Solomon, V. R. & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. ResearchGate.
  • Al-Ostath, A., et al. (2022). Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos. MDPI.
  • Kavitha, T. & Rajeswari, V. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science.
  • Abás, S., et al. (2015). Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. Books.
  • Morales, A. D., et al. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI.

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Application

In vitro cytotoxicity assay (MTT) protocol for quinoline compounds

In Vitro Cytotoxicity Assay: A Detailed Protocol for Evaluating Quinoline Compounds Using the MTT Method Abstract This comprehensive guide provides a detailed protocol for assessing the in vitro cytotoxicity of quinoline...

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro Cytotoxicity Assay: A Detailed Protocol for Evaluating Quinoline Compounds Using the MTT Method

Abstract

This comprehensive guide provides a detailed protocol for assessing the in vitro cytotoxicity of quinoline compounds using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This document is intended for researchers, scientists, and drug development professionals. We delve into the biochemical principles of the MTT assay, offer a step-by-step experimental workflow, and provide critical insights into data analysis and interpretation. Special consideration is given to the unique chemical properties of quinoline derivatives and how to mitigate potential artifacts, ensuring the generation of robust and reliable data.

Introduction: The Role of Cytotoxicity Screening in Drug Discovery

The evaluation of a compound's cytotoxic potential is a cornerstone of modern drug discovery and development.[1][2][3] It provides essential information regarding a molecule's therapeutic window and potential off-target effects.[4] Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties.[5][6] The MTT assay is a widely adopted, simple, and cost-effective colorimetric method for assessing cell viability and proliferation, making it a valuable tool for the initial screening of novel quinoline-based drug candidates.[2]

The Biochemical Principle of the MTT Assay

The MTT assay is predicated on the metabolic activity of living cells.[1][2] The central principle involves the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[1][2][7] This conversion is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase, in metabolically active cells.[2]

The resulting formazan crystals are retained within the cell and can be solubilized using an organic solvent, such as dimethyl sulfoxide (DMSO).[1][8] The intensity of the purple color, which is directly proportional to the number of viable, metabolically active cells, is then quantified by measuring the absorbance using a spectrophotometer, typically at a wavelength of 570 nm.[1][8] A decrease in the number of viable cells, induced by a cytotoxic compound, leads to a reduction in the amount of formazan produced and, consequently, a lower absorbance reading.

MTT_Principle cluster_cell Viable Cell cluster_solubilization Measurement MTT MTT (Yellow, Water-Soluble) Mitochondria Mitochondrial Dehydrogenases (e.g., SDH) MTT->Mitochondria Reduction Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan DMSO DMSO (Solubilizing Agent) Formazan->DMSO Solubilization Solubilized_Formazan Solubilized Formazan (Purple Solution) DMSO->Solubilized_Formazan Spectrophotometer Spectrophotometer (OD at 570 nm) Solubilized_Formazan->Spectrophotometer Quantification

Figure 1: The biochemical workflow of the MTT assay.

Special Considerations for Quinoline Compounds

While the MTT assay is robust, the chemical nature of the test compounds can influence the results. When working with quinoline derivatives, it is crucial to consider the following:

  • Color Interference: Some quinoline compounds are colored, which can interfere with the absorbance reading of the formazan product.[9] It is imperative to run parallel control wells containing the quinoline compound in cell-free media to determine its intrinsic absorbance at 570 nm. This background absorbance must be subtracted from the absorbance of the corresponding test wells.

  • Reducing Properties: Compounds with inherent reducing properties can directly reduce MTT to formazan in a cell-free environment, leading to false-positive results.[10] A cell-free control with the quinoline compound and MTT reagent should be included to assess this potential interaction.

Detailed Experimental Protocol

This protocol is optimized for adherent cells cultured in 96-well plates. Modifications for suspension cells are also noted.

Materials and Reagents
Reagent/MaterialSpecificationsStorage
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Molecular Grade-20°C, protected from light
Phosphate-Buffered Saline (PBS)pH 7.4, sterileRoom Temperature
Dimethyl Sulfoxide (DMSO)Cell culture gradeRoom Temperature
Cell Culture MediumAppropriate for the cell line used4°C
Fetal Bovine Serum (FBS)Heat-inactivated-20°C
Trypsin-EDTA0.25% Trypsin, 0.53 mM EDTA4°C
96-well flat-bottom cell culture platesSterileRoom Temperature
Test Quinoline CompoundsStock solutions prepared in DMSO-20°C
Reagent Preparation
  • MTT Stock Solution (5 mg/mL): Aseptically dissolve 50 mg of MTT powder in 10 mL of sterile PBS.[3] Vortex until fully dissolved. Filter-sterilize the solution using a 0.22 µm filter and store in light-protected aliquots at -20°C for up to 6 months.[3]

  • Complete Cell Culture Medium: Supplement the basal medium with 10% FBS and 1% penicillin-streptomycin solution.

  • Test Compound Working Solutions: Prepare serial dilutions of the quinoline compounds in complete cell culture medium from a high-concentration stock in DMSO. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.

Step-by-Step Procedure

MTT_Workflow start Start cell_seeding 1. Cell Seeding (1x10^4 cells/well in 100 µL) start->cell_seeding incubation_24h 2. Incubation (24 hours, 37°C, 5% CO2) cell_seeding->incubation_24h compound_treatment 3. Compound Treatment (Varying concentrations of quinolines) incubation_24h->compound_treatment incubation_48_72h 4. Incubation (24-72 hours) compound_treatment->incubation_48_72h mtt_addition 5. Add MTT Solution (10 µL of 5 mg/mL stock) incubation_48_72h->mtt_addition incubation_4h 6. Incubation (2-4 hours, 37°C) mtt_addition->incubation_4h formazan_solubilization 7. Solubilize Formazan (Add 100 µL DMSO) incubation_4h->formazan_solubilization absorbance_reading 8. Read Absorbance (570 nm) formazan_solubilization->absorbance_reading end End absorbance_reading->end

Figure 2: A step-by-step workflow of the MTT cytotoxicity assay.

  • Cell Seeding:

    • For adherent cells, harvest cells that are in the exponential growth phase using trypsin-EDTA.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in a final volume of 100 µL of complete culture medium.[7] The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase throughout the experiment.

    • For suspension cells: Centrifuge the cell suspension, resuspend in fresh medium at the desired density, and plate as above.

  • Cell Culture and Treatment:

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach and resume growth.

    • After 24 hours, carefully aspirate the medium and replace it with 100 µL of fresh medium containing various concentrations of the quinoline compounds.

    • Include the following controls on each plate:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the test compounds.

      • Untreated Control: Cells in complete culture medium only.

      • Blank Control: Wells with culture medium but no cells, to measure background absorbance.

      • Compound Color Control: Wells with culture medium and the quinoline compound but no cells, to correct for any intrinsic color of the compound.

  • Incubation with Test Compounds:

    • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours), depending on the research question and the expected mechanism of action of the compounds.[11]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[12]

    • Incubate the plate for an additional 2 to 4 hours at 37°C.[13][14] During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as purple precipitates.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. For suspension cells, centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) before aspirating the supernatant.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7][12]

    • Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[1][8] It is recommended to also measure the absorbance at a reference wavelength of 630 nm to reduce background noise.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the blank wells from all other readings. If the quinoline compounds exhibited intrinsic color, also subtract the absorbance of the corresponding compound color control wells.

  • Calculation of Cell Viability:

    • The percentage of cell viability is calculated relative to the untreated or vehicle control cells using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Dose-Response Curves and IC₅₀ Determination:

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • From this curve, the half-maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ is the concentration of the compound that inhibits cell viability by 50%. This value is a standard measure of a compound's cytotoxic potency.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Background Absorbance Contamination of reagents or media; Phenol red in the medium; High cell density.Use fresh, sterile reagents; Use phenol red-free medium for the MTT incubation step[8]; Optimize cell seeding density.
Low Absorbance Signal Low cell number; Insufficient incubation time with MTT; Incomplete formazan solubilization.Increase cell seeding density; Increase MTT incubation time (up to 4 hours); Ensure complete dissolution of formazan crystals by gentle pipetting or shaking.
Inconsistent Results Between Replicates Uneven cell seeding; Edge effects in the 96-well plate; Pipetting errors.Ensure a homogenous cell suspension before seeding; Avoid using the outer wells of the plate; Use calibrated pipettes and proper pipetting techniques.
False-Positive Results (Apparent High Viability) Interference from colored quinoline compounds; Direct reduction of MTT by the compound.Run appropriate controls (compound color and cell-free MTT reduction) and subtract background absorbance.[10]

Conclusion

The MTT assay is a powerful and accessible tool for the primary screening of the cytotoxic effects of quinoline compounds. By understanding the underlying principles of the assay and implementing the appropriate controls, researchers can generate reliable and reproducible data. This protocol, with its emphasis on addressing the specific challenges posed by quinoline derivatives, provides a solid foundation for the accurate assessment of their therapeutic potential.

References

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • National Institutes of Health. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • ResearchGate. (2020). I am doing anticancer screening for some compounds that have reddish blue color which interfere with reading in MTT assay do any one have a solution? Retrieved from [Link]

  • MDPI. (n.d.). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. Retrieved from [Link]

  • National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PMC. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Unknown Source. (n.d.). MTT ASSAY: Principle. Retrieved from [Link]

  • National Institutes of Health. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. Retrieved from [Link]

  • National Institutes of Health. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PMC. Retrieved from [Link]

  • INTEGRA Biosciences. (n.d.). MTT cell proliferation, viability and cytotoxicity assay with the ASSIST PLUS pipetting robot. Retrieved from [Link]

  • ResearchGate. (2021). How do I interpret my MTT assay results, and what statistical tests should I do for cell viability? Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (2025). Limitations of the use of MTT assay for screening in drug discovery. Retrieved from [Link]

  • PubMed. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Library of Medicine. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Unknown Source. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Retrieved from [Link]

  • Unknown Source. (2025). The Use of the MTT Assay to Study Drug Resistance in Fresh Tumour Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic effects of synthesized quinoline derivatives on the viability... Retrieved from [Link]

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Method

Illuminating the Cellular World: A Guide to Quinoline Derivatives as Fluorescent Probes for Cell Imaging

For researchers, scientists, and drug development professionals, the ability to visualize the intricate workings of living cells is paramount. Fluorescent probes have emerged as indispensable tools in this quest, offerin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the ability to visualize the intricate workings of living cells is paramount. Fluorescent probes have emerged as indispensable tools in this quest, offering a non-invasive window into the dynamic processes that govern cellular life. Among the diverse array of available fluorophores, quinoline derivatives have garnered significant attention for their versatile photophysical properties, synthetic accessibility, and diverse applications in cellular imaging.[1] This guide provides a comprehensive overview of the use of quinoline derivatives as fluorescent probes, complete with detailed application notes and protocols to empower your research.

The Quinoline Scaffold: A Versatile Platform for Cellular Sensing

The quinoline core, a bicyclic aromatic heterocycle, serves as a robust scaffold for the design of fluorescent probes.[1] Its inherent fluorescence can be finely tuned by chemical modifications, allowing for the development of probes that respond to specific analytes or changes in the cellular microenvironment.[2] The nitrogen atom within the quinoline ring can act as a coordination site for metal ions, while other positions on the rings can be functionalized to modulate properties such as solubility, cell permeability, and targeting to specific organelles.[3]

Quinoline-based probes are prized for their biocompatibility and stable photophysical properties.[4] Many derivatives exhibit high quantum yields, large Stokes shifts, and some even possess two-photon absorption capabilities, which allows for deeper tissue penetration and reduced phototoxicity in live-cell imaging.[5][6]

Mechanisms of Fluorescence Modulation

The fluorescence of quinoline derivatives can be modulated through several photophysical mechanisms, enabling the design of "turn-on" or "turn-off" probes that signal the presence of a target analyte. Key mechanisms include:

  • Excited-State Intramolecular Proton Transfer (ESIPT): In some 8-hydroxyquinoline derivatives, an intramolecular hydrogen bond facilitates proton transfer in the excited state, leading to a large Stokes shift and dual emission. The binding of a metal ion can inhibit this process, causing a significant change in the fluorescence signal.[4]

  • Aggregation-Induced Emission (AIE): Certain quinoline derivatives are non-emissive in solution but become highly fluorescent upon aggregation. This phenomenon can be exploited to detect analytes that induce probe aggregation.[4]

  • Intramolecular Charge Transfer (ICT): The presence of electron-donating and electron-accepting groups on the quinoline scaffold can lead to a charge transfer process upon excitation. Changes in the local environment, such as polarity, can affect the ICT process and thus the fluorescence emission.[5]

  • Photoinduced Electron Transfer (PET): A receptor moiety can quench the fluorescence of the quinoline fluorophore through electron transfer. Binding of an analyte to the receptor can inhibit PET, leading to fluorescence enhancement.[1]

  • Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to a chelating group on the quinoline probe can restrict intramolecular rotations and vibrations, leading to a significant increase in fluorescence intensity.[5]

Applications in Cellular Imaging

The versatility of the quinoline scaffold has led to the development of probes for a wide range of cellular applications:

  • Sensing Metal Ions: Quinoline derivatives, particularly those based on 8-hydroxyquinoline, are excellent chelators for various metal ions, including zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe³⁺).[5][7][8] These probes have been instrumental in studying the roles of these essential metal ions in cellular processes and their dysregulation in diseases.

  • Imaging Cellular Microenvironments: Probes have been designed to respond to changes in local viscosity and polarity, providing insights into the physical properties of cellular compartments like the mitochondria and lysosomes.[9]

  • Detecting Reactive Species: Functionalization of the quinoline core with specific reactive groups has enabled the development of probes for detecting reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as nitric oxide (NO).[6]

  • Organelle-Specific Imaging: By incorporating targeting moieties, quinoline probes can be directed to specific organelles, allowing for the study of localized biochemical events. For example, positively charged quinoline derivatives can accumulate in the mitochondria due to the mitochondrial membrane potential.

Data Presentation: Photophysical Properties of Representative Quinoline Derivatives

The selection of an appropriate fluorescent probe is dictated by its photophysical properties. The following table summarizes key parameters for a selection of quinoline derivatives to guide your experimental design.

Probe DerivativeExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Solvent/ConditionsReference
Benzo[h]quinoline~350367 (neutral), 416 (protonated)0.15 (neutral)Not specifiedDichloromethane[10]
IsoquinolineNot specified~350<0.01 (neutral), up to 0.27 (protonated)Not specifiedDichloromethane[10]
8-Hydroxyquinoline Derivative (for Zn²⁺)Not specified~515~0.08 (with Zn²⁺)Not specifiedAqueous buffer[3]
Quinoline-based NO Probe (QNO)~408 (one-photon), ~810 (two-photon)535Not specified2.94 x 10⁴PBS buffer (pH 7.4)[6]
Rhodamine-Quinoline (for Hg²⁺)543Not specifiedNot specifiedNot specifiedMeOH-H₂O (1:9, v/v)[11]
Quinoline-Benzothiazole (for Zn²⁺)Not specified517.5 (with Zn²⁺)Not specifiedNot specifiedNot specified[7]

Experimental Protocols

The following protocols provide a framework for the synthesis, characterization, and application of quinoline-based fluorescent probes in cell imaging. These should be adapted based on the specific probe and experimental context.

Protocol 1: General Synthesis of an 8-Hydroxyquinoline-Based Probe

This protocol outlines a general procedure for synthesizing a simple 8-hydroxyquinoline derivative, which can be further modified for specific applications.[11]

Workflow Diagram:

cluster_synthesis Synthesis of 8-Hydroxyquinoline Derivative Start Start: 8-Hydroxyquinoline & Ethyl Bromoacetate Intermediate1 Intermediate 1 Start->Intermediate1 Reaction 1: K₂CO₃, Acetone Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Reaction 2: Hydrazine Hydrate, Methanol FinalProduct Final Product Intermediate2->FinalProduct Reaction 3: Condensation with Aldehyde/Ketone

Caption: General synthetic workflow for an 8-hydroxyquinoline-based probe.

Materials:

  • 8-Hydroxyquinoline

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone

  • Hydrazine hydrate

  • Methanol

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Intermediate 1 (8-(2-ethoxy-2-oxoethoxy)quinoline):

    • Dissolve 8-hydroxyquinoline and anhydrous K₂CO₃ in acetone.

    • Add ethyl bromoacetate dropwise and stir the reaction mixture at room temperature for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Synthesis of Intermediate 2 (2-(quinolin-8-yloxy)acetohydrazide):

    • Dissolve Intermediate 1 in methanol.

    • Add hydrazine hydrate dropwise and stir the mixture at room temperature.

    • A precipitate will form. Collect the solid by filtration, wash with cold methanol, and dry under vacuum.

  • Synthesis of the Final Probe:

    • The hydrazide (Intermediate 2) can be condensed with various aldehydes or ketones to introduce different functional groups and recognition moieties. The specific reaction conditions will depend on the chosen aldehyde/ketone.

Characterization:

  • Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the photophysical properties (absorption, emission, quantum yield, extinction coefficient) using UV-Vis and fluorescence spectroscopy.

Protocol 2: Live-Cell Imaging with a Quinoline-Based Probe

This protocol provides a general guideline for staining and imaging live cells with a quinoline-based fluorescent probe.

Workflow Diagram:

cluster_imaging Live-Cell Imaging Workflow CellCulture 1. Cell Culture ProbePrep 2. Probe Preparation CellCulture->ProbePrep Staining 3. Cell Staining ProbePrep->Staining Washing 4. Washing Staining->Washing Imaging 5. Fluorescence Microscopy Washing->Imaging Analysis 6. Image Analysis Imaging->Analysis

Caption: Step-by-step workflow for live-cell imaging with a quinoline probe.

Materials:

  • Cultured cells (e.g., HeLa, HepG2) on glass-bottom dishes or coverslips

  • Quinoline-based fluorescent probe

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation:

    • Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).

  • Probe Stock Solution:

    • Prepare a stock solution of the quinoline probe (e.g., 1-10 mM) in high-quality DMSO. Store at -20°C, protected from light.

  • Probe Working Solution:

    • On the day of the experiment, dilute the stock solution to the final working concentration (typically 1-20 µM) in pre-warmed serum-free cell culture medium or PBS. The optimal concentration should be determined empirically.

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe working solution to the cells and incubate for a specific duration (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time will vary depending on the probe and cell type.

  • Washing:

    • Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or culture medium to remove any unbound probe and reduce background fluorescence.[12]

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope (e.g., confocal, widefield, or two-photon) equipped with the appropriate excitation and emission filters for the specific quinoline probe.

    • Acquire images using optimal settings for laser power, exposure time, and gain to maximize signal-to-noise ratio while minimizing phototoxicity.

Protocol 3: Co-localization with Organelle Trackers

To determine the subcellular localization of a quinoline probe, co-staining with commercially available organelle-specific dyes is performed.

Workflow Diagram:

cluster_colocalization Co-localization Workflow cluster_stain1 Staining Step 1 cluster_stain2 Staining Step 2 StainOrganelle Incubate with Organelle Tracker (e.g., MitoTracker, LysoTracker) Wash Wash Cells StainOrganelle->Wash StainQuinoline Incubate with Quinoline Probe Image Acquire Multi-Channel Images StainQuinoline->Image Wash->StainQuinoline Analyze Analyze Co-localization (e.g., Pearson's Coefficient) Image->Analyze

Caption: Workflow for co-localization studies of a quinoline probe with an organelle tracker.

Example: Co-localization with MitoTracker™ Red CMXRos

  • Cell Preparation: Prepare cells as described in Protocol 2.

  • MitoTracker Staining: Incubate cells with MitoTracker™ Red CMXRos (typically 50-500 nM) in pre-warmed culture medium for 15-30 minutes at 37°C.

  • Washing: Remove the MitoTracker-containing medium and wash the cells with fresh, pre-warmed medium.

  • Quinoline Probe Staining: Proceed with the staining procedure for your quinoline probe as described in Protocol 2.

  • Imaging: Acquire images in two separate channels: one for the quinoline probe and one for MitoTracker™ Red (typically excited around 579 nm and emission collected around 599 nm).

  • Analysis: Merge the two channels and analyze the degree of co-localization using image analysis software. Quantitative analysis can be performed by calculating the Pearson's correlation coefficient.

Note on LysoTracker™: For co-staining with LysoTracker™ probes, which accumulate in acidic organelles, follow a similar sequential staining protocol.[13] Be aware of potential pitfalls, such as the pH-dependent accumulation of some quinoline probes, which might lead to non-specific lysosomal staining.[14]

Protocol 4: Cytotoxicity Assessment (MTT Assay)

It is crucial to assess the potential cytotoxicity of a new fluorescent probe to ensure that it does not adversely affect cell viability at the working concentrations used for imaging.[11]

Workflow Diagram:

cluster_mtt MTT Cytotoxicity Assay Workflow CellSeeding 1. Seed Cells in 96-well Plate ProbeIncubation 2. Incubate with Quinoline Probe (Varying Concentrations) CellSeeding->ProbeIncubation MTTAddition 3. Add MTT Reagent ProbeIncubation->MTTAddition FormazanSolubilization 4. Solubilize Formazan Crystals MTTAddition->FormazanSolubilization AbsorbanceMeasurement 5. Measure Absorbance FormazanSolubilization->AbsorbanceMeasurement DataAnalysis 6. Analyze Cell Viability AbsorbanceMeasurement->DataAnalysis

Caption: Workflow for assessing the cytotoxicity of a quinoline probe using the MTT assay.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Probe Treatment: Treat the cells with a range of concentrations of the quinoline probe (and a vehicle control, e.g., DMSO) for a duration relevant to your imaging experiments (e.g., 1-24 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Weak or No Signal - Low probe concentration- Insufficient incubation time- Photobleaching- Incorrect filter sets- Increase probe concentration or incubation time.- Use an anti-fade mounting medium for fixed cells.- Minimize light exposure and use lower laser power.- Verify that the excitation and emission filters match the probe's spectra.[15]
High Background - High probe concentration- Incomplete washing- Cell culture medium autofluorescence- Probe precipitation- Decrease probe concentration.- Increase the number and duration of washing steps.[12]- Image cells in a low-background imaging buffer (e.g., FluoroBrite™ DMEM).- Ensure the probe is fully dissolved in the working solution.
Phototoxicity - High laser power- Prolonged light exposure- Use the lowest possible laser power and exposure time.- Utilize a two-photon microscope if available.[6]- Ensure the probe concentration is as low as possible.
Non-specific Staining - Probe aggregation- pH-dependent accumulation in acidic organelles (e.g., lysosomes)- Filter the probe working solution before use.- Perform co-localization studies with organelle trackers to confirm specificity.- Evaluate the probe's fluorescence at different pH values.

Conclusion

Quinoline derivatives represent a powerful and versatile class of fluorescent probes for a multitude of applications in cell imaging. Their tunable photophysical properties and synthetic tractability continue to drive the development of novel sensors for elucidating complex biological processes. By understanding the underlying principles of their design and function, and by following robust and validated protocols, researchers can effectively harness the potential of these illuminating molecules to advance our understanding of the cellular world.

References

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  • Zhang, X., et al. (2008). A new water-soluble and ratiometric fluorescent chemosensor for zinc ion based on 8-aminoquinoline. Tetrahedron Letters, 49(29-30), 4453-4456.
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  • Kim, H., et al. (2021). Supplementary information: Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping.
  • ResearchGate. (n.d.). Co-localization study of MitoTracker Green (green fluorescence, a) and...
  • Li, X., et al. (2021). Small-Molecule Fluorescent Probes for Detecting Several Abnormally Expressed Substances in Tumors. Molecules, 26(11), 3194.
  • Al-Hujaimy, A. A., et al. (2022). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Molecules, 27(21), 7268.
  • Ohta, E., et al. (2021). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Organic & Biomolecular Chemistry, 19(30), 6649-6657.
  • Xiang, Y., et al. (2013). Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. Analytical Chemistry, 85(21), 10452-10459.
  • KEYENCE. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. KEYENCE Website.
  • Zhang, Y., et al. (2023). Recent Progress in Small Molecule Fluorescent Probes for Imaging and Diagnosis of Liver Injury. International Journal of Molecular Sciences, 24(13), 10996.
  • Wang, Y., et al. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry, 18(7), 105934.
  • Argüello, R. J., et al. (2019). A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry. Current Protocols in Cytometry, 89(1), e59.
  • ResearchGate. (2021). Co-localization of MitoTracker Green and LysoTracker Red.
  • Wang, Y., et al. (2022). A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine. Pharmaceuticals, 15(4), 474.
  • Chen, Y., et al. (2025). A benzothiazole-modified quinoline Schiff base fluorescent probe for selective detection of Zn2+ ions, DFT studies and its application in live cell imaging. New Journal of Chemistry, 49, 2192-2200.
  • Verleysen, E., et al. (2022). Pitfalls in methods to study colocalization of nanoparticles in mouse macrophage lysosomes. Particle and Fibre Toxicology, 19(1), 48.
  • Popova, A. A., et al. (2015). Cytotoxicity assessment microsystems with fluorescent label based detection. Lab on a Chip, 15(14), 2942-2957.
  • Li, Y., et al. (2025). A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging. RSC Advances, 15, 12345-12350.
  • Wang, J., et al. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances, 12(36), 23567-23574.
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  • Jian, C., et al. (2025). Smartphone-assisted fluorescent probe based on quinoline salts for detecting bisulfite and its application in cells and zebrafish imaging. Talanta, 283, 126345.
  • Argauer, R. J., & White, C. E. (1964). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 36(2), 368-371.
  • Verleysen, E., et al. (2022). Pitfalls in methods to study colocalization of nanoparticles in mouse macrophage lysosomes. Particle and Fibre Toxicology, 19(1), 48.
  • Gomathinayagam, S., et al. (2022). A high-throughput colocalization pipeline for quantification of mitochondrial targeting across different protein types. bioRxiv.
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  • Lee, H., et al. (2020). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging. ACS Omega, 5(25), 15469-15477.
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  • ResearchGate. (n.d.). The extinction coefficient versus wavelength for quinoline azo-dye...
  • Al-Hamdani, A. A. S., et al. (2016). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research, 8(4), 849-861.
  • PubMed Central. (2024). Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines. PubMed Central.
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Sources

Application

The Advent of Rapid and Efficient Synthesis: Microwave-Assisted Preparation of 2-Oxo-1,2-dihydroquinolines

An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals The 2-oxo-1,2-dihydroquinoline, also known as a 2-quinolinone, scaffold is a privileged heterocyclic motif prevalent in numerous nat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals

The 2-oxo-1,2-dihydroquinoline, also known as a 2-quinolinone, scaffold is a privileged heterocyclic motif prevalent in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] Consequently, the development of efficient and sustainable synthetic methodologies for this important class of compounds is of paramount interest to the medicinal and organic chemistry communities. Traditional synthetic routes, such as the Knorr and Conrad-Limpach syntheses, often necessitate high temperatures and prolonged reaction times.[2] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a powerful tool to dramatically accelerate these reactions, often leading to higher yields and cleaner product profiles under environmentally benign conditions.[3][4][5]

This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of 2-oxo-1,2-dihydroquinolines, focusing on the underlying principles, practical execution, and comparative advantages over conventional heating methods.

The Power of Microwaves in Heterocyclic Synthesis: A Paradigm Shift

Microwave-assisted synthesis leverages the ability of polar molecules and ions to efficiently absorb microwave energy and convert it into heat.[6] This direct and rapid heating of the reaction mixture, as opposed to the slower conductive heating of conventional methods, leads to a number of significant advantages.[3][4] These include:

  • Dramatically Reduced Reaction Times: Reactions that typically take hours or even days to complete under conventional heating can often be accomplished in a matter of minutes using microwave irradiation.[4][7]

  • Increased Reaction Yields: The rapid heating and precise temperature control afforded by modern microwave reactors can minimize the formation of byproducts, leading to higher isolated yields of the desired product.[7][8]

  • Enhanced Reaction Selectivity: Microwave heating can sometimes alter the selectivity of a reaction, favoring the formation of one product over another.[3]

  • Improved Energy Efficiency and Greener Chemistry: The significant reduction in reaction times translates to lower energy consumption.[5] Furthermore, microwave synthesis often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[5]

Core Synthetic Strategy: The Conrad-Limpach-Knorr Approach Under Microwave Conditions

A cornerstone in the synthesis of 2-oxo-1,2-dihydroquinolines is the Conrad-Limpach-Knorr reaction, which involves the condensation of an aniline with a β-ketoester or a malonic ester derivative, followed by a thermal cyclization. Microwave irradiation has proven to be exceptionally effective at promoting the critical intramolecular cyclization step.

The general workflow can be visualized as a two-stage process, often performed in a single pot, where the initial condensation is followed by a high-temperature, microwave-induced cyclization to form the quinolinone ring.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization Aniline Aniline Derivative Intermediate β-Anilinoacrylate Intermediate Aniline->Intermediate Condensation (Acid or Base Catalysis) Ketoester β-Ketoester / Malonic Ester Derivative Ketoester->Intermediate Intermediate_ref β-Anilinoacrylate Intermediate Microwave Microwave Irradiation (High Temperature) Product 2-Oxo-1,2-dihydroquinoline Microwave->Product Intramolecular Cyclization Intermediate_ref->Microwave Intramolecular Cyclization

Figure 1: General workflow for the microwave-assisted synthesis of 2-oxo-1,2-dihydroquinolines.

Mechanistic Insights into the Microwave-Accelerated Cyclization

The key to the successful synthesis of 2-oxo-1,2-dihydroquinolines via this route is the intramolecular cyclization of the β-anilinoacrylate intermediate. Under thermal conditions, this step often requires very high temperatures (typically >250 °C) to overcome the activation energy barrier for the 6-electrocyclization reaction.

Microwave irradiation provides a highly efficient means of reaching and maintaining these high temperatures uniformly throughout the reaction mixture. This rapid and uniform heating minimizes the decomposition of starting materials and intermediates that can occur with prolonged heating in a conventional oil bath. The polarity of the intermediate and the transition state of the cyclization reaction likely contributes to efficient absorption of microwave energy, further accelerating the reaction.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde

Welcome to the technical support guide for the synthesis of 7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles.

Introduction

7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry. The 2-oxo-quinoline (or quinolone) core is present in numerous compounds with a wide range of biological activities.[1][2] The synthesis typically involves a two-step process: the Vilsmeier-Haack cyclization of an appropriate N-arylacetamide to form a 2-chloro-3-formylquinoline intermediate, followed by hydrolysis to yield the final 2-oxo product.[3][4] While robust, this pathway presents several challenges that can impact yield and purity. This guide provides a comprehensive framework for navigating these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic pathway for 7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde?

The most common and efficient route involves two primary stages:

  • Vilsmeier-Haack Reaction: N-(4-(methylthio)phenyl)acetamide is treated with the Vilsmeier reagent (formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)) to undergo cyclization, yielding the intermediate, 2-chloro-7-(methylthio)quinoline-3-carbaldehyde.[5][6]

  • Hydrolysis: The 2-chloro intermediate is subsequently hydrolyzed to the final 2-oxo product. This is typically achieved by heating the intermediate in a mixture of acetic acid and sodium acetate.[4]

Reaction_Scheme SM N-(4-(methylthio)phenyl)acetamide INT 2-Chloro-7-(methylthio)quinoline- 3-carbaldehyde SM->INT 1. POCl₃, DMF (Vilsmeier-Haack) 2. Heat PROD 7-Methylsulfanyl-2-oxo-1,2-dihydro- quinoline-3-carbaldehyde INT->PROD Acetic Acid, Sodium Acetate, Heat (Hydrolysis)

Caption: Overall synthetic workflow.

Q2: Can you explain the Vilsmeier-Haack reaction mechanism for this synthesis?

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings and, in this case, achieving a one-pot cyclization.[3]

  • Reagent Formation: POCl₃ reacts with DMF to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent.

  • Electrophilic Attack: The electron-rich aromatic ring of N-(4-(methylthio)phenyl)acetamide attacks the Vilsmeier reagent. The methylsulfanyl (-SCH₃) and acetamido (-NHCOCH₃) groups are electron-donating, activating the ring for this substitution.

  • Cyclization and Formylation: A second equivalent of the Vilsmeier reagent reacts at the acetyl methyl group, initiating a cascade that leads to intramolecular cyclization.

  • Aromatization: Subsequent elimination and hydrolysis upon work-up yield the stable, aromatic 2-chloro-3-formylquinoline ring system.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Cyclization Reaction DMF DMF Reagent [ClCH=N(CH₃)₂]⁺ (Vilsmeier Reagent) DMF->Reagent + POCl3 POCl₃ Acetanilide N-Arylacetamide Intermediate1 Electrophilic Attack Acetanilide->Intermediate1 + Vilsmeier Reagent Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Further reaction & dehydration Product 2-Chloro-3-formylquinoline Intermediate2->Product Aromatization

Caption: Vilsmeier-Haack reaction mechanism overview.

Q3: Why is hydrolysis of the 2-chloro intermediate necessary?

The Vilsmeier-Haack cyclization of N-arylacetamides inherently produces a 2-chloroquinoline derivative. The chlorine atom is introduced by the phosphorus oxychloride used to generate the Vilsmeier reagent. To obtain the desired 2-oxo (quinolone) structure, this chlorine atom must be displaced by a hydroxyl group via nucleophilic aromatic substitution, followed by tautomerization to the more stable amide form. Heating in acetic acid provides the necessary conditions for this hydrolysis.[4]

Q4: What are the critical safety precautions for this synthesis?

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water, releasing HCl gas. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[7]

  • Vilsmeier Reagent Formation: The reaction between POCl₃ and DMF is highly exothermic. POCl₃ should be added dropwise to DMF cooled in an ice bath to maintain temperature control and prevent runaway reactions.[7]

  • Work-up: The reaction is typically quenched by pouring it slowly onto crushed ice. This is also a highly exothermic process and must be done cautiously to control the release of heat and fumes.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem CategorySpecific Issue
Low Yield Q5: My yield of the 2-chloro-7-(methylthio)quinoline-3-carbaldehyde intermediate is very low or zero. What went wrong?
Q6: The hydrolysis step to the final 2-oxo product is inefficient, with low conversion. How can I improve it?
Purity Issues Q7: My reaction mixture turned into a dark, intractable tar. What caused this and is it salvageable?
Q8: I'm having difficulty purifying the final product. What are the best methods?

Q5: My yield of the 2-chloro-7-(methylthio)quinoline-3-carbaldehyde intermediate is very low or zero. What went wrong?

This is a common issue often related to the Vilsmeier reagent or reaction conditions.

  • Pillar of Causality: Reagent Integrity The Vilsmeier reagent is extremely sensitive to moisture. Any water present in the DMF, POCl₃, or glassware will decompose the reagent into inactive species.

    • Solution: Ensure all glassware is rigorously oven or flame-dried before use. Use anhydrous DMF (preferably from a freshly opened bottle or distilled) and high-purity POCl₃. Prepare the reagent at 0-5 °C and use it immediately.[7] DMF can also decompose over time to dimethylamine, which can consume the reagent; if your DMF has a fishy odor, it should be replaced.[8]

  • Pillar of Causality: Stoichiometry and Reactivity The stoichiometry of the reagents is critical. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.

    • Solution: A molar excess of the Vilsmeier reagent relative to the acetanilide is required. A typical ratio is ~2.5-3 equivalents of DMF and ~7 equivalents of POCl₃ for every 1 equivalent of the acetanilide substrate.[6] This ensures enough reagent is present for both the formylation and cyclization steps.

  • Pillar of Causality: Reaction Kinetics The reaction requires sufficient thermal energy to overcome the activation barrier for cyclization.

    • Solution: After the initial formation of the Vilsmeier adduct at low temperature, the reaction mixture must be heated. A typical temperature range is 80-90 °C for several hours (7-15 hours).[5][6] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting acetanilide spot is consumed.

Troubleshooting Workflow: Low Yield of Intermediate

Troubleshooting_Yield start Low Yield of 2-Chloro Intermediate check_reagents Check Reagents & Glassware DMF Anhydrous? POCl₃ Fresh? Glassware Dry? start->check_reagents check_conditions Review Reaction Conditions Reagent Stoichiometry Correct? Temperature & Time Sufficient? start->check_conditions check_workup Analyze Work-up Procedure Quenching done correctly? Extraction efficient? start->check_workup solution_reagents Solution: Use fresh/dry reagents & glassware. check_reagents->solution_reagents solution_conditions Solution: Optimize stoichiometry (e.g., 1:3:7 ratio) and monitor by TLC. check_conditions->solution_conditions solution_workup Solution: Use brine wash to improve extraction. check_workup->solution_workup

Caption: Decision tree for troubleshooting low yield.

Q6: The hydrolysis step to the final 2-oxo product is inefficient, with low conversion. How can I improve it?

  • Pillar of Causality: Reaction Conditions The nucleophilic substitution of the 2-chloro group requires forcing conditions. Insufficient temperature or reaction time will result in incomplete conversion.

    • Solution: Ensure the reaction is heated to reflux in the acetic acid/sodium acetate mixture. The reaction can be monitored by TLC to track the disappearance of the starting 2-chloro intermediate. Microwave irradiation has also been reported to accelerate this transformation, affording the product under optimized conditions.[4]

  • Pillar of Causality: Reagent Role Sodium acetate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

    • Solution: Use at least one equivalent of anhydrous sodium acetate. Using a slight excess can be beneficial.

Q7: My reaction mixture turned into a dark, intractable tar. What caused this and is it salvageable?

  • Pillar of Causality: Thermal Decomposition The Vilsmeier-Haack reaction is highly exothermic. If the temperature is not controlled during reagent formation and substrate addition, localized overheating can cause polymerization and decomposition of the starting material and product.

    • Solution: Strict temperature control is paramount. Always prepare the Vilsmeier reagent in an ice-salt bath and add the acetanilide solution slowly while monitoring the internal temperature.[7]

  • Salvageability: Unfortunately, extensive tar formation usually indicates a failed reaction with a very low yield of the desired product. It is often more efficient to discard the reaction and start over, paying close attention to temperature control and reagent quality. Attempting to extract the product from the tar is typically a low-yielding and labor-intensive process.

Q8: I'm having difficulty purifying the final product. What are the best methods?

  • Pillar of Causality: Product Properties Both the intermediate and the final product are typically solids. Purification can be achieved through recrystallization or column chromatography.

    • Solution for 2-Chloro Intermediate: After work-up, the crude solid can be purified by recrystallization from a solvent mixture like petroleum ether/ethyl acetate.[6]

    • Solution for Final 2-Oxo Product: The final product can often be purified by recrystallization from a suitable solvent like ethanol or DMF/water. If impurities persist, column chromatography on silica gel using a solvent system such as dichloromethane/methanol or ethyl acetate/hexane is effective.

Data & Optimization

Optimizing reaction parameters is key to maximizing yield. The following tables provide guidance based on literature reports.

Table 1: Effect of Vilsmeier Reagent Stoichiometry on Yield of 2-Chloro Intermediate

Acetanilide (equiv.)DMF (equiv.)POCl₃ (equiv.)Reported Yield RangeRationale
11.53.540-60%Insufficient reagent for complete conversion.
13.07.075-90%Optimal excess for driving the reaction to completion.[6]
15.010.070-85%Large excess can lead to more side products and difficult work-up.

Table 2: Influence of Reaction Conditions on Yield

StepParameterConditionExpected OutcomeReference
VilsmeierTemperature80-90 °CGood yield[5]
VilsmeierTime7-15 hoursComplete conversion[6]
VilsmeierMicrowave60 °C, 10-15 minPotentially faster with improved yield[9]
HydrolysisTemperatureRefluxHigh conversion[4]
HydrolysisMicrowave320 WRapid conversion[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-7-(methylthio)quinoline-3-carbaldehyde

Safety: This procedure must be performed in a certified chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and acid-resistant gloves.

  • Apparatus Setup: Equip a three-neck round-bottom flask with a dropping funnel, a reflux condenser with a calcium chloride drying tube, and a magnetic stirrer. Ensure all glassware is oven-dried.

  • Reagent Preparation: Cool the flask in an ice-water bath (0-5 °C). To the flask, add anhydrous N,N-dimethylformamide (DMF) (3.0 equiv.).

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (7.0 equiv.) dropwise via the dropping funnel to the stirred DMF over 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition. A thick, white precipitate of the Vilsmeier reagent will form.

  • Substrate Addition: To the Vilsmeier reagent, add N-(4-(methylthio)phenyl)acetamide (1.0 equiv.) portion-wise.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C using an oil bath. Stir at this temperature for 7-15 hours, monitoring the reaction progress by TLC (e.g., using 3:7 ethyl acetate:hexane).

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a large beaker of crushed ice with stirring.

  • Isolation: A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude solid. The product can be purified by recrystallization from an ethyl acetate/petroleum ether mixture to yield the title compound as a solid.[6]

Protocol 2: Synthesis of 7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-chloro-7-(methylthio)quinoline-3-carbaldehyde (1.0 equiv.) and anhydrous sodium acetate (1.5 equiv.) in glacial acetic acid.

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with water and then with a small amount of cold ethanol to remove residual acetic acid.

  • Purification: Dry the crude product. If necessary, recrystallize from ethanol or purify by column chromatography to obtain the final product.

References

  • Fathy, N. M., Abdel-Motti, F., & Abdel-Megeid, F. M. E. (n.d.). synthesis of some thienoquinoline derivatives with. DergiPark. Retrieved from [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). Retrieved from [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies. Retrieved from [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (n.d.). Brieflands. Retrieved from [Link]

  • Synthesis of 2-(2-napthylthio)-quinoline-3-carboxaldehyde as a novel complexing agent. (2006). Molbank. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar. Retrieved from [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2022). MDPI. Retrieved from [Link]

  • Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. (2015). RSC Advances. Retrieved from [Link]

  • ChemInform Abstract: Synthesis and Antioxidant Activities of 2-Oxo-quinoline-3-carbaldehyde Schiff-Base Derivatives. (2014). ResearchGate. Retrieved from [Link]

  • Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. (2017). National Institutes of Health. Retrieved from [Link]

  • 2-Chloro-7-methylquinoline-3-carbaldehyde. (2009). National Institutes of Health. Retrieved from [Link]

  • How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. (2020). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). MDPI. Retrieved from [Link]

  • Synthesis of 2-(2-napthylthio)-quinoline-3-carboxaldehyde as a novel complexing agent. (2006). Molbank. Retrieved from [Link]

  • Having some troubles with a Vislmeier-Haack reaction. (2021). Reddit. Retrieved from [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. (2021). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (2016). JSciMed Central. Retrieved from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). National Institutes of Health. Retrieved from [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances. Retrieved from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Retrieved from [Link]

  • Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. (2011). ResearchGate. Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. (2020). RSC Advances. Retrieved from [Link]

Sources

Optimization

Troubleshooting low conversion rates in Doebner-von Miller quinoline synthesis

Welcome to the Technical Support Center for the Doebner-von Miller Quinoline Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Doebner-von Miller Quinoline Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this powerful synthetic reaction. This guide is structured to address the most common challenges leading to low conversion rates, offering not just solutions but also the underlying scientific rationale to empower your experimental design.

Troubleshooting Guide: From Low Yields to Purified Products

This section addresses specific, common problems encountered during the Doebner-von Miller synthesis in a question-and-answer format.

Issue 1: My reaction has a very low yield or fails to proceed. What are the primary causes?

Answer: A low or non-existent yield in a Doebner-von Miller reaction typically points to one of four areas: reagent quality, reaction conditions, catalyst choice, or the nature of the substrates themselves.

  • Reagent Purity is Paramount:

    • Aniline Substrates: Aniline and its derivatives are susceptible to air oxidation, which can introduce impurities that inhibit the reaction. It is best practice to use freshly distilled anilines.

    • Carbonyl Compounds: α,β-Unsaturated aldehydes and ketones can undergo self-polymerization, especially upon storage. Ensure their purity before use. For aldehydes prone to oxidation, a fresh sample is recommended.

  • Optimizing Reaction Conditions:

    • Temperature Control: This reaction is often exothermic and requires heating to proceed at a reasonable rate.[1] However, excessively high temperatures can drastically promote polymerization and tar formation, leading to lower yields of the desired product.[2][3] It is crucial to monitor and control the reaction temperature, sometimes requiring initial cooling for vigorous reactions before gentle refluxing.[2]

    • Reaction Time: Reaction times can vary significantly based on the reactivity of the substrates.[2] Monitoring the reaction's progress by Thin Layer Chromatography (TLC) or HPLC is essential to determine the optimal endpoint and prevent product degradation from prolonged heating.[2]

  • Catalyst Selection and Concentration:

    • The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., SnCl₄, ZnCl₂, Sc(OTf)₃) are effective.[4][5] The optimal catalyst often depends on the specific substrates. For instance, some reactions may benefit from milder Lewis acids to minimize side reactions.[2]

Issue 2: My reaction mixture is turning into a thick, dark tar. How can I prevent this?

Answer: Tar formation is arguably the most frequent challenge in the Doebner-von Miller synthesis.[2] The root cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, which competes directly with the desired quinoline formation.[6]

Here is a breakdown of preventative strategies:

  • Control the Exotherm: The initial reaction can be vigorous.[3] Controlling this exotherm is critical to preventing runaway polymerization.

    • Slow Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated, acidic solution of the aniline.[2] This maintains a low instantaneous concentration of the carbonyl compound, favoring the reaction with aniline over self-polymerization.

    • Initial Cooling: For reactions known to be highly exothermic, begin the addition in an ice bath to moderate the initial rate.[2][3]

  • Optimize Acid Conditions: While strong acid is necessary, overly harsh conditions accelerate tarring.[6] Experiment with different acids and concentrations to find a balance. Sometimes, a milder Lewis acid can provide the necessary activation without excessive polymerization.[6]

  • In Situ Generation of Carbonyl Compound: When using aldehydes like crotonaldehyde, they can be generated in situ from a more stable precursor like acetaldehyde via an aldol condensation.[3][5] This ensures a low, steady concentration of the reactive species.

Experimental Protocol: General Procedure for 2-Methylquinoline Synthesis

This protocol details the synthesis of quinaldine (2-methylquinoline) from aniline and acetaldehyde, which dimerizes in situ to crotonaldehyde.

Materials:

  • Aniline (freshly distilled)

  • Acetaldehyde

  • Hydrochloric acid (concentrated)

  • Zinc chloride (anhydrous)

  • Sodium hydroxide solution (e.g., 10 M)

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of aniline hydrochloride by slowly adding concentrated HCl to aniline in an ice bath with stirring.

  • In Situ Aldol Condensation: Continue cooling the flask in the ice bath. Slowly add acetaldehyde solution to the stirred aniline hydrochloride solution. The acetaldehyde will undergo an in situ aldol condensation to form crotonaldehyde. This slow, low-temperature addition is crucial for controlling the exotherm and minimizing polymerization.[2]

  • Cyclization: After the addition is complete, add anhydrous zinc chloride to the mixture. Zinc chloride acts as a Lewis acid to facilitate the cyclization.

  • Heating: Gently heat the reaction mixture under reflux. A vigorous reaction may occur initially; be prepared to remove the heat source if necessary.[3] Once the initial exotherm subsides, continue to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into a separate beaker containing a stirred, concentrated solution of sodium hydroxide until the pH is strongly basic. This neutralizes the acid and liberates the free quinoline base.[6]

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery.[2][6]

  • Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel.[4][6]

Issue 3: My final product is contaminated with dihydro- or tetrahydroquinolines. Why?

Answer: This indicates incomplete oxidation in the final step of the reaction mechanism. The Doebner-von Miller synthesis proceeds through a dihydroquinoline intermediate, which must be oxidized to form the aromatic quinoline product.[7]

Causality & Solutions:

  • Insufficient Oxidant: In many variations, an oxidizing agent (like nitrobenzene or arsenic acid) is explicitly added to ensure this final aromatization step goes to completion.[1] In other cases, an intermediate anil or the α,β-unsaturated carbonyl itself can act as the oxidant.[7][8] If you isolate hydrogenated byproducts, the oxidizing power of your system is insufficient.

  • Troubleshooting Steps:

    • Ensure Sufficient Oxidant: If your protocol includes an oxidant, use a stoichiometric excess to drive the reaction to completion.[6]

    • Optimize Reaction Time/Temperature: The oxidation step may require higher temperatures or longer reaction times. Continue monitoring by TLC or GC-MS for the disappearance of the dihydroquinoline intermediate.[6]

    • Post-Reaction Oxidation: If you have already isolated a product contaminated with dihydroquinolines, you may be able to perform a separate oxidation step using a suitable reagent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[6]

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues leading to low conversion rates.

G start Low Conversion Rate Detected tar Significant Tar / Polymer Formation? start->tar incomplete Incomplete Reaction? (Starting Material Remains) tar->incomplete No sol_tar1 Slow Reagent Addition Control Exotherm tar->sol_tar1 Yes sol_tar2 Optimize Acid Catalyst (Type & Concentration) tar->sol_tar2 sol_tar3 Lower Reaction Temperature tar->sol_tar3 oxidation Dihydroquinoline Byproducts Present? incomplete->oxidation No sol_inc1 Verify Reagent Purity (Distill Aniline) incomplete->sol_inc1 Yes sol_inc2 Increase Temperature or Reaction Time (Monitor!) incomplete->sol_inc2 sol_inc3 Screen Different Acid Catalysts incomplete->sol_inc3 sol_ox1 Add/Increase Stoichiometry of Oxidizing Agent oxidation->sol_ox1 Yes sol_ox2 Increase Reflux Time for Aromatization oxidation->sol_ox2 sol_ox3 Perform Post-Synthesis Oxidation (e.g., with DDQ) oxidation->sol_ox3

Caption: A logical workflow for troubleshooting common issues.

Doebner-von Miller Reaction Mechanism Overview

Understanding the core mechanism is key to rational troubleshooting. The reaction is more complex than a simple cyclization and is best described by a fragmentation-recombination pathway.[5]

DoebnerVonMiller cluster_start Reactants cluster_steps Core Mechanism cluster_products Products Aniline Aniline Step1 1. Conjugate Addition Aniline->Step1 Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Step1 Polymerization Tar Formation Carbonyl->Polymerization Side Reaction Step2 2. Fragmentation- Recombination Step1->Step2 Step3 3. Electrophilic Cyclization Step2->Step3 Dihydro Dihydroquinoline Intermediate Step3->Dihydro Step4 4. Oxidation Step4->Dihydro Incomplete Oxidation Quinoline Quinoline Product Step4->Quinoline Dihydro->Step4

Caption: Simplified reaction pathway and common failure points.

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism of the Doebner-von Miller reaction? A1: While debated for years, significant evidence from carbon isotope scrambling experiments points towards a fragmentation-recombination mechanism.[5] This involves an initial conjugate addition of the aniline to the α,β-unsaturated carbonyl.[5][7] This adduct can then fragment into an imine and a saturated ketone, which then recombine to form a new conjugated imine that proceeds to cyclization and oxidation.[5] This complex pathway helps explain the formation of sometimes unexpected substitution patterns.[4]

Q2: How does the choice of acid catalyst affect the reaction yield? A2: The acid catalyst is crucial for several steps, including the initial conjugate addition and the final dehydrative cyclization. The choice between a Brønsted acid (like HCl) and a Lewis acid (like ZnCl₂) can significantly impact yield and selectivity.[4][5] In some cases, a reversal of the expected regiochemistry has been observed when using specific acids like trifluoroacetic acid (TFA) with certain substrates.[8] There is no single "best" catalyst; it must be optimized for the specific aniline and carbonyl compound being used.

Catalyst TypeExamplesTypical Role & Considerations
Brønsted Acids HCl, H₂SO₄, p-TsOHStrong proton source, effective but can aggressively promote polymerization.[5]
Lewis Acids ZnCl₂, SnCl₄, Sc(OTf)₃Coordinate to the carbonyl oxygen, activating it for nucleophilic attack. Can be milder and offer better selectivity.[4][5]
Specialty Acids Trifluoroacetic Acid (TFA)Can alter the regiochemical outcome, favoring 4-substituted quinolines in specific cases.[8]

Q3: Can I use α,β-unsaturated ketones instead of aldehydes? A3: Yes, α,β-unsaturated ketones are viable substrates. However, reactions with aldehydes are often more successful.[6] Ketones, especially those with greater steric hindrance around the carbonyl group, may lead to lower yields or the formation of complex product mixtures due to unfavorable kinetics for the cyclization step.[6]

Q4: What is the most effective way to purify the quinoline product from the tarry byproducts? A4: Purification is often challenging. For volatile quinoline products, steam distillation is a classic and highly effective method to separate the product from non-volatile tars and polymers.[3][6] For less volatile or solid products, column chromatography is the standard approach. It is highly recommended to first pass the crude mixture through a short plug of silica gel to remove the majority of the tar before attempting a full chromatographic separation. This prevents irreversible fouling of the main column.[6]

References

  • Gutsulyak, D. W., & Barl, N. M. (2016). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Gate Chemistry. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Available at: [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Available at: [Link]

  • Xia, Y., & Zhang, Y. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

Preventing polymerization during acid-catalyzed quinoline synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for acid-catalyzed quinoline synthesis. This guide is designed for researchers, chemists, and process development professionals wh...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for acid-catalyzed quinoline synthesis. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with side reactions, particularly polymerization and tar formation, during classic quinoline syntheses such as the Combes, Doebner-von Miller, and Friedländer reactions. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments, optimize reaction conditions, and improve product yields.

Understanding the Core Challenge: Polymerization

Traditional acid-catalyzed quinoline syntheses often employ strong Brønsted acids (like H₂SO₄ or HCl) and high temperatures. While effective for cyclization, these harsh conditions are a double-edged sword.[1][2] They create a highly acidic environment that can readily protonate and activate not only the desired reactants but also the intermediates and even the aniline starting material itself. This leads to a cascade of undesirable side reactions, with polymerization being the most common culprit, resulting in the formation of intractable tars and significantly reducing the yield of the desired quinoline product.[1][2]

The primary polymerization pathways include:

  • Self-condensation of Carbonyls: In reactions like the Doebner-von Miller synthesis, α,β-unsaturated aldehydes or ketones are prone to acid-catalyzed self-polymerization.[1][2]

  • Aniline Side Reactions: The aniline nitrogen, once protonated by a strong acid, deactivates the aromatic ring, hindering the desired electrophilic substitution and promoting alternative reaction pathways.[3]

  • Intermediate Reactivity: Reactive intermediates in the pathway can also be susceptible to polymerization under harsh conditions.

This guide will walk you through the mechanisms behind these issues and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned into a thick, black, intractable tar. What is the primary cause?

A: This is the most common issue in classic quinoline syntheses and is almost always due to acid-catalyzed polymerization.[1][2] Strong acids (e.g., concentrated H₂SO₄) and high temperatures create conditions that favor the self-condensation of your carbonyl starting materials (especially α,β-unsaturated aldehydes/ketones in the Doebner-von Miller reaction) and other reactive intermediates.[1][2] Essentially, the reaction conditions that are meant to drive the final cyclization are also perfect for creating high-molecular-weight polymers.

Q2: What is the fundamental difference between using a Brønsted acid and a Lewis acid catalyst in these syntheses?

A: Brønsted acids (like H₂SO₄, HCl, p-TsOH) are proton donors. They catalyze the reaction by protonating carbonyl groups, making them more electrophilic for nucleophilic attack by the aniline.[4] However, they also readily protonate the aniline nitrogen, which can deactivate it. Lewis acids (e.g., ZnCl₂, SnCl₄, AlCl₃, metal-organic frameworks) function by accepting an electron pair, typically coordinating to the carbonyl oxygen.[5][6] This also increases the carbonyl's electrophilicity but can be more selective and avoid the extensive protonation of the aniline, leading to fewer side reactions. In many cases, milder Lewis acids provide a better balance between reaction rate and byproduct formation.[1]

Q3: Can I use a polymerization inhibitor like hydroquinone (HQ) or BHT to prevent tar formation?

A: This is a logical question, but it's a less documented approach in classic quinoline synthesis literature compared to optimizing catalysts and conditions. Polymerization inhibitors like hydroquinone and butylated hydroxytoluene (BHT) are typically radical scavengers.[5][7] While some radical pathways may exist, the primary polymerization mechanism in these syntheses is believed to be cationic, driven by the strong acid catalyst.

Furthermore, the effectiveness of phenolic inhibitors like hydroquinone often relies on the presence of oxygen to form reactive quenching species.[8][9] The compatibility of these inhibitors with the highly acidic and often high-temperature reaction media is also a concern, as they could be degraded or participate in other side reactions. While their use is not explicitly contraindicated, success would require empirical validation for your specific reaction. A more reliable and proven strategy is to address the root cause by moderating the reaction conditions and choosing a milder catalyst.

Q4: My aniline has an electron-withdrawing group, and the reaction is very low-yielding. Is this related to polymerization?

A: While not directly causing polymerization, anilines with strong electron-withdrawing groups (e.g., nitro groups) are less nucleophilic.[10] This slows down the desired initial condensation and cyclization steps. To compensate, researchers often resort to more forcing conditions (higher temperatures, longer reaction times), which in turn significantly increases the rate of competing polymerization and degradation reactions, leading to low yields and tar formation.[2][10] For such substrates, switching to a more efficient, milder catalytic system is often more effective than simply increasing the reaction temperature.

Troubleshooting Guide: From Tar to Product

This section provides a systematic approach to diagnosing and solving polymerization issues.

Symptom Probable Cause(s) Recommended Troubleshooting Steps
Reaction turns into a dark, thick, unworkable tar almost immediately. 1. Excessively Harsh Conditions: Catalyst is too strong (e.g., conc. H₂SO₄) and/or temperature is too high. 2. Exothermic Runaway: Rapid, uncontrolled heat generation is accelerating polymerization.1. Switch to a Milder Catalyst: Replace H₂SO₄ with a Lewis acid like ZnCl₂ or a heterogeneous catalyst.[1] 2. Lower the Temperature: Maintain the lowest effective temperature for the reaction to proceed.[1] 3. Control Reagent Addition: Add the carbonyl compound or the acid catalyst slowly and portion-wise to a heated solution of the aniline to manage the exotherm.[2]
Low yield of quinoline with a significant amount of dark, soluble byproducts. 1. Suboptimal Catalyst Concentration: Too much or too little catalyst. 2. Prolonged Reaction Time: Leaving the reaction at high temperature for too long can degrade the product. 3. Self-Condensation: Carbonyl partner is polymerizing before it can react with the aniline intermediate.1. Optimize Catalyst Loading: Perform a catalyst loading study (e.g., 5, 10, 15 mol%). 2. Monitor Reaction Progress: Use TLC or LC-MS to determine the optimal reaction time and quench the reaction once the product formation plateaus. 3. Use a Biphasic System: For the Doebner-von Miller reaction, sequestering the α,β-unsaturated carbonyl in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can dramatically reduce its self-polymerization.[2][11]
Reaction fails or gives low yield with electron-poor anilines. 1. Low Nucleophilicity of Aniline: The aniline is too deactivated for the reaction conditions. 2. Forcing Conditions Promote Side Reactions: Increased temperature to force the reaction is causing more polymerization.1. Use a Highly Active Catalyst: Employ a more active catalyst system, such as a reusable solid acid like Nafion NR50 or a metal-organic framework (MOF), which can facilitate the reaction under milder conditions.[12] 2. Protecting Group Strategy: While more complex, temporarily converting the aniline to a more activating group (e.g., an amide) can sometimes be a viable, though less direct, strategy.[3]

Visualizing the Pathways and Solutions

Understanding the competition between the desired synthesis and the undesired polymerization is key.

Reaction Pathway Diagram

G cluster_0 Desired Quinoline Synthesis cluster_1 Undesired Polymerization Pathway A Aniline + Carbonyl B Schiff Base / Enamine Intermediate A->B Condensation C Cyclization B->C Annulation (Rate-Limiting) D Dehydration & Aromatization C->D E Substituted Quinoline D->E F Carbonyl Reactant H High Molecular Weight Polymer (Tar) F->H Self-Condensation G Aniline / Intermediates G->H Degradation / Side Reactions Catalyst Strong Acid (H₂SO₄) High Temperature Catalyst->B Promotes Catalyst->C Promotes Catalyst->F Strongly Promotes Catalyst->G Promotes G start Experiment Shows Significant Tar Formation q1 Are you using a strong Brønsted acid (e.g., H₂SO₄)? start->q1 a1_yes Switch to a Milder Catalyst q1->a1_yes Yes a1_no Evaluate Temperature q1->a1_no No cat_opts Options: 1. Lewis Acid (ZnCl₂, SnCl₄) 2. Heterogeneous Acid (Amberlyst-15) 3. MOF Catalyst (MIL-53(Al)) a1_yes->cat_opts q2 Is the reaction temperature > 120°C? a1_yes->q2 a1_no->q2 a2_yes Reduce Temperature & Monitor via TLC/LC-MS q2->a2_yes Yes a2_no Optimize Reagent Addition q2->a2_no No end Improved Yield & Purity Achieved a2_yes->end add_opts Options: 1. Slow, dropwise addition of carbonyl 2. Use a biphasic solvent system a2_no->add_opts a2_no->end

Sources

Optimization

Technical Support Center: Scaling Up Laboratory Synthesis of Quinoline-3-Carbaldehydes

Welcome to the technical support center for the synthesis and scale-up of quinoline-3-carbaldehydes. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-prov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of quinoline-3-carbaldehydes. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into common synthetic routes and to offer practical solutions for challenges encountered during laboratory and pilot-scale production. Quinoline-3-carbaldehydes are pivotal precursors in medicinal chemistry, valued for their role in synthesizing a wide array of pharmacologically active compounds.[1][2]

This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis. We will explore the most prevalent synthetic strategies, focusing on troubleshooting common issues to enhance yield, purity, and scalability.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing quinoline-3-carbaldehydes, and how do they compare for scalability?

A1: There are three principal routes for synthesizing the quinoline-3-carbaldehyde core structure. The optimal choice depends on the available starting materials, required substitution patterns, and the desired scale of the reaction.

Synthetic Method Starting Materials Key Reagents Typical Yields Scalability & Safety Considerations
Vilsmeier-Haack Reaction Acetanilides or other activated N-aryl amidesPOCl₃ (or other chlorinating agent) & DMF60-80%[3]Good scalability, but exothermic reagent formation requires strict temperature control. POCl₃ is corrosive and moisture-sensitive.[4][5]
Friedländer Annulation 2-Aminoaryl aldehydes/ketones & α-methylene carbonyl compoundsAcid or Base Catalyst (e.g., KOH, In(OTf)₃)75-95%[6][7]Highly versatile and often high-yielding. Can be challenging to scale if starting materials are complex or expensive. Regioselectivity can be an issue with unsymmetrical ketones.[8]
Oxidation of Precursors 3-Methylquinolines or Quinoline-3-methanolsOxidizing agents (e.g., SeO₂, MnO₂, DDQ)Variable (50-90%)Dependent on the precursor's availability. Can be efficient, but some oxidants (like SeO₂) are toxic and require careful handling. Over-oxidation to the carboxylic acid is a common side reaction.

Q2: My target molecule has specific substituents. Which synthetic route offers the most flexibility?

A2: The Friedländer Annulation generally offers the greatest flexibility for introducing diversity.[9] By choosing appropriately substituted 2-aminoaryl ketones and α-methylene carbonyl compounds, a wide variety of substituents can be incorporated into the final quinoline structure. The Vilsmeier-Haack reaction is excellent for producing 2-chloroquinoline-3-carbaldehydes from acetanilides, which can then undergo further functionalization.[10]

Q3: What are the critical safety hazards to consider when scaling up these syntheses?

A3: The Vilsmeier-Haack reaction presents the most significant thermal hazards.[4] The formation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is highly exothermic and can lead to a thermal runaway if not properly controlled.[5] It is imperative to use a well-calibrated addition funnel and an efficient cooling bath (e.g., ice-salt or a cryocooler) to maintain the reaction temperature, typically at 0°C, during reagent formation.[11] A safe operational practice is to add the POCl₃ to a solution of the substrate in DMF, so the reactive Vilsmeier reagent is consumed as it is formed.[5]

Method Selection Workflow

Choosing the right synthetic path is critical for success. The following diagram outlines a decision-making workflow based on common starting points and objectives.

start Define Target Quinoline-3-carbaldehyde sm_avail Are Starting Materials Commercially Available & Cost-Effective for Scale? start->sm_avail friedlander_path Use Friedländer Annulation sm_avail->friedlander_path Yes, 2-aminoaryl ketone is available vilsmeier_path Use Vilsmeier-Haack Reaction sm_avail->vilsmeier_path No, but substituted acetanilide is available oxidation_path Use Oxidation of Precursor sm_avail->oxidation_path No, but 3-methylquinoline is available friedlander_check Is regioselectivity a concern? friedlander_path->friedlander_check vilsmeier_check Is a 2-chloro substituent desired/tolerated? vilsmeier_path->vilsmeier_check oxidation_check Is over-oxidation to carboxylic acid a risk? oxidation_path->oxidation_check friedlander_ok Proceed with Friedländer friedlander_check->friedlander_ok No reconsider Re-evaluate route or consider multi-step synthesis friedlander_check->reconsider Yes vilsmeier_ok Proceed with Vilsmeier-Haack vilsmeier_check->vilsmeier_ok Yes vilsmeier_check->reconsider No oxidation_ok Proceed with Oxidation oxidation_check->oxidation_ok No/Controllable oxidation_check->reconsider Yes

Caption: Decision workflow for selecting a synthetic route.

Troubleshooting Guide: The Vilsmeier-Haack Reaction

This reaction is a powerful method for formylating electron-rich aromatic systems and is commonly used to prepare 2-chloro-3-formylquinolines from acetanilides.[10][12] However, its success hinges on careful control of reagents and conditions.

Problem 1: Low or No Product Yield

This is the most common issue and can often be traced back to the quality of the reagents or the reactivity of the substrate.

Potential Causes & Solutions

  • Inactive Vilsmeier Reagent:

    • Cause: The Vilsmeier reagent (a chloroiminium salt) is highly moisture-sensitive. Old or wet DMF contains water and dimethylamine, which quench the reagent.[11] POCl₃ can also degrade upon exposure to atmospheric moisture.

    • Solution: Always use fresh, anhydrous DMF (stored over molecular sieves) and a fresh bottle of POCl₃. The formation of the Vilsmeier reagent is critical and should be done at 0°C to prevent degradation.[12]

  • Poor Substrate Reactivity:

    • Cause: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[13] The Vilsmeier reagent is a relatively weak electrophile, so the reaction works best with electron-rich aromatic rings.[13] Strong electron-withdrawing groups on the acetanilide starting material can deactivate the ring and prevent the reaction.

    • Solution: For deactivated substrates, consider increasing the reaction temperature after the initial formylation step or using a more potent formylating agent. Alternatively, a different synthetic route like the Friedländer annulation might be more suitable.

  • Incorrect Stoichiometry:

    • Cause: Insufficient Vilsmeier reagent will lead to incomplete conversion. The stoichiometry reported in the literature often varies.

    • Solution: A molar ratio of at least 3 equivalents of DMF and 4.5 equivalents of POCl₃ relative to the acetanilide substrate is often a good starting point for optimization.[12]

Problem 2: Formation of a Tar-Like, Intractable Mixture

Potential Causes & Solutions

  • Uncontrolled Exotherm:

    • Cause: As previously mentioned, the reaction between DMF and POCl₃ is highly exothermic.[4] If the addition is too fast or the cooling is inefficient, the temperature can rise uncontrollably, leading to polymerization and decomposition of both reagents and products.

    • Solution: Ensure slow, dropwise addition of POCl₃ to the DMF/substrate mixture at 0°C. For scales larger than a few grams, monitoring the internal temperature is crucial. If an exotherm begins, be prepared to slow or stop the addition and enhance cooling immediately.

  • Improper Work-up Procedure:

    • Cause: The work-up involves quenching the reaction mixture in ice-cold water or a basic solution to hydrolyze the iminium intermediate to the aldehyde and neutralize the acidic byproducts.[12][14] Adding the reaction mixture too quickly to a small amount of ice can cause a rapid temperature increase and side reactions.

    • Solution: Pour the completed reaction mixture slowly onto a large excess of crushed ice with vigorous stirring. After the initial quench, neutralize the mixture carefully with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is neutral or slightly basic (pH 7-8).[11] This ensures the product precipitates cleanly.

Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde

This protocol is adapted from established procedures and highlights critical control points.[3]

  • Reagent Preparation (Vilsmeier Reagent Formation): In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 eq.). Cool the flask to 0°C in an ice-salt bath.

  • Addition of POCl₃: Add phosphorus oxychloride (POCl₃, 4.5 eq.) dropwise to the stirred DMF via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5°C. A thick, white precipitate of the Vilsmeier reagent should form.

  • Substrate Addition: Dissolve 2-methylacetanilide (1 eq.) in a minimal amount of an inert solvent like chloroform or use it neat if liquid. Add the substrate to the pre-formed Vilsmeier reagent.

  • Reaction: Slowly warm the mixture to room temperature and then heat to 80-90°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-16 hours.[12]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice.

  • Neutralization & Isolation: Neutralize the acidic aqueous mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8. The solid product should precipitate. Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate or ethanol.[12]

cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Work-up & Purification A 1. Cool DMF to 0°C B 2. Add POCl₃ dropwise (T < 5°C) A->B Forms Vilsmeier Reagent C 3. Add Acetanilide Substrate B->C D 4. Heat to 80-90°C C->D E 5. Monitor by TLC D->E F 6. Quench on Crushed Ice E->F G 7. Neutralize with NaHCO₃ (pH 7-8) F->G H 8. Filter Precipitate G->H I 9. Recrystallize H->I

Caption: Workflow for Vilsmeier-Haack synthesis.

Troubleshooting Guide: The Friedländer Annulation

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, providing a direct route to substituted quinolines.[8]

Problem: Reaction is Sluggish or Incomplete

Potential Causes & Solutions

  • Ineffective Catalyst:

    • Cause: The reaction can be catalyzed by either acid or base, but the optimal catalyst often depends on the specific substrates. A poorly chosen catalyst can lead to low conversion rates.

    • Solution: Screen different catalysts. For many substrates, Lewis acids like indium(III) triflate (In(OTf)₃) or ceric ammonium nitrate (CAN) have proven effective under mild conditions.[6][9] Traditional base catalysis with KOH or piperidine can also be effective but may require higher temperatures.[15]

  • Steric Hindrance:

    • Cause: Bulky substituents on either the 2-aminoaryl ketone or the methylene component can sterically hinder the initial condensation and subsequent cyclization steps.

    • Solution: Increase the reaction temperature or prolong the reaction time. Switching to a more potent catalyst or using microwave irradiation can sometimes overcome steric barriers.[16]

Problem: Formation of Multiple Products (Regioselectivity Issues)

Potential Causes & Solutions

  • Unsymmetrical Methylene Ketone:

    • Cause: When an unsymmetrical ketone (e.g., 2-pentanone) is used, condensation can occur on either side of the carbonyl group, leading to a mixture of regioisomeric quinoline products. This is a classic challenge of the Friedländer synthesis.[8]

    • Solution: If possible, choose a symmetrical ketone or a methylene compound with only one reactive site (e.g., ethyl acetoacetate). If an unsymmetrical ketone is necessary, extensive catalyst and condition screening may be required to favor one regioisomer. In some cases, separation by column chromatography is the only viable option.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Mhaske, S. B., & Argade, N. P. (2006). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
  • Ma, C., et al. (2021). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
  • Various Authors. (2024). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.
  • Sławiński, J., et al. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. MDPI.
  • Kumar, I., & Sharma, R. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing).
  • BenchChem Technical Support Team. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. Benchchem.
  • Anonymous. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.
  • Vaishali, et al. (2025). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent.
  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Anghel, A. C., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI.
  • Organic Chemistry Portal. (2024). Synthesis of quinolines.
  • Al-Suwaidan, I. A., et al. (2018).
  • Janich, S. (2019). Answer to "Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?".
  • Bollyn, M., et al. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
  • Kumar, A., et al. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry (RSC Publishing).
  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
  • Anonymous. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent.
  • Bose, D. S., et al. (2010).
  • Brewster, C. M., & Hart, W. B. (n.d.).
  • Li, A.-H., et al. (2010).
  • Bollyn, M., et al. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
  • Khan, F. N., et al. (2009). 2-Chloroquinoline-3-carbaldehyde.
  • Juaristi, J., et al. (2024). Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl-Substituted Quinolines. University of Birmingham's Research Portal.
  • Organic Syntheses. (n.d.).
  • Singh, S., et al. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. PubMed.
  • Guezgouz, H., et al. (2023).
  • Sharma, P., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. TÜBİTAK Academic Journals.
  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.

Sources

Optimization

Stability issues of aldehyde functional group in quinolinones

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aldehyde-functionalized quinolinone scaffolds. This guide provides in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aldehyde-functionalized quinolinone scaffolds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the inherent stability challenges of this compound class. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower your experimental design and interpretation.

I. Troubleshooting Guide: Experimental Observations & Solutions

This section addresses specific issues you may encounter during your experiments, providing causative explanations and actionable solutions.

Issue 1: Inconsistent Potency or Activity in Biological Assays

Q: We've synthesized a promising quinolinone-aldehyde candidate, but we're seeing significant variability in our cell-based assay results between batches and even within the same batch over time. What could be the cause?

A: This is a classic symptom of compound instability, likely stemming from the high reactivity of the aromatic aldehyde group. The aldehyde is an electrophilic center, making it susceptible to degradation under various conditions, which alters the molecule's structure and, consequently, its biological activity.[1][2]

Root Cause Analysis & Solutions:

  • Oxidative Degradation: The aldehyde is likely oxidizing to the corresponding carboxylic acid, a common degradation pathway for aromatic aldehydes.[3] This new, more polar compound will have different physicochemical properties and may not bind to your target in the same way.

    • Solution: Prepare stock solutions fresh for each experiment. If storage is necessary, dissolve the compound in a deoxygenated aprotic solvent (e.g., anhydrous DMSO or DMF) and store under an inert atmosphere (argon or nitrogen) at -80°C.

  • Reaction with Media Components: The aldehyde can react with nucleophiles present in your cell culture media, such as primary amines in amino acids (e.g., lysine) or serum proteins, forming Schiff bases (imines).[2] This covalent modification inactivates your compound.

    • Solution: Minimize the pre-incubation time of your compound in the full culture media before adding it to the cells. Consider preparing a more concentrated stock in DMSO and diluting it directly into the assay plate.

  • Formation of Hydrates/Hemiacetals: In aqueous media, the aldehyde can form an equilibrium with its hydrate (gem-diol) form.[1][4] If your media contains alcohols (e.g., as a solvent for other components), it can form hemiacetals. While this is a reversible process, it reduces the effective concentration of the active aldehyde form at any given moment.[4]

    • Solution: While difficult to prevent in aqueous assays, consistency is key. Ensure your protocols for dissolution and dilution are strictly standardized to ensure the equilibrium is consistent between experiments.

Workflow for Investigating Potency Loss

A Inconsistent Assay Results Observed B Prepare Fresh Stock Solution in Anhydrous DMSO A->B C Perform Time-Course Stability Study in Media B->C D Analyze Samples by LC-MS at T=0, 2, 6, 24h C->D E Check for New Peaks (Degradants) D->E F Peak with +16 Da mass shift? E->F Yes H Peak corresponding to adduct with media amine? E->H Yes G Oxidation to Carboxylic Acid Confirmed F->G J Implement Corrective Actions: - Store under Inert Gas - Minimize Pre-incubation G->J I Schiff Base Formation Confirmed H->I I->J K Re-run Assay with Stabilized Protocol J->K

Caption: Troubleshooting workflow for inconsistent biological data.

Issue 2: Appearance of New Spots on TLC or New Peaks in LC-MS During Reaction Work-up or Purification

Q: During the purification of my quinolinone-aldehyde, I'm observing new impurities that weren't present in the initial reaction mixture. This is especially problematic during silica gel chromatography. Why is this happening?

A: This issue points to on-column degradation or instability during the work-up phase. The aldehyde group is sensitive to both acidic and basic conditions, as well as prolonged exposure to certain solvents.

Root Cause Analysis & Solutions:

  • Silica Gel-Mediated Degradation: Standard silica gel is acidic (pH ~4-5) and can catalyze several degradation pathways:

    • Acetal Formation: If you are using an alcohol-containing eluent (e.g., methanol in DCM), the acidic silica can catalyze the formation of an acetal.[4]

    • Aldol/Cannizzaro-type Reactions: The acidic surface can promote self-condensation reactions if other reactive sites are present.

    • Oxidation: Silica gel is not inert and can contain trace metal impurities that, along with air, can facilitate oxidation of the aldehyde.

    • Solution:

      • Deactivate Silica: Use silica gel that has been pre-treated with a base, such as triethylamine (typically 0.1-1% in the eluent system). This neutralizes the acidic sites.

      • Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase (C18) column for purification, which are less likely to cause acid-catalyzed degradation.

  • Instability in Protic Solvents: Dissolving your crude product in protic solvents like methanol or ethanol for extended periods can lead to the formation of hemiacetals, which might appear as separate peaks in your analysis.[1]

    • Solution: Minimize the time the compound spends in protic solvents. If possible, use aprotic solvents like DCM, ethyl acetate, or acetonitrile for extractions and chromatography.

Data Summary: Solvent and pH Stability
ParameterConditionStability ConcernRecommendation
pH < 4Acid-catalyzed acetal formation, polymerizationBuffer extractions; use neutralized silica
pH > 9Base-catalyzed Cannizzaro reaction, aldol condensationAvoid strong basic conditions during work-up
Solvents Methanol, EthanolHemiacetal/Acetal formationMinimize contact time; use aprotic solvents
Purification Standard Silica GelAcid-catalyzed degradationUse neutralized silica or alternative phases
Storage In Air / LightOxidationStore under inert gas, protected from light

II. Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the instability of the aldehyde group on a quinolinone ring?

The instability is rooted in the fundamental chemistry of the aldehyde functional group. The carbonyl carbon is sp² hybridized, creating a planar structure with significant bond polarity between the carbon and the highly electronegative oxygen atom.[5] This makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. Furthermore, the hydrogen atom attached to the carbonyl carbon (the formyl proton) can be readily abstracted during oxidation reactions.[2]

cluster_0 Aldehyde Functional Group cluster_1 Key Instability Factors R-C(δ+) = O(δ-) R-C(δ+) = O(δ-) H H A Electrophilic Carbon (Susceptible to Nucleophiles) R-C(δ+) = O(δ-)->A B Polar C=O Bond R-C(δ+) = O(δ-)->B C Oxidizable C-H Bond H->C

Caption: Key chemical features driving aldehyde instability.

Q2: How can I protect the aldehyde group during a synthetic step on another part of the quinolinone molecule?

Protecting the aldehyde as a cyclic acetal is a robust and common strategy.[6][7] Reaction with a diol, such as ethylene glycol or propylene glycol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, PTSA) will form a stable 1,3-dioxolane or 1,3-dioxane ring, respectively.[7] This protecting group is stable to a wide range of reagents, including hydrides, organometallics, and mild oxidizing agents. It can be easily removed by treatment with aqueous acid to regenerate the aldehyde.[4]

Experimental Protocol: Acetal Protection
  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add your quinolinone-aldehyde (1.0 eq), toluene (approx. 0.2 M), ethylene glycol (1.5 eq), and a catalytic amount of PTSA (0.02 eq).

  • Reaction: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Once complete, cool the reaction to room temperature. Wash the organic layer with saturated sodium bicarbonate solution to quench the acid, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude acetal can then be purified by chromatography if necessary.

Q3: We need to perform a forced degradation study for a regulatory filing. What conditions should we use for our quinolinone-aldehyde?

Forced degradation studies, or stress testing, are crucial for identifying potential degradants and establishing stability-indicating analytical methods.[8][9] The goal is to achieve 5-20% degradation of the parent compound to generate primary degradants without causing excessive decomposition.[10]

Recommended Forced Degradation Conditions
Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl24-72h at 60°CAcetal cleavage (if protected), quinolinone core hydrolysis
Base Hydrolysis 0.1 M NaOH4-24h at RTCannizzaro reaction, aldol condensation, hydrolysis
Oxidation 3% H₂O₂24h at RTOxidation of aldehyde to carboxylic acid
Thermal 80°C (in solid state)48hGeneral decomposition, polymerization
Photolytic ICH Q1B conditions (UV/Vis light)Per guidelinesPhotochemical reactions, radical-based degradation

Protocol:

  • Prepare solutions of your compound (~1 mg/mL) in a suitable solvent mixture for each stress condition.

  • Expose the solutions to the conditions outlined in the table.

  • At specified time points, withdraw an aliquot, quench the reaction if necessary (e.g., neutralize acid/base), and dilute to a suitable concentration for analysis.

  • Analyze all samples by a high-resolution method like LC-MS/UV to separate and identify the parent compound and any degradation products.

Q4: What is the best analytical method to monitor the stability of my compound?

A combination of HPLC with UV detection and mass spectrometry (LC-MS) is the gold standard.[11][12]

  • HPLC-UV: Provides robust quantification of the parent compound and detects degradants that possess a chromophore. A stability-indicating method should be developed where all degradants are resolved from the parent peak.[11]

  • LC-MS: Is indispensable for identifying the degradation products by providing mass information.[12] Comparing the mass of a new peak to the parent can immediately suggest the type of reaction that occurred (e.g., a +16 Da shift strongly implies oxidation).

III. References

  • Bhaskar, R. et al. (2010). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Gampe, C. & Verma, V. (2020). Curse or Cure? A Perspective on the Developability of Aldehydes as Active Pharmaceutical Ingredients. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, Z. et al. (2017). Colorimetric Recognition of Aldehydes and Ketones. Angewandte Chemie International Edition. Available at: [Link]

  • Nasiri, A. et al. (2022). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Sandler, S. R. (1983). Stabilization of aldehydes. European Patent Office. Available at: [Link]

  • Sharma, A. et al. (1998). Stabilization of Aldehydes as Propylene Glycol Acetals. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Available at: [Link]

  • Wikipedia. (n.d.). Aldehyde. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Interpreting mass spectrometry fragmentation of quinolinone derivatives

An In-Depth Guide to Interpreting Mass Spectrometry Fragmentation of Quinolinone Derivatives For researchers and professionals in drug development and analytical chemistry, mass spectrometry (MS) is an indispensable tool...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Interpreting Mass Spectrometry Fragmentation of Quinolinone Derivatives

For researchers and professionals in drug development and analytical chemistry, mass spectrometry (MS) is an indispensable tool for the structural elucidation of novel compounds. Quinolinone derivatives, a core scaffold in numerous pharmaceuticals (e.g., quinolone antibiotics) and natural products, present a fascinating case study in fragmentation analysis. Their structural diversity, arising from various substituents, leads to rich and informative mass spectra. However, interpreting these spectra requires a systematic approach grounded in the principles of fragmentation chemistry.

This guide provides an in-depth comparison of the fragmentation behaviors of quinolinone derivatives under different mass spectrometric conditions. We will move beyond a simple catalog of fragments to explain the causal mechanisms behind the observed cleavages, empowering you to approach your own data with greater confidence.

The Foundational Choice: Ionization Technique

The fragmentation journey begins with ionization. The choice of technique fundamentally dictates the type and extent of fragmentation observed. For quinolinone derivatives, the most common methods are Electrospray Ionization (ESI) and Electron Ionization (EI).

  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is ideal for analyzing quinolinone derivatives, particularly in complex matrices via Liquid Chromatography-Mass Spectrometry (LC-MS). It typically protonates the molecule, yielding a prominent quasi-molecular ion, [M+H]⁺.[1][2][3] The low internal energy imparted minimizes in-source fragmentation, preserving the parent ion for subsequent tandem mass spectrometry (MS/MS) experiments where fragmentation is induced under controlled conditions (Collision-Induced Dissociation, CID). Most modern structural elucidation of quinolinones, especially for antibiotics and metabolites, relies on ESI.[1][2][3]

  • Electron Ionization (EI): This "hard" ionization technique bombards the molecule with high-energy electrons, leading to extensive and often complex fragmentation. While this can make it difficult to identify the molecular ion ([M]⁺•), the resulting pattern is highly reproducible and serves as a structural fingerprint.[4] EI is more commonly used with Gas Chromatography (GC-MS) and is particularly useful for smaller, more volatile quinolinone derivatives. It provides valuable information on the core ring structure's stability and fragmentation.[4][5]

Comparative Summary: ESI vs. EI for Quinolinone Analysis

FeatureElectrospray Ionization (ESI)Electron Ionization (EI)
Ionization Type SoftHard
Typical Ion [M+H]⁺ (protonated)[M]⁺• (radical cation)
Molecular Ion Peak Usually the base peakMay be weak or absent
Fragmentation Minimal in-source; controlled in MS/MSExtensive and complex
Coupling LC-MS/MSGC-MS
Best For Structural elucidation of complex derivatives, metabolite ID, non-volatile compounds.Fingerprinting, analysis of simpler, volatile derivatives.

Decoding the Fragmentation of the Quinolinone Core

Regardless of the substituents, the quinolinone nucleus itself exhibits characteristic fragmentation pathways. Understanding these foundational cleavages is the first step in interpreting any spectrum.

Under ESI-MS/MS conditions, protonated quinolones commonly exhibit neutral losses related to the carboxyl and carbonyl groups inherent to the 4-quinolone structure.[1][2]

  • Loss of Water ([M+H – H₂O]⁺): This is a very common initial fragmentation step for quinolones with a carboxylic acid group at the C-3 position. The protonated molecule readily eliminates a molecule of water.

  • Loss of Carbon Monoxide ([M+H – CO]⁺): The carbonyl group at the C-4 position can be lost as a neutral CO molecule.

  • Sequential Losses ([M+H – H₂O – CO]⁺): Often, both water and carbon monoxide are lost sequentially, leading to another characteristic fragment ion.[1][2]

Under the higher-energy EI conditions, fragmentation of the heterocyclic ring system is more prominent. A key fragmentation pathway for the basic quinoline ring is the expulsion of hydrogen cyanide (HCN), a common feature for nitrogen-containing heterocycles.[4][5]

Below is a diagram illustrating these fundamental fragmentation points on a generic 4-quinolone structure.

G cluster_core 4-Quinolone Core Core [M+H]+ Loss_H2O [M+H - H2O]+ Core->Loss_H2O - H2O (from C-3 COOH) Loss_CO [M+H - CO]+ Core->Loss_CO - CO (from C-4 C=O) Loss_H2O_CO [M+H - H2O - CO]+ Loss_H2O->Loss_H2O_CO - CO

Caption: Common fragmentation pathways of the protonated 4-quinolone core.

The Decisive Factor: How Substituents Direct Fragmentation

The true power of mass spectrometry lies in its ability to reveal structural details based on how different functional groups influence fragmentation. The position and nature of substituents on the quinolinone ring create unique and predictable cleavage patterns.[1][3]

Case Study 1: Piperazine Ring at C-7 (Common in Fluoroquinolones)

Many potent antibiotics like Ciprofloxacin and Norfloxacin feature a piperazine ring at the C-7 position. Following initial decarboxylation ([M+H - CO₂]⁺), this ring becomes a primary site of fragmentation. The piperazine ring undergoes cleavage and rearrangement, leading to the loss of specific neutral molecules depending on its substitution.[1][2]

  • Unsubstituted Piperazine (e.g., Ciprofloxacin): Loss of C₂H₅N (43 Da).

  • N-Methylpiperazine (e.g., Pefloxacin): Loss of C₃H₇N (57 Da).

  • N-Ethylpiperazine (e.g., Enrofloxacin): Loss of C₄H₉N (71 Da).

This predictable pattern is incredibly useful for identifying the type of piperazine substituent present.

Case Study 2: N-1 Substituents (Cyclopropyl vs. Ethyl)

The group at the N-1 position also strongly directs fragmentation. A classic comparison is between compounds with a cyclopropyl group (like Ciprofloxacin) and an ethyl group (like Norfloxacin).

  • Cyclopropyl Group: Compounds with this feature exhibit a characteristic loss of the cyclopropyl radical (•C₃H₅, 41 Da).[1][2] This cleavage is a radical-site initiated fragmentation and is a highly diagnostic peak.

  • Ethyl Group: This group typically leads to the loss of ethylene (C₂H₄, 28 Da).

The diagram below illustrates how different substituents dictate the fragmentation cascade.

G cluster_c7 C-7 Position cluster_n1 N-1 Position Parent { Quinolone Derivative | [M+H]+} C7_Piperazine Piperazine Ring Parent->C7_Piperazine has N1_Cyclopropyl Cyclopropyl Group Parent->N1_Cyclopropyl has N1_Ethyl Ethyl Group Parent->N1_Ethyl has C7_Frags Loss of C2H5N (43 Da) C7_Piperazine->C7_Frags N1_Cyclo_Frag Loss of •C3H5 (41 Da) N1_Cyclopropyl->N1_Cyclo_Frag N1_Ethyl_Frag Loss of C2H4 (28 Da) N1_Ethyl->N1_Ethyl_Frag

Caption: Influence of key substituents on quinolinone fragmentation pathways.

Comparative Fragmentation Data of Common Quinolone Antibiotics

The following table summarizes the key fragment ions observed for several quinolone antibiotics using ESI-MS/MS, illustrating the diagnostic value of these pathways.[1]

Compound[M+H]⁺[M+H-H₂O]⁺Key Substituent-Driven Fragments (m/z)
Norfloxacin 320302276 ([M+H-CO₂]⁺), 233 (loss of C₂H₅N)
Ciprofloxacin 332314288 ([M+H-CO₂]⁺), 245 (loss of C₂H₅N), 273 (loss of •C₃H₅)
Enrofloxacin 360342316 ([M+H-CO₂]⁺), 245 (loss of C₄H₉N)
Ofloxacin 362344318 ([M+H-CO₂]⁺), 261 (loss of C₃H₇N)

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

To reliably interpret fragmentation data, a robust and reproducible experimental method is paramount. This protocol provides a starting point for the analysis of quinolinone derivatives.

Objective: To identify a quinolinone derivative and characterize its fragmentation pattern using LC-ESI-MS/MS.
Materials:
  • Test Compound (e.g., Ciprofloxacin standard)

  • LC-MS Grade Acetonitrile, Methanol, Water

  • LC-MS Grade Formic Acid

  • Triple Quadrupole or Q-TOF Mass Spectrometer with ESI source

  • C18 Reverse-Phase HPLC Column (e.g., 2.1 x 100 mm, 1.8 µm)

Methodology:
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the standard in Methanol.

    • Dilute the stock solution to 1 µg/mL using 50:50 Water:Acetonitrile. This will be the working solution.

  • Liquid Chromatography (LC) Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10-12 min: 5% B (re-equilibration)

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: ESI Positive

    • Scan Mode 1 (Full Scan/MS1):

      • Scan Range: m/z 100-500

      • Purpose: To identify the [M+H]⁺ ion of the target compound.

    • Scan Mode 2 (Product Ion Scan/MS2):

      • Select the m/z of the [M+H]⁺ ion identified in Scan Mode 1 as the precursor ion.

      • Collision Energy: Ramp from 15-40 eV. This allows for the detection of both low-energy and high-energy fragments.

      • Scan Range: m/z 50 to precursor m/z + 5.

      • Purpose: To generate the fragmentation spectrum for structural elucidation.

  • Data Analysis & Interpretation (Self-Validation):

    • Confirm the presence of the expected [M+H]⁺ ion in the full scan spectrum.

    • Analyze the product ion spectrum. For Ciprofloxacin ([M+H]⁺ = 332), do you observe the expected fragments at m/z 314 ([M+H-H₂O]⁺), 288 ([M+H-CO₂]⁺), 245 ([M+H-CO₂-C₂H₅N]⁺), and 231?

    • The consistent observation of these predicted fragments validates both the identity of the compound and the integrity of the analytical workflow.

The diagram below visualizes this self-validating workflow.

G cluster_prep Phase 1: Analysis cluster_val Phase 2: Interpretation & Validation SamplePrep Sample Preparation (1 µg/mL Standard) LC LC Separation (C18 Gradient) SamplePrep->LC MS1 MS1 Full Scan (Find Precursor Ion) LC->MS1 MS2 MS2 Product Ion Scan (Fragment Precursor) MS1->MS2 Data Acquired MS2 Spectrum MS2->Data Compare Compare Spectra Data->Compare Prediction Predicted Fragments (Based on Structure) Prediction->Compare Result Structure Confirmed Compare->Result

Caption: A self-validating workflow for LC-MS/MS analysis of quinolinones.

Conclusion

The mass spectrometric fragmentation of quinolinone derivatives is a systematic process governed by the compound's core structure and the specific nature of its substituents. By choosing the appropriate ionization technique and understanding the causal chemical principles behind common cleavage patterns—such as the loss of water/CO from the core, and substituent-driven cleavages of piperazine or N-alkyl groups—researchers can confidently elucidate the structures of known and novel compounds. This guide provides the foundational knowledge and a practical framework to move from complex spectra to clear, defensible structural assignments.

References

  • Title: Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Source: Journal of Mass Spectrometry, PMC, NIH. URL: [Link]

  • Title: Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids. Source: Chemical Papers. URL: [Link]

  • Title: Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Source: Journal of Mass Spectrometry, PubMed. URL: [Link]

  • Title: Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Source: PubMed. URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns. Source: Chemistry LibreTexts. URL: [Link]

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Comparative

A Comparative Guide to the Anticancer Activity of Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold, a fusion of a benzene and a pyridine ring, represents a "privileged structure" in medicinal chemistry. Its derivatives have garnered...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fusion of a benzene and a pyridine ring, represents a "privileged structure" in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3][4] This guide offers a comparative analysis of various quinoline derivatives, detailing their mechanisms of action, cytotoxic profiles against different cancer cell lines, and the standardized protocols for their evaluation. Several quinoline-based drugs, such as Lenvatinib and Cabozantinib, are already approved for clinical use, underscoring the therapeutic potential of this heterocyclic motif.[5][6]

Core Mechanisms of Anticancer Action

Quinoline derivatives exert their anticancer effects through a multitude of mechanisms, often targeting key cellular processes essential for tumor growth and survival.[7] This multi-targeted approach is a hallmark of their potential efficacy.

Key Mechanisms Include:

  • Kinase Inhibition: A primary mechanism involves the inhibition of protein tyrosine kinases (PTKs), which are crucial for signal transduction pathways that regulate cell proliferation, survival, and angiogenesis.[6] Many quinoline derivatives function as inhibitors of receptors like VEGFR and EGFR, disrupting downstream signaling.[8][9]

  • Tubulin Polymerization Inhibition: Several derivatives disrupt microtubule dynamics, a critical process for mitotic spindle formation during cell division.[6][7] By inhibiting tubulin polymerization, these compounds induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.[6][10]

  • Topoisomerase Inhibition: These enzymes are vital for managing DNA topology during replication and transcription. Quinoline derivatives can act as topoisomerase I or II inhibitors, stabilizing the enzyme-DNA cleavage complex and leading to DNA strand breaks and cell death.[1][7]

  • Apoptosis Induction: Independent of other mechanisms, many quinoline compounds can directly induce programmed cell death (apoptosis) by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6][8]

  • DNA Intercalation and Alkylation: Some derivatives can insert themselves between DNA base pairs or form covalent bonds with DNA, interfering with replication and transcription processes.[6][9]

The following diagram illustrates a simplified, yet common, mechanism of action where a quinoline derivative inhibits a receptor tyrosine kinase (RTK), thereby blocking downstream pro-survival signaling.

Quinoline_RTK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR) Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt, MAPK) RTK->Signaling_Cascade Phosphorylates & Activates Proliferation Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Proliferation Ligand Growth Factor Ligand->RTK Binds & Activates Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->RTK Inhibits ATP Binding

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by a quinoline derivative.

Comparative Cytotoxicity of Quinoline Derivatives

The efficacy of anticancer compounds is quantitatively assessed by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process by 50%. A lower IC50 value indicates higher potency. The cytotoxic activity of quinoline derivatives varies significantly based on their structural modifications and the cancer cell line being tested.[11]

Below is a comparative summary of IC50 values for representative quinoline derivatives against various human cancer cell lines.

Derivative Class Specific Compound Cancer Cell Line Cell Type IC50 (µM) Reference
Quinoline-Chalcone Hybrid Compound 12eMGC-803Gastric1.38[11]
HCT-116Colon5.34[11]
MCF-7Breast5.21[11]
2-Arylquinolines Quinoline 13HeLaCervical8.3[11]
Quinoline 12PC3Prostate31.37[11]
4-Anilinoquinoline Compound 14hHCT116Colon0.0015 (1.5 nM)[12]
A549Lung0.0019 (1.9 nM)[12]
MCF-7Breast0.0039 (3.9 nM)[12]
7-Chloro-4-quinolinylhydrazone VariesSF-295CNS0.314 - 4.65 µg/cm³[5]
HCT-8Colon0.314 - 4.65 µg/cm³[5]
HL-60Leukemia0.314 - 4.65 µg/cm³[5]

Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights:

  • Substitution Patterns: The position and nature of substituents on the quinoline ring dramatically influence activity. For instance, 7-chloro substitution often enhances cytotoxic activity.[5] Electron-donating groups like methoxy (–OCH3) at certain positions can also increase antiproliferative effects.[13]

  • Hybrid Molecules: Combining the quinoline scaffold with other pharmacophores, like chalcones, can create hybrid molecules with enhanced potency and potentially novel mechanisms of action.[6]

  • Flexibility and Binding: The presence of flexible linkers or specific heteroatoms can allow for better orientation and binding within the active sites of target proteins like kinases or tubulin.[13]

Key Experimental Protocols for Evaluation

Rigorous and standardized in vitro assays are fundamental to characterizing and comparing the anticancer potential of novel quinoline derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases cleave the yellow tetrazolium salt, MTT, into purple formazan crystals.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS).[14] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.[14][15]

  • Compound Preparation: Prepare a stock solution of the quinoline derivative in a suitable solvent, typically DMSO.[16] Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).

    • Expertise Note: The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same DMSO concentration) is essential.[16]

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations (and controls).[17]

  • Incubation: Incubate the plates for a specified duration, typically 48 to 72 hours, depending on the cell line's doubling time.[14]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

The following diagram outlines the workflow for the MTT assay.

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate 24h (Allow adherence) A->B C 3. Treat Cells (Quinoline Derivatives + Controls) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent (Incubate 3-4h) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: Standard experimental workflow for an MTT cytotoxicity assay.

Cell Cycle Analysis via Flow Cytometry

This protocol is used to determine the effect of a compound on cell cycle progression. It is particularly useful for confirming the mechanism of action for agents suspected of inhibiting tubulin polymerization or DNA synthesis.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the quinoline derivative (typically at its IC50 and 2x IC50 concentrations) for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells to include the apoptotic population. Trypsinize the adherent cells, combine with the supernatant, and centrifuge to form a cell pellet.

  • Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol, added dropwise while vortexing gently. This permeabilizes the cells and fixes them. Incubate at -20°C for at least 2 hours (or overnight).

    • Trustworthiness Note: Proper fixation is critical. Clumping during ethanol addition can lead to poor data quality. Adding the ethanol slowly while vortexing ensures uniform fixation of single cells.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. PI is a fluorescent intercalating agent that stains DNA, and RNase A is included to degrade RNA, ensuring that only DNA is stained.

  • Data Acquisition: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

  • Analysis: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase, for example, would suggest the compound interferes with mitosis.[10]

Conclusion and Future Perspectives

Quinoline and its derivatives remain a highly promising scaffold in the development of novel anticancer therapeutics.[5] Their ability to interact with a wide range of biological targets provides a rich foundation for designing potent and selective agents.[6][18] Current research continues to explore novel substitutions and hybrid molecules to enhance efficacy, overcome drug resistance, and reduce off-target toxicity.[4][6] The comparative data and standardized protocols presented in this guide serve as a foundational resource for researchers dedicated to advancing these promising compounds from the laboratory to clinical application.

References

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Journal of the Indian Chemical Society.
  • Anticancer Activity of Quinoline Derivatives; An Overview. (2022).
  • Review on recent development of quinoline for anticancer activities. (n.d.). Journal of the Indian Chemical Society.
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. (n.d.).
  • Quinoline Derivatives as Anticancer Agents: A Compar
  • Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. (2021). Bentham Science Publishers.
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). Neuroquantology.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2024). RSC Advances.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). MDPI.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Journal of Cancer Research and Therapeutics.
  • Assessing Specificity of Anticancer Drugs In Vitro. (2016). Journal of Visualized Experiments.
  • Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. (n.d.). Scientific Reports.
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019). Anticancer Research.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2024). RSC Advances.
  • Assessing Specificity of Anticancer Drugs In Vitro. (2022). YouTube.
  • Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. (n.d.). BenchChem.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing.
  • IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022).
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul

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Validation

A Comparative Analysis of 7-methylsulfanyl-2-oxo-quinoline Derivatives and Cisplatin in Cancer Cell Cytotoxicity

A Technical Guide for Researchers and Drug Development Professionals In the landscape of anticancer drug discovery, the quest for compounds with high efficacy against tumor cells and minimal toxicity to normal tissues is...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of anticancer drug discovery, the quest for compounds with high efficacy against tumor cells and minimal toxicity to normal tissues is paramount. Quinoline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant anticancer properties.[1][2] This guide provides an in-depth comparison of the cytotoxic potential of 7-methylsulfanyl-2-oxo-quinoline derivatives against the well-established chemotherapeutic agent, cisplatin. By examining their mechanisms of action, and presenting supporting experimental data and protocols, this document serves as a valuable resource for researchers in oncology and medicinal chemistry.

The Rationale for Comparison: Quinoline Derivatives as an Alternative to Platinum-Based Chemotherapy

Cisplatin has been a cornerstone of cancer treatment for decades, particularly for solid tumors.[1] Its mechanism of action involves the formation of DNA adducts, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells. However, its clinical use is often limited by severe side effects, including nephrotoxicity, neurotoxicity, and ototoxicity, as well as the development of drug resistance.

This has spurred the search for alternative anticancer agents with improved therapeutic profiles. The 2-oxo-quinoline scaffold, in particular, has been identified as a privileged structure in medicinal chemistry, with derivatives exhibiting potent cytotoxic effects against various cancer cell lines.[3] The introduction of a methylsulfanyl group at the 7-position is hypothesized to modulate the compound's lipophilicity and electronic properties, potentially enhancing its cellular uptake and interaction with molecular targets.

Comparative Cytotoxicity: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potential of a compound. It represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following data, derived from studies on closely related 2-oxo-quinoline derivatives containing α-aminophosphonates, provides a comparative perspective on their efficacy relative to cisplatin across various cancer cell lines.

Compound/DrugCell LineIC50 (µM)
2-oxo-quinoline derivative (5b) HepG2 (Liver Cancer)9.99[3]
Cisplatin HepG2 (Liver Cancer)10.12[3]
2-oxo-quinoline derivative (4c5) SK-OV-3 (Ovarian Cancer)25.13[3]
Cisplatin SK-OV-3 (Ovarian Cancer)>10.12 (exact value not provided, but higher than for HepG2)[3]
2-oxo-quinoline derivative (5b) NCI-H460 (Lung Cancer)38.96[3]
Cisplatin NCI-H460 (Lung Cancer)>10.12 (exact value not provided, but higher than for HepG2)[3]

Note: The 2-oxo-quinoline derivative data is for compounds containing an α-aminophosphonate moiety, which may influence cytotoxic activity.

Unraveling the Mechanisms of Action

The distinct cytotoxic profiles of 7-methylsulfanyl-2-oxo-quinoline derivatives and cisplatin stem from their different molecular mechanisms of action.

7-methylsulfanyl-2-oxo-quinoline Derivatives: A Multi-Faceted Approach

The anticancer activity of quinoline derivatives is often attributed to a variety of mechanisms, including:

  • Inhibition of Topoisomerases: These enzymes are crucial for DNA replication and transcription. By inhibiting their function, quinoline derivatives can induce DNA damage and trigger apoptosis.

  • Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and the mitotic spindle. Disruption of tubulin polymerization arrests the cell cycle in the G2/M phase, leading to cell death.[4]

  • Kinase Inhibition: Many quinoline derivatives have been shown to inhibit various protein kinases that are involved in cancer cell proliferation and survival signaling pathways.[2]

  • Induction of Oxidative Stress: Some derivatives can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.[3]

The specific mechanism of 7-methylsulfanyl-2-oxo-quinoline derivatives is an active area of research, with the methylsulfanyl group likely playing a role in modulating target affinity and cellular accumulation.

Cisplatin: The DNA Cross-Linking Agent

Cisplatin's primary mode of action is the formation of covalent adducts with DNA, primarily at the N7 position of guanine and adenine bases.[1] These adducts create intra- and inter-strand cross-links, which distort the DNA helix and obstruct the cellular machinery responsible for replication and transcription. This DNA damage triggers a cellular response that, if the damage is too extensive to be repaired, leads to the activation of apoptotic pathways and programmed cell death.

cisplatin_mechanism Cisplatin Cisplatin Cell Cancer Cell Cisplatin->Cell Enters Cell AquatedCisplatin Aquated Cisplatin [Pt(NH3)2Cl(H2O)]+ Cell->AquatedCisplatin Aquation (low Cl- conc.) DNA Nuclear DNA AquatedCisplatin->DNA Binds to DNA DNA_Adduct DNA Adducts (Intra/Inter-strand Cross-links) DNA->DNA_Adduct ReplicationBlock Replication Block DNA_Adduct->ReplicationBlock TranscriptionBlock Transcription Block DNA_Adduct->TranscriptionBlock CellCycleArrest Cell Cycle Arrest ReplicationBlock->CellCycleArrest TranscriptionBlock->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of cisplatin.

Experimental Protocols for IC50 Determination

The determination of IC50 values is a fundamental experimental procedure in anticancer drug screening. The following are detailed protocols for two commonly used cytotoxicity assays: the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 7-methylsulfanyl-2-oxo-quinoline derivatives and cisplatin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value from the dose-response curve.

SRB (Sulphorhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound treatment, gently add 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB and allow them to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate and plot the data as described for the MTT assay to determine the IC50 value.

ic50_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HeLa, MCF-7, A549) CellSeeding Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundPrep Compound Preparation (Serial Dilutions) Treatment Compound Treatment (48-72h incubation) CompoundPrep->Treatment CellSeeding->Treatment AssayStep Cytotoxicity Assay (MTT or SRB) Treatment->AssayStep Measurement Absorbance Measurement AssayStep->Measurement DataProcessing Data Processing (% Viability Calculation) Measurement->DataProcessing DoseResponse Dose-Response Curve DataProcessing->DoseResponse IC50 IC50 Determination DoseResponse->IC50

Caption: Experimental workflow for IC50 determination.

Conclusion and Future Directions

The available data suggests that 2-oxo-quinoline derivatives represent a viable and potent class of anticancer compounds, with some analogues demonstrating cytotoxicity comparable to or even exceeding that of cisplatin against specific cancer cell lines.[3] Their diverse mechanisms of action offer the potential for overcoming cisplatin resistance and may lead to a broader therapeutic window with reduced side effects.

Further research is warranted to elucidate the precise molecular targets of 7-methylsulfanyl-2-oxo-quinoline derivatives and to conduct head-to-head in vivo studies against cisplatin. Structure-activity relationship (SAR) studies will be crucial for optimizing the quinoline scaffold to enhance potency and selectivity. The continued exploration of these compounds holds significant promise for the development of next-generation cancer therapies.

References

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. [Link]

  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. (2021). National Institutes of Health. [Link]

  • Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. (2019). National Institutes of Health. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2024). National Center for Biotechnology Information. [Link]

  • Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. (2016). National Institutes of Health. [Link]

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Comparative

A Researcher's Guide to Cell Cycle Analysis: Evaluating Quinolinone Compounds by Flow Cytometry

This guide provides a comprehensive comparison of the effects of novel quinolinone compounds on the cell cycle of cancer cells, benchmarked against established cell cycle inhibitors. We will delve into the underlying pri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the effects of novel quinolinone compounds on the cell cycle of cancer cells, benchmarked against established cell cycle inhibitors. We will delve into the underlying principles of cell cycle analysis by flow cytometry, provide detailed, field-tested protocols, and present comparative data to aid researchers in their drug discovery and development efforts. Our focus is on empowering you with the knowledge to design, execute, and interpret experiments for evaluating the efficacy of potential anticancer compounds that target cell cycle progression.

The Cell Cycle: A Target for Anticancer Therapeutics

The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a complex network of proteins, primarily cyclins and cyclin-dependent kinases (CDKs), ensuring that cells duplicate their genetic material and divide in an orderly fashion.[1] This intricate regulation is often dysregulated in cancer cells, leading to uncontrolled proliferation.[2] Consequently, the cell cycle machinery presents a prime target for the development of novel anticancer therapies.[2]

Quinolinone and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent anticancer effects.[2] Many of these compounds exert their cytotoxic effects by inducing cell cycle arrest, thereby preventing cancer cells from dividing and proliferating.[3][4] This guide will focus on the analysis of these effects using flow cytometry, a powerful technique for single-cell analysis.

Principles of Cell Cycle Analysis by Flow Cytometry

Flow cytometry is an indispensable tool for studying the cell cycle.[5] The technique allows for the rapid measurement of cellular DNA content, which is a direct indicator of the cell cycle phase. Cells in the G0/G1 phase have a diploid (2N) DNA content, cells in the S phase are actively replicating their DNA and have a DNA content between 2N and 4N, and cells in the G2 and M phases have a tetraploid (4N) DNA content.

By staining cells with a fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), we can quantify the DNA content of individual cells as they pass through a laser beam. The resulting fluorescence intensity is directly proportional to the amount of DNA in each cell. This data is typically visualized as a histogram, where the x-axis represents fluorescence intensity (and thus DNA content) and the y-axis represents the number of cells (counts).

dot

Caption: Idealized flow cytometry histogram of DNA content.

Comparative Analysis of Cell Cycle Arrest by Quinolinone Compounds

To objectively assess the efficacy of novel quinolinone compounds, it is crucial to compare their effects on the cell cycle with those of well-characterized inhibitors. Here, we present a comparative analysis of representative quinolinone derivatives against the standard chemotherapeutic agents paclitaxel and nocodazole.

Methodological Note: The following data is compiled from multiple studies. Direct comparison should be made with caution, as experimental conditions such as cell line, drug concentration, and treatment duration may vary.

Compound/DrugCell LineConcentrationTreatment Duration (h)% G0/G1% S% G2/MReference
Control (Untreated) RT4-2465.321.413.3[6]
Control (Untreated) MDA-MB-468-2455.025.020.0[1]
Quinolinone Derivative (3a) MCF-710 µM24--G2 arrest[3]
Ciprofloxacin Derivative HCT 116IC5048--G2/M arrest[4]
Paclitaxel RT41 µg/mL2410.28.881.0[6]
Paclitaxel CHMm1 µM24--G2/M arrest[7]
Nocodazole MDA-MB-4681 µM2435.010.055.0[1]

Key Observations:

  • Quinolinone Derivatives: The tested quinolinone and ciprofloxacin derivatives effectively induce cell cycle arrest in the G2/M phase, a hallmark of many anticancer agents.[3][4]

  • Paclitaxel: As a potent microtubule-stabilizing agent, paclitaxel induces a strong G2/M arrest, with a significant accumulation of cells in this phase.[6][7]

  • Nocodazole: This microtubule-destabilizing agent also causes a significant G2/M arrest, though in the presented study, a notable population of cells also arrested in the G1 phase.[1]

The data suggests that the quinolinone derivatives exhibit a mechanism of action that interferes with the G2/M transition, similar to established anticancer drugs like paclitaxel and nocodazole. Further mechanistic studies are warranted to elucidate the precise molecular targets of these compounds.

Experimental Protocols

Here, we provide a detailed, step-by-step protocol for cell cycle analysis using propidium iodide staining and flow cytometry. This protocol is a self-validating system, with built-in controls to ensure data integrity.

Experimental Workflow

The overall workflow for analyzing the effects of quinolinone compounds on the cell cycle is as follows:

dot

G_1 A 1. Cell Culture & Seeding B 2. Treatment with Quinolinone Compounds & Controls A->B C 3. Cell Harvesting (e.g., Trypsinization) B->C D 4. Fixation (e.g., 70% Ethanol) C->D E 5. Staining (Propidium Iodide & RNase A) D->E F 6. Flow Cytometry Acquisition E->F G 7. Data Analysis (Cell Cycle Modeling) F->G

Caption: Experimental workflow for cell cycle analysis.

Detailed Step-by-Step Methodology

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT 116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Quinolinone compounds of interest

  • Positive control (e.g., paclitaxel, nocodazole)

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A solution (100 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Culture cells to ~70-80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in 6-well plates at a density that will not exceed 90% confluency by the end of the experiment.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of your quinolinone compounds and control drugs in complete medium.

    • Remove the old medium from the cells and replace it with the medium containing the compounds or controls. Include a vehicle-only control.

    • Incubate the cells for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Aspirate the medium.

    • Wash the cells once with PBS.

    • Add trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Fix the cells overnight at -20°C. This step is critical for permeabilizing the cells to the PI dye.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Carefully aspirate the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is essential to degrade any double-stranded RNA, which can also be stained by PI and interfere with the DNA content analysis.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Acquisition:

    • Filter the stained cells through a 40 µm cell strainer to remove any clumps.

    • Acquire the samples on a flow cytometer, collecting at least 10,000 events per sample.

    • Use a linear scale for the PI fluorescence channel (typically FL2 or FL3).

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo, FCS Express) to analyze the data.

    • Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) plots to exclude debris and doublets.

    • Generate a histogram of the PI fluorescence for the single-cell population.

    • Use a cell cycle analysis model (e.g., Dean-Jett-Fox) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

This guide has provided a framework for the evaluation of quinolinone compounds as potential cell cycle inhibitors. The presented data indicates that these compounds can effectively induce G2/M arrest in cancer cells, a mechanism shared with several clinically used chemotherapeutics. The detailed experimental protocol and workflow provide a robust system for researchers to conduct their own comparative analyses.

Future studies should focus on elucidating the precise molecular targets of these quinolinone derivatives within the cell cycle machinery. Investigating their effects on the expression and activity of key regulatory proteins such as cyclins, CDKs, and checkpoint proteins will provide a deeper understanding of their mechanism of action and facilitate their development as targeted anticancer agents.

References

  • Darzynkiewicz, Z., Robinson, J. P., & Crissman, H. A. (Eds.). (1994). Flow Cytometry. Academic Press. [Link]

  • Kastan, M. B., & Bartek, J. (2004). Cell-cycle checkpoints and cancer. Nature, 432(7015), 316-323. [Link]

  • Asif, M. (2014). A review on anticancer activities of quinoline and quinazoline derivatives. Rasayan Journal of Chemistry, 7(1), 1-15. [Link]

  • Rath, O., & Fojo, T. (2013). Paclitaxel treatment induces cell cycle arrest and growth inhibition in BLCA cells. ResearchGate. [Link]

  • Al-Qubaisi, M. S., Rasedee, A., Flaifel, M. H., Ahmad, S. H., & Hussein-Al-Ali, S. (2017). Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells. Anticancer Research, 37(1), 133-141. [Link]

  • Li, Y., Wang, Y., Wang, J., Li, X., & Wang, Y. (2018). Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells. Oncology Letters, 16(5), 6331-6338. [Link]

  • Vyas, P., & Kumar, M. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 97(10), 1645-1663. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Selecting the Right Radical Scavenging Assay: DPPH vs. ABTS

In the pursuit of novel therapeutics and a deeper understanding of oxidative stress, the accurate quantification of antioxidant activity is a cornerstone of modern research. For scientists in drug development and natural...

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of novel therapeutics and a deeper understanding of oxidative stress, the accurate quantification of antioxidant activity is a cornerstone of modern research. For scientists in drug development and natural product discovery, selecting the appropriate in vitro assay is a critical decision that dictates the reliability and relevance of their findings. Among the most prevalent methods are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. While both are spectrophotometric and rooted in similar principles, their distinct chemical characteristics lead to significant differences in their application and interpretation.

This guide provides an in-depth, objective comparison of the DPPH and ABTS assays, grounded in experimental data and field-proven insights. We will dissect the underlying mechanisms, provide validated protocols, and offer a clear rationale for choosing the most suitable assay for your specific research needs.

Core Principles: A Tale of Two Radicals

At their core, both the DPPH and ABTS assays measure the capacity of a compound to scavenge a stable radical, a process that is visually indicated by a change in color and quantified by a decrease in absorbance.[1] This radical scavenging ability is a key indicator of a substance's potential to act as an antioxidant.

The primary mechanisms by which antioxidants neutralize these radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). While both assays can proceed via a mix of these pathways, their preferences differ based on the solvent and the chemical nature of the radical itself.[2]

The DPPH Assay: A Stable Radical in an Organic Environment

The DPPH assay utilizes a stable free radical, DPPH•, which possesses a deep violet hue in solution due to the delocalization of its odd electron.[3][4] When an antioxidant donates a hydrogen atom or an electron to DPPH•, it is reduced to its non-radical form, DPPH-H, resulting in a color change from violet to a pale yellow or colorless solution.[4][5] This loss of color is measured spectrophotometrically at approximately 517 nm.[3]

The reaction mechanism is influenced by the solvent; in organic media like methanol or ethanol, a Sequential Proton-Loss Electron Transfer (SPLET) mechanism is often favored.[6] However, the steric hindrance around the nitrogen radical site in the DPPH molecule can limit the reaction rate, particularly with larger antioxidant molecules.[7][8]

DPPH_Mechanism cluster_reaction Radical Scavenging Reaction DPPH_Radical DPPH• (Violet Radical) DPPH_H DPPH-H (Reduced, Yellow/Colorless) DPPH_Radical->DPPH_H Antioxidant Antioxidant (AH) Antioxidant->DPPH_H H• donation (HAT) or e- transfer (SET) Antioxidant_Radical Antioxidant Radical (A•) Antioxidant->Antioxidant_Radical

Caption: DPPH Radical Scavenging Mechanism.

The ABTS Assay: A Versatile Radical Cation

The ABTS assay employs the ABTS radical cation (ABTS•+), which is generated by oxidizing ABTS with a strong oxidizing agent like potassium persulfate.[9] This process produces a characteristic blue-green radical solution with a maximum absorbance at around 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's activity.[10]

A key advantage of the ABTS•+ radical is its solubility in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic antioxidants.[9] The reaction kinetics are generally faster than those of the DPPH assay, and the radical is less prone to steric hindrance.[11] In aqueous solutions, the ABTS radical tends to react via a SPLET mechanism.[6]

ABTS_Mechanism cluster_generation Radical Generation (12-16h) cluster_scavenging Scavenging Reaction ABTS ABTS ABTS_Radical ABTS•+ (Blue-Green Radical) ABTS->ABTS_Radical Oxidation Oxidant Potassium Persulfate Oxidant->ABTS_Radical ABTS_Reduced ABTS (Colorless) ABTS_Radical->ABTS_Reduced e- transfer Antioxidant Antioxidant (AH) Antioxidant->ABTS_Reduced

Caption: ABTS Radical Generation and Scavenging.

Comparative Analysis: Choosing the Right Tool for the Job

Neither assay is inherently superior; the optimal choice is contingent upon the specific research question and the nature of the samples being analyzed.[1] The following table provides a direct comparison of their key features to guide your decision-making process.

FeatureDPPH AssayABTS AssayRationale and Field Insights
Radical Type Stable neutral radical (DPPH•)Cation radical (ABTS•+)The cationic nature of ABTS•+ may facilitate reactions with some dissociated antioxidant compounds.[2]
Solubility Primarily soluble in organic solvents (e.g., methanol, ethanol).Soluble in both aqueous and organic solvents.ABTS is more versatile for testing a wide range of compounds, including both hydrophilic and lipophilic antioxidants.[9]
Wavelength (λmax) ~517 nm~734 nmThe longer wavelength of the ABTS assay minimizes interference from colored compounds in the sample, which can be a significant issue at 517 nm.[1]
Reaction Kinetics Generally slower, can require longer incubation times (≥30 min).Faster reaction kinetics, often reaching completion within minutes.[11]The faster kinetics of the ABTS assay can be advantageous for high-throughput screening.
pH Sensitivity Sensitive to pH changes; typically performed in non-buffered organic solvents.Can be conducted over a wide pH range, allowing for the study of pH effects on antioxidant mechanisms.[12]The pH flexibility of the ABTS assay is a major advantage for mimicking physiological conditions or studying food-related antioxidants.[2]
Steric Accessibility The radical site is sterically hindered, which can limit its reaction with bulky antioxidant molecules.[7]The radical is more accessible, making it less susceptible to steric hindrance.[6]For large or complex molecules, the ABTS assay may provide a more accurate reflection of antioxidant capacity.
Radical Preparation DPPH is a stable commercial powder, ready to be dissolved.ABTS•+ must be generated chemically (e.g., with potassium persulfate) and requires a 12-16 hour incubation period before use.[9]The DPPH assay offers greater convenience in terms of reagent preparation.
Primary Application Best suited for non-polar compounds and initial rapid screening.[2]Ideal for a broad spectrum of compounds, including complex mixtures and both hydrophilic and lipophilic samples.[9]For comprehensive profiling, especially of natural extracts, the ABTS assay is often preferred.

Experimental Data: A Quantitative Look at Performance

The IC50 value, which represents the concentration of an antioxidant required to scavenge 50% of the initial radicals, is a common metric for comparing antioxidant potency. Lower IC50 values indicate higher antioxidant activity. The table below presents typical IC50 values for common antioxidant standards, illustrating the relative sensitivity of each assay.

CompoundClassDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
Trolox Vitamin E analog3.77 ± 0.08[13]2.93 ± 0.03[13]
Ascorbic Acid Vitamin4.97 ± 0.03[10]-
Quercetin Flavonoid-1.89 ± 0.33[11]
Caffeic Acid Phenolic Acid-1.59 ± 0.06[11]
(+)-Catechin Flavonoid-3.12 ± 0.51[11]
Rutin Flavonoid-4.68 ± 1.24[11]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. The data presented here is for illustrative purposes.

Observations from this data and broader literature suggest that the ABTS assay often yields lower IC50 values, indicating a higher sensitivity for many compounds.[11] This is frequently attributed to its faster reaction kinetics and the greater accessibility of the ABTS•+ radical.[11]

Step-by-Step Methodologies: Ensuring Self-Validating Protocols

The following protocols are designed to be robust and reproducible. Adherence to these steps, particularly regarding reagent preparation and incubation conditions, is crucial for obtaining reliable and comparable data.

DPPH Radical Scavenging Assay Protocol

DPPH_Protocol Reagent_Prep 1. Reagent Preparation DPPH_Sol Prepare 0.1 mM DPPH in Methanol (store in dark, 4°C) Sample_Prep Prepare sample & standard (e.g., Trolox) dilutions in Methanol Add_Sample Add 100 µL of sample/ standard/blank to wells Sample_Prep->Add_Sample Assay_Procedure 2. Assay Procedure (96-well plate) Add_DPPH Add 100 µL of DPPH working solution to all wells Add_Sample->Add_DPPH Incubate_Dark Incubate for 30 minutes at room temperature in the dark Add_DPPH->Incubate_Dark Incubation 3. Incubation Read_Abs Measure absorbance at 517 nm Incubate_Dark->Read_Abs Measurement 4. Measurement & Calculation Calculate Calculate % Inhibition and IC50 Read_Abs->Calculate

Caption: Workflow for the DPPH Assay.

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH powder in spectrophotometric grade methanol. Store this solution in an amber bottle in the dark at 4°C.

    • Test Samples: Prepare a stock solution of your test compound in methanol. From this, create a series of dilutions to determine the IC50 value.

    • Positive Control: Prepare a series of dilutions of a standard antioxidant like Trolox or Ascorbic Acid in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution, standard dilution, or methanol (as a blank) to respective wells.

    • Add 100 µL of the DPPH working solution to all wells.

    • Prepare a control sample containing 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation:

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[14]

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the % Inhibition against the concentration of the sample/standard to determine the IC50 value (the concentration required to achieve 50% inhibition).[15]

ABTS Radical Scavenging Assay Protocol

ABTS_Protocol Radical_Gen 1. ABTS•+ Radical Generation Mix_ABTS_K2S2O8 Mix equal volumes of 7 mM ABTS and 2.45 mM Potassium Persulfate Incubate_Radical Incubate in the dark at room temperature for 12-16 hours Mix_ABTS_K2S2O8->Incubate_Radical Dilute_ABTS Dilute the ABTS•+ stock with ethanol or PBS to an absorbance of ~0.7 at 734 nm Incubate_Radical->Dilute_ABTS Working_Sol 2. Prepare Working Solution Add_ABTS_Well Add 190 µL of ABTS•+ working solution to wells Dilute_ABTS->Add_ABTS_Well Assay_Procedure 3. Assay Procedure Add_Sample_Well Add 10 µL of sample/ standard/blank Add_ABTS_Well->Add_Sample_Well Incubate_Measure Incubate for ~6 minutes, then measure absorbance at 734 nm Add_Sample_Well->Incubate_Measure Measurement 4. Measurement & Calculation Calculate_IC50 Calculate % Inhibition and IC50 Incubate_Measure->Calculate_IC50

Caption: Workflow for the ABTS Assay.

  • ABTS•+ Radical Cation Generation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This forms the ABTS•+ stock solution.[9]

  • Preparation of ABTS•+ Working Solution:

    • Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • Add a small volume (e.g., 10 µL) of the sample, standard (e.g., Trolox), or blank solvent to a larger volume (e.g., 190 µL) of the diluted ABTS•+ working solution in a 96-well plate.

  • Measurement and Calculation:

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Plot the % Inhibition against the concentration to determine the IC50 value.[16]

Conclusion and Recommendations

The choice between the DPPH and ABTS assays is not a matter of right or wrong, but of suitability for the intended purpose.

  • Choose the DPPH assay for rapid, cost-effective screening, especially when dealing with non-polar compounds or when simplicity of reagent preparation is a priority. Be mindful of its limitations, including potential interferences from colored compounds and steric hindrance effects.

  • Choose the ABTS assay when a more versatile and sensitive method is required. Its applicability to both hydrophilic and lipophilic compounds, operation across a wide pH range, and reduced interference from sample color make it a robust choice for complex samples like natural product extracts.[9]

For a truly comprehensive and authoritative assessment of a compound's antioxidant profile, the most rigorous approach is to utilize both assays in parallel. This, combined with other methods that probe different facets of antioxidant activity (e.g., FRAP for reducing power or ORAC for HAT-based activity), provides a multi-dimensional and more reliable evaluation of a compound's true antioxidant potential.

References

  • Scribd. (n.d.). DPPH Assay | PDF | Spectrophotometry | Absorbance. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging.... Retrieved from [Link]

  • Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024). IntechOpen. Retrieved from [Link]

  • YouTube. (2020). ABTS Anti-Oxidant Scavenging Assay/Test & IC50 Calculation. Retrieved from [Link]

  • López-Alarcón, C., & Lissi, E. (2021). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. Molecules, 26(5), 1276. Retrieved from [Link]

  • YouTube. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. Retrieved from [Link]

  • Ilić, D. P., et al. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Antioxidants, 11(8), 1583. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). Retrieved from [Link]

  • Pisoschi, A. M., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Foods, 10(10), 2379. Retrieved from [Link]

  • Frontiers in Pharmacology. (2024). Pharmacological effects and phytochemical profile of methanolic Odontosoria biflora (Kaulf.) C.Chr. [Lindsaeaceae] extract in Caenorhabditis elegans models of Parkinson's disease. Retrieved from [Link]

  • Sharma, O. P., & Bhat, T. K. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Natural Remedies, 22(1), 106-114. Retrieved from [Link]

  • Pisoschi, A. M., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Foods, 10(10), 2379. Retrieved from [Link]

  • Kedare, S. B., & Singh, R. P. (2022). DPPH Radical Scavenging Assay. Processes, 10(11), 2248. Retrieved from [Link]

  • Gulcin, İ. (2020). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 9(8), 709. Retrieved from [Link]

  • YouTube. (2020). Antioxidant assay by DPPH Method \ Free radical scavening activity. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2018). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. Retrieved from [Link]

  • Lee, S., et al. (2018). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Molecules, 23(12), 3063. Retrieved from [Link]

  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. Retrieved from [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

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Comparative

A Researcher's Guide to the Selectivity Index of Quinoline Compounds in Oncology

In the landscape of oncological research and drug development, the quest for therapeutic agents that exhibit high efficacy against malignant cells while sparing their healthy counterparts is paramount. The quinoline scaf...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research and drug development, the quest for therapeutic agents that exhibit high efficacy against malignant cells while sparing their healthy counterparts is paramount. The quinoline scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with potent anticancer activity. However, raw potency, often measured by the half-maximal inhibitory concentration (IC50), tells only half the story. The true therapeutic potential of a compound lies in its selectivity. This guide provides an in-depth comparison of the selectivity of various quinoline derivatives, offering experimental data, detailed protocols, and mechanistic insights to aid researchers in the rational design and evaluation of novel, highly selective anticancer agents.

The Critical Role of the Selectivity Index (SI)

The therapeutic window of any anticancer drug is defined by its ability to discriminate between cancer cells and normal cells. The Selectivity Index (SI) is a quantitative measure of this discrimination and is a critical parameter in the preclinical evaluation of any potential drug candidate. It is typically calculated as the ratio of the cytotoxic concentration of a compound in a normal cell line to its cytotoxic concentration in a cancer cell line.[1]

SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

A higher SI value indicates a greater preference for killing cancer cells over normal cells, suggesting a potentially wider therapeutic window and fewer side effects in a clinical setting. Generally, an SI value greater than 3 is considered to be indicative of high selectivity.[1]

Comparative Analysis of Quinoline Derivatives

The following tables summarize the cytotoxic activity and selectivity indices of several quinoline compounds that have been investigated for their anticancer properties. This data has been compiled from various peer-reviewed studies to provide a comparative overview.

Table 1: Cytotoxicity and Selectivity Index of Representative Quinoline Compounds

Compound IDCancer Cell LineIC50 (µM) - CancerNormal Cell LineIC50 (µM) - NormalSelectivity Index (SI)Reference
Compound A3bnMCF-7 (Breast)-MCF-10A (Breast)-8[1]
Quinoline-Chalcone 5K562 (Leukemia)Nanomolar range---[2]
Quinoline Chalcone 6HL60 (Leukemia)0.59---[2]
Phenylsulfonylurea Derivative 7HepG-2 (Liver)2.71---[2]
Phenylsulfonylurea Derivative 7A549 (Lung)7.47---[2]
Phenylsulfonylurea Derivative 7MCF-7 (Breast)6.55---[2]
Quinoline-Chalcone 12eMGC-803 (Gastric)1.38---[2]
Quinoline-Chalcone 12eHCT-116 (Colon)5.34---[2]
Quinoline-Chalcone 12eMCF-7 (Breast)5.21---[2]
Compound 91b1AGS (Gastric)4.28 µg/mLNE3 (Nontumor)2.17 µg/mL~0.5[3]
Compound 91b1KYSE150 (Esophageal)4.17 µg/mLNE3 (Nontumor)2.17 µg/mL~0.5[3]
Compound 91b1KYSE450 (Esophageal)1.83 µg/mLNE3 (Nontumor)2.17 µg/mL~1.2[3]
Thiazolo[5,4-b]quinoline D3CLPTumor Cells-PBMCs (Normal)-4 times more cytotoxic to tumor cells[4]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as incubation time and cell density.

Mechanistic Basis of Selectivity: Why Quinolines Can Be Selective

The selective cytotoxicity of quinoline compounds stems from their ability to preferentially target molecular pathways and cellular characteristics that are unique to or dysregulated in cancer cells. Understanding these mechanisms is crucial for the rational design of more selective derivatives.

Targeting Dysregulated Signaling Pathways

Cancer cells are often characterized by the hyperactivation of pro-survival signaling pathways. Many quinoline derivatives have been designed to inhibit key kinases in these pathways.[5]

  • PI3K/Akt/mTOR Pathway: This pathway is frequently overactive in a wide range of cancers, promoting cell growth, proliferation, and survival. Certain quinoline-chalcone hybrids have been shown to be potent inhibitors of this pathway, leading to apoptosis in cancer cells.[2]

  • Tyrosine Kinases: Receptors like EGFR and VEGFR, which play crucial roles in cell proliferation and angiogenesis, are common targets for quinoline-based inhibitors.[5]

The dependence of cancer cells on these specific signaling pathways for their survival makes them more susceptible to inhibitors compared to normal cells, which have a more balanced and less reliant signaling network.

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Quinoline Compound Quinoline->RTK Inhibition Quinoline->PI3K Inhibition caption Quinoline compounds can inhibit key cancer signaling pathways.

Caption: Quinoline compounds can inhibit key cancer signaling pathways.

Exploiting the Proliferative State of Cancer Cells

The rapid proliferation of cancer cells makes them particularly vulnerable to agents that interfere with DNA replication and cell division.

  • Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. Quinoline derivatives can act as topoisomerase "poisons," stabilizing the enzyme-DNA cleavage complex and leading to DNA double-strand breaks and subsequent apoptosis.[6] Normal, less proliferative cells are less affected as they have lower topoisomerase activity.

  • Tubulin Polymerization Inhibition: Microtubules are critical for the formation of the mitotic spindle during cell division. Some quinoline compounds inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.[2]

Induction of Apoptosis

A hallmark of cancer is the evasion of programmed cell death (apoptosis). Many quinoline compounds have been shown to selectively induce apoptosis in cancer cells.[7][8] This can be achieved through various mechanisms, including:

  • Generation of Reactive Oxygen Species (ROS): Some quinolines can induce oxidative stress by generating ROS, which can damage cellular components and trigger apoptosis. Cancer cells often have a higher basal level of ROS, making them more susceptible to further ROS induction.[5]

  • Mitochondrial Dysfunction: The mitochondria play a central role in the intrinsic apoptotic pathway. Quinoline derivatives can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[5]

Experimental Protocols for Determining Selectivity

Accurate and reproducible determination of IC50 values is fundamental to calculating a reliable Selectivity Index. The following are detailed protocols for two commonly used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Cell culture medium

  • Test quinoline compounds

  • Solubilization buffer (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells (both cancer and normal) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

G start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Quinoline Compound Dilutions incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate IC50 read->calculate end End calculate->end caption MTT Assay Workflow.

Caption: MTT Assay Workflow.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay based on the binding of the aminoxanthene dye sulforhodamine B to the basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.

Materials:

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Carefully wash the plate five times with slow-running tap water to remove TCA, medium, and unbound cells.

  • Drying: Air-dry the plate completely. Plates can be stored at room temperature at this stage.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[11]

  • Washing: Quickly wash the plate five times with 1% acetic acid to remove unbound SRB dye.

  • Drying: Air-dry the plate completely.

  • Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye. Shake the plate on an orbital shaker for 5-10 minutes.[12]

  • Absorbance Reading: Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell growth and determine the IC50 value as described for the MTT assay.

Structure-Activity Relationship (SAR) and the Quest for Selectivity

The chemical structure of a quinoline derivative plays a pivotal role in its biological activity and selectivity. Structure-activity relationship (SAR) studies help in understanding how different functional groups and their positions on the quinoline ring influence its anticancer properties.

  • Substituents on the Quinoline Ring: The nature and position of substituents can significantly impact the compound's lipophilicity, electronic properties, and steric hindrance, all of which affect its ability to interact with its biological target. For instance, electron-donating groups have been shown to enhance the DNA cleavage activity of some quinoline derivatives, while halogen and nitro groups were less active.[6]

  • Side Chains: The addition of specific side chains can improve target binding and selectivity. For example, in some quinoline-based compounds, the presence of a bromine atom and a hydroxy group were found to be favorable for strong anticancer effects.[3]

A thorough understanding of SAR is essential for the rational design of new quinoline derivatives with improved selectivity and potency.

Conclusion and Future Directions

Quinoline and its derivatives represent a promising class of compounds in the development of novel anticancer therapies. Their diverse mechanisms of action and the tunability of their chemical structure offer a vast chemical space for exploration. The Selectivity Index is a critical tool for identifying lead compounds with a high potential for clinical success. Future research should focus on:

  • Systematic Screening: Conducting head-to-head comparisons of a wide range of quinoline derivatives against a panel of cancer and normal cell lines to build a comprehensive selectivity database.

  • Mechanism of Action Deconvolution: Elucidating the precise molecular targets and pathways responsible for the selective cytotoxicity of the most promising compounds.

  • Rational Drug Design: Utilizing SAR data and computational modeling to design and synthesize novel quinoline derivatives with optimized selectivity and pharmacokinetic properties.

By focusing on the principles of selectivity and employing rigorous experimental methodologies, the scientific community can continue to harness the therapeutic potential of the quinoline scaffold in the fight against cancer.

References

  • Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • ResearchGate. (n.d.). IC50 values of compounds 16 and 17 against four different cancer cell lines. [Link]

  • ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds. [Link]

  • Li, W., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. [Link]

  • Kowalik, D., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules. [Link]

  • Wang, Y., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences. [Link]

  • Katariya, P., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. [Link]

  • Antony, A. S., & George, G. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Mohamed, M. F. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. [Link]

  • Jamshed, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]

  • Ribas, J., et al. (2009). New Symmetrical Quinazoline Derivatives Selectively Induce Apoptosis in Human Cancer Cells. Journal of Medicinal Chemistry. [Link]

  • Brown, J. M. (2002). The slow cell death response when screening chemotherapeutic agents. Journal of Experimental Therapeutics and Oncology. [Link]

  • ResearchGate. (2019). How can I calculate IC50 value for SRB assay to find out if there is synergy between two drugs or not?. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. [Link]

  • Valente, S., et al. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Cancers. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Quinoline-Based Enzyme Inhibitors

The quinoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs, particularly in oncology.[1][2][3] Its versatility and "druggability" have made it a favored...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs, particularly in oncology.[1][2][3] Its versatility and "druggability" have made it a favored starting point for the development of potent enzyme inhibitors.[1] Many of these agents, especially kinase inhibitors, have revolutionized cancer treatment.[4][5] However, the therapeutic window of any inhibitor is defined not just by its on-target potency but also by its off-target activity. Unintended interactions, or cross-reactivity, can lead to toxicity or, in some cases, unexpected therapeutic benefits.[6]

This guide provides an in-depth comparison of the cross-reactivity profiles of two prominent quinoline-based kinase inhibitors, Bosutinib and Lapatinib. We will explore the causality behind experimental choices for assessing selectivity and provide detailed, field-proven protocols for key analytical methods.

Section 1: The Imperative of Selectivity Profiling

In the realm of kinase inhibitors, absolute specificity is rare. The human kinome contains over 500 members, many of which share structural homology in the ATP-binding pocket, the primary target for most small molecule inhibitors. An inhibitor designed against one kinase may, therefore, interact with dozens of others. This polypharmacology is a double-edged sword.

  • On one hand, off-target effects can lead to adverse events. For instance, inhibition of the hERG ion channel, a common off-target liability, can lead to cardiotoxicity.[7]

  • On the other hand, certain off-target activities can be therapeutically beneficial. A multi-kinase inhibitor might simultaneously block parallel signaling pathways that drive tumor growth or resistance. Lapatinib, for example, demonstrates useful off-target activity by up-regulating TRAIL death receptors, enhancing its pro-apoptotic effects independently of its primary targets.[6][8]

Therefore, a comprehensive cross-reactivity analysis is not merely a regulatory hurdle but a fundamental component of drug development, crucial for interpreting efficacy, predicting toxicity, and identifying potential new applications.

Section 2: Comparative Analysis: Bosutinib vs. Lapatinib

To illustrate the diverse selectivity profiles within the quinoline class, we will compare Bosutinib, a dual SRC/ABL inhibitor, with Lapatinib, a dual EGFR/HER2 inhibitor.[1][9]

Bosutinib (SKI-606) is approved for the treatment of chronic myeloid leukemia (CML).[1][10] Its primary targets are the ABL and SRC family kinases.

Lapatinib is used in the treatment of HER2-positive breast cancer.[11][12] Its primary targets are the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).

Quantitative Kinase Selectivity Profiles

The most direct method for assessing cross-reactivity is to screen the inhibitor against a large panel of purified kinases. The data below, synthesized from public databases and literature, summarizes the inhibitory activity of Bosutinib and Lapatinib against their primary targets and selected, significant off-targets.[13][14]

InhibitorPrimary Target(s)IC50 / Kd (nM)Selected Off-Target(s)IC50 / Kd (nM)Selectivity Score S(10) @ 1µM
Bosutinib ABL11.2LCK1.10.09
SRC1.2FYN1.3
CAMK2G44
Lapatinib EGFR10.8RIPK2180.04
ERBB2 (HER2)9.8DDR137
AXL110
  • IC50/Kd Values: Lower values indicate higher potency. Data is illustrative and compiled from various sources.

  • Selectivity Score S(10): Calculated as the number of kinases inhibited by >90% at a 1µM concentration, divided by the total number of kinases tested (~440). A lower score indicates higher selectivity.[15][16]

Expert Interpretation:

The data clearly shows that while both are potent inhibitors of their intended targets, their off-target profiles differ significantly. Bosutinib demonstrates potent activity against other SRC family kinases like LCK and FYN, which is expected due to homology, but also interacts with kinases like CAMK2G.[14] Lapatinib, while relatively selective, still engages other kinases like RIPK2 and DDR1 at nanomolar concentrations.[6] This broader activity profile is critical; for Lapatinib, the off-target engagement of the JNK/c-Jun signaling axis is responsible for its beneficial upregulation of TRAIL death receptors.[6]

Section 3: Methodologies for Cross-Reactivity Assessment

A robust analysis of inhibitor selectivity requires a multi-pronged approach, moving from broad biochemical screens to validation of target engagement within a cellular context.

Workflow for Comprehensive Selectivity Profiling

This diagram illustrates a standard workflow for characterizing a novel inhibitor. The goal is to move from a wide, initial screen to a focused, biologically relevant confirmation of on- and off-target engagement.

G cluster_0 Biochemical Screening cluster_1 Cellular Target Engagement A Primary Target Assay (e.g., Z'-LYTE, HTRF) B Broad Kinome Panel Screen (e.g., KINOMEscan, >400 kinases) A->B Initial Hit C Cellular Thermal Shift Assay (CETSA) Validate On- and Off-Target Binding B->C Identify Hits (On- and Off-Targets) D Phospho-Protein Western Blot Assess Downstream Pathway Modulation C->D Confirm Cellular Activity E Phenotypic Assays (e.g., Proliferation, Apoptosis) D->E Correlate with Phenotype CETSA_Workflow cluster_legend Result Interpretation A 1. Treat Cells (Vehicle vs. Inhibitor) B 2. Heat Lysates (Temperature Gradient) A->B C 3. Separate Phases (Centrifugation) B->C D 4. Analyze Soluble Fraction (Western Blot / MS) C->D E 5. Plot Data (Melt Curve) D->E L1 Vehicle Control L2 Inhibitor Treated L3 ΔTm = Thermal Shift

Caption: The experimental workflow for a CETSA experiment.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., K562 for Bosutinib) to ~80% confluency. Treat cells with the inhibitor (e.g., 10 µM Bosutinib) or vehicle (DMSO) for 1-2 hours at 37°C. [17]2. Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells via freeze-thaw cycles. [18]3. Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. [18]4. Separation of Aggregates: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins. [18]5. Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein (e.g., ABL1) remaining in the supernatant using Western blotting or mass spectrometry.

  • Data Plotting: Plot the relative amount of soluble protein against temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve to the right indicates target stabilization and therefore, engagement.

Section 4: Conclusion and Future Directions

The comprehensive cross-reactivity analysis of quinoline-based inhibitors like Bosutinib and Lapatinib reveals the nuanced reality of targeted therapy. While both are highly effective drugs, their efficacy and safety profiles are intimately linked to their unique patterns of on- and off-target interactions.

The methodologies described here—broad kinome screening and cellular target validation with CETSA—represent a robust, self-validating system for inhibitor characterization. By understanding the full spectrum of a molecule's interactions, researchers can better predict its biological effects, design safer and more effective drugs, and potentially uncover new therapeutic opportunities. As drug discovery moves towards more complex biological targets, these principles of rigorous cross-reactivity analysis will only grow in importance.

References

  • Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: PubMed Central URL: [Link]

  • Title: Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) Source: Wiley Online Library URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central URL: [Link]

  • Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs Source: PubMed Central URL: [Link]

  • Title: KINOMEscan data Source: HMS LINCS Project URL: [Link]

  • Title: Off-target lapatinib activity sensitizes colon cancer cells through TRAIL death receptor up-regulation Source: PubMed URL: [Link]

  • Title: High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors Source: PubMed Central URL: [Link]

  • Title: Abstract 673: Novel anti-tumor activity of lapatinib derives from off-target up-regulation of TRAIL death receptors Source: AACR Journals URL: [Link]

  • Title: New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma Source: National Institutes of Health URL: [Link]

  • Title: Cellular thermal shift assay (CETSA) Source: Bio-protocol URL: [Link]

  • Title: Methods of Measuring Enzyme Activity Ex vivo and In vivo Source: PubMed Central URL: [Link]

  • Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: Taylor & Francis Online URL: [Link]

  • Title: Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity Source: Reaction Biology URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: National Center for Biotechnology Information URL: [Link]

  • Title: (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review) Source: ResearchGate URL: [Link]

  • Title: Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors Source: PubMed Central URL: [Link]

  • Title: Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review Source: Royal Society of Chemistry URL: [Link]

  • Title: Her2 positive metastatic breast cancer treated with low dose lapatinib in a resource-constrained setting in South India: a retrospective audit Source: ecancermedicalscience URL: [Link]

  • Title: The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican Source: MDPI URL: [Link]

  • Title: Antibody Cross-Reactivity: How to Assess & Predict Binding Source: Boster Bio URL: [Link]

  • Title: Lapatinib inhibits CIP2A/PP2A/p-Akt signaling and induces apoptosis in triple negative breast cancer cells Source: National Institutes of Health URL: [Link]

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  • Title: Cellular thermal shift assay (CETSA) for the most promising inhibitors... Source: ResearchGate URL: [Link]

  • Title: Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells Source: ResearchGate URL: [Link]

  • Title: Role of Lapatinib in HER2-Positive Breast Cancer Source: YouTube URL: [Link]

  • Title: Critical review of clinical data and expert-based recommendations for the use of bosutinib in the treatment of chronic myeloid leukemia Source: National Institutes of Health URL: [Link]

  • Title: Assay Interference by Chemical Reactivity Source: NCBI Bookshelf URL: [Link]

  • Title: Computational analysis of kinase inhibitor selectivity using structural knowledge Source: Oxford Academic URL: [Link]

  • Title: Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel Source: PubMed Central URL: [Link]

  • Title: Computational Modeling of Kinase Inhibitor Selectivity Source: ACS Publications URL: [Link]

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Comparative

A Researcher's Guide to Validating the Mechanism of Action for Novel Quinolinone Anticancer Agents

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics.[1] In oncology, quinoline derivatives have been successfully developed to target a range of mec...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics.[1] In oncology, quinoline derivatives have been successfully developed to target a range of mechanisms, including inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of cell cycle arrest and apoptosis.[1][2] As novel quinolinone-based anticancer agents emerge from discovery pipelines, a rigorous and systematic validation of their mechanism of action (MoA) is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously elucidate and confirm the MoA of these promising compounds.

We will navigate this process using a hypothetical novel agent, Quinolone-X , designed as a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-established oncogenic driver.[3] The principles and workflows detailed herein are broadly applicable to other quinolinone agents with different molecular targets.

G cluster_0 Phase 1: Target Confirmation cluster_1 Phase 2: Cellular Pathway Modulation cluster_2 Phase 3: In Vivo Validation biochem Biochemical Assays (e.g., Kinase Assay) cell_engage Cellular Target Engagement (e.g., CETSA) biochem->cell_engage Confirms target binding in a cellular context pathway Downstream Signaling (e.g., Phospho-Western Blot) cell_engage->pathway Proceed if target is engaged phenotype Phenotypic Outcomes (e.g., Proliferation, Apoptosis) pathway->phenotype Links target inhibition to cellular effect invivo Preclinical Efficacy (e.g., Xenograft Models) phenotype->invivo Proceed if cellular phenotype is confirmed G cluster_workflow CETSA Workflow A Treat cells with Quinolone-X or Vehicle B Heat aliquots to different temperatures A->B C Lyse cells B->C D Centrifuge to separate soluble vs. aggregated proteins C->D E Analyze soluble fraction by Western Blot for EGFR D->E F Plot melt curves (Soluble EGFR vs. Temp) E->F

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow.

Phase 2: What Are the Cellular Consequences of Target Engagement?

Confirming target binding is necessary but not sufficient. The next critical phase is to demonstrate that this binding event translates into the expected downstream biological consequences, linking target to phenotype.

Modulation of Downstream Signaling Pathways

Causality: EGFR is a receptor tyrosine kinase that, upon activation, triggers key pro-survival signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways. [3][4]A true EGFR inhibitor should block the phosphorylation events that propagate these signals. [5] Methodology: Phospho-protein Western Blotting This technique is the gold standard for observing changes in signaling pathways. It requires meticulous sample handling to preserve phosphorylation states, including the use of phosphatase inhibitors during cell lysis.

Protein Target Function Expected Result with Quinolone-X
p-EGFR (Tyr1068) Receptor autophosphorylation ↓ Decrease
Total EGFR Total receptor protein ↔ No Change
p-AKT (Ser473) PI3K pathway node ↓ Decrease
Total AKT Total pathway protein ↔ No Change
p-ERK1/2 (Thr202/Tyr204) MAPK pathway node ↓ Decrease
Total ERK1/2 Total pathway protein ↔ No Change

Table 2: Expected outcomes for phospho-protein analysis.

G cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2/SOS EGFR->Grb2 PI3K PI3K EGFR->PI3K QuinoloneX Quinolone-X QuinoloneX->EGFR Inhibition Ras RAS Grb2->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Sources

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